molecular formula C11H11NO3 B1586943 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid CAS No. 56137-52-1

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1586943
CAS No.: 56137-52-1
M. Wt: 205.21 g/mol
InChI Key: KIXWRXJXMVUWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-1-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-9(11(14)15)6-7-12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXWRXJXMVUWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971505
Record name 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56137-52-1
Record name 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56137-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 2-oxo-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056137521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-oxo-1-phenylpyrrolidine-3-carboxylic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides an in-depth exploration of the synthetic routes to this valuable heterocyclic core, with a focus on practical, field-proven methodologies suitable for a research and development setting. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss alternative strategies, empowering researchers to confidently synthesize and explore this important class of molecules.

Core Synthetic Strategy: Michael Addition Followed by Intramolecular Amidation

The most direct and widely employed method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with an appropriate aniline derivative.[1][3] This one-pot reaction elegantly constructs the pyrrolidinone ring through a sequence of aza-Michael addition and subsequent intramolecular cyclization (amidation).

Reaction Principle and Mechanism

The reaction proceeds in two key steps:

  • Aza-Michael Addition: The nucleophilic nitrogen of the aniline attacks the electron-deficient β-carbon of the α,β-unsaturated dicarboxylic acid (itaconic acid). This conjugate addition is the initial carbon-nitrogen bond-forming event.

  • Intramolecular Amidation (Cyclization): Following the Michael addition, the newly formed secondary amine attacks one of the carboxylic acid groups. This intramolecular nucleophilic acyl substitution, driven by the proximity of the reacting groups and often facilitated by heat, results in the formation of a stable five-membered lactam ring with the expulsion of a water molecule.

The overall transformation is a robust and often high-yielding method for accessing the desired scaffold.

Reaction Workflow: Synthesis from Itaconic Acid and Aniline

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product itaconic_acid Itaconic Acid michael_addition Aza-Michael Addition itaconic_acid->michael_addition aniline Aniline aniline->michael_addition cyclization Intramolecular Amidation (Cyclization) michael_addition->cyclization Intermediate Formation final_product 2-oxo-1-phenylpyrrolidine- 3-carboxylic acid cyclization->final_product Lactam Ring Closure

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from methodologies reported in the literature for similar derivatives.[1][2][3] Researchers should adapt this protocol based on the specific aniline used and laboratory conditions.

Materials:

  • Itaconic acid

  • Aniline

  • Deionized Water or Isopropanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and aniline (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as deionized water or isopropanol, to achieve a concentration that allows for efficient stirring and heat transfer. The use of water is a greener alternative.[1]

  • Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, proceed to the next step.

  • Workup and Isolation:

    • If the product has precipitated, collect the solid by vacuum filtration and wash with cold solvent.

    • If the product remains in solution, reduce the solvent volume under reduced pressure.

    • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to ensure the carboxylic acid is fully protonated and to precipitate any remaining product.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.

Key Experimental Considerations
  • Choice of Solvent: While various solvents can be used, refluxing in water is often effective and aligns with green chemistry principles.[1] For less water-soluble anilines, co-solvents or alternative solvents like isopropanol may be necessary.

  • Reaction Time: The time required for complete conversion can vary significantly based on the reactivity of the aniline derivative. Electron-donating groups on the aniline may accelerate the initial Michael addition, while electron-withdrawing groups may slow it down.

  • Purification Strategy: The carboxylic acid functionality of the product allows for straightforward acid-base workup procedures to remove non-acidic impurities. Recrystallization is typically sufficient to achieve high purity.

Alternative Synthetic Route: The Dieckmann Condensation

An alternative and powerful strategy for the formation of five-membered rings is the Dieckmann condensation.[4][5][6][7][8] This intramolecular Claisen condensation of a diester is particularly useful for creating cyclic β-keto esters, which can then be further manipulated to yield the desired pyrrolidinone structure.

Conceptual Overview and Mechanism

The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester.[5][8] In the context of synthesizing a pyrrolidinone, the starting material would be an N-phenyl-substituted diester.

The mechanism proceeds as follows:

  • Enolate Formation: A strong base (e.g., sodium ethoxide, potassium tert-butoxide) removes an α-proton from one of the ester groups to form an enolate.[4][7]

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form a cyclic β-keto ester.

  • Acidic Workup: A final acidic workup protonates the enolate to yield the neutral β-keto ester product.

Mechanism: Dieckmann Condensation

G cluster_steps Dieckmann Condensation Pathway start N-Aryl Diester enolate Enolate Formation (Base-mediated) start->enolate 1. Strong Base cyclization Intramolecular Nucleophilic Attack enolate->cyclization 2. Ring Closure intermediate Cyclic Tetrahedral Intermediate cyclization->intermediate elimination Alkoxide Elimination intermediate->elimination 3. Collapse product Cyclic β-Keto Ester elimination->product 4. Acid Workup

Caption: Key steps in the Dieckmann condensation mechanism.

This approach offers a different retrosynthetic disconnection and can be advantageous when the requisite diester starting material is more readily available than itaconic acid or the corresponding aniline.

Comparative Summary of Synthetic Routes

FeatureMichael Addition-CyclizationDieckmann Condensation
Starting Materials Itaconic Acid, AnilineN-Aryl Diester
Key Transformation Aza-Michael Addition, AmidationIntramolecular Claisen Condensation
Reagents Typically heat, optional acid/baseStrong base (e.g., NaOEt, t-BuOK)
Number of Steps Often a one-pot reactionMulti-step (synthesis of diester)
Advantages Atom economy, directnessVersatility, access to β-keto esters
Considerations Reactivity of anilineAvailability of diester, strong base required

Characterization

The structure of synthesized this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expect characteristic signals for the pyrrolidinone ring protons (COCH₂, CH, and NCH₂), typically appearing as multiplets in the range of 2.5-4.0 ppm.[9] The aromatic protons of the phenyl group will appear in the aromatic region (around 7.0-7.5 ppm). A broad singlet corresponding to the carboxylic acid proton will also be present, often downfield (>10 ppm).[9]

  • ¹³C NMR: The spectrum will show distinct peaks for the two carbonyl carbons (one for the lactam and one for the carboxylic acid) in the range of 170-175 ppm.[9] The aliphatic carbons of the pyrrolidinone ring will appear between 30-55 ppm, and the aromatic carbons will be in the typical 115-140 ppm range.[9]

  • IR Spectroscopy: Key vibrational bands will include a strong absorption for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), another strong band for the lactam C=O stretch (around 1680-1700 cm⁻¹), and a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₃ (205.21 g/mol ) should be observed.[10][11]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Michael addition-cyclization cascade of itaconic acid and aniline represents the most direct and efficient route for many applications. For instances where alternative starting materials are more accessible or further functionalization at the 4-position is desired, the Dieckmann condensation provides a robust and versatile alternative. This guide offers the foundational knowledge and practical protocols for researchers to successfully synthesize and further explore the chemical and biological potential of this important heterocyclic scaffold.

References

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • Request PDF. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Available from: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. Available from: [Link]

  • Mickevičius, V. et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2021. Available from: [Link]

  • Žirgulevičiūtė, Ž. et al. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija. 2014. Available from: [Link]

  • Kairytė, K. et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022. Available from: [Link]

  • Pranaitytė, G. et al. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Open Readings 2024: The 67th International Conference for Students of Physics and Natural Sciences: Book of Abstracts. 2024. Available from: [Link]

  • Mickevičius, V. et al. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. 2023. Available from: [Link]

  • Request PDF. Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues Using Green and Expeditious Grinding Method. Available from: [Link]

  • Rashid, M. A. et al. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData. 2023. Available from: [Link]

  • Researcher.Life. The Reaction of Itaconic Acid with Primary Amines. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Request PDF. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Available from: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Structural Chemistry. 2020. Available from: [Link]

  • Quora. How aniline react with carboxylic acid and carboxylic acid derivatives? Available from: [Link]

  • Stenutz. This compound. Available from: [Link]

  • ChemSynthesis. 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid. Available from: [Link]

  • Uglešić, D. et al. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. 2014. Available from: [Link]

  • Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Applied Microbiology and Biotechnology. 2020. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • Tanaka, F. et al. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. 2017. Available from: [Link]

  • Google Patents. US5387713A - Process for purification of carboxylic acids.
  • Reddit. Mechanism of acylation of aniline with acetic anhydride? Available from: [Link]

  • Google Patents. US2255421A - Process for purification of carboxylic acids.

Sources

An In-depth Technical Guide to 2-oxo-1-phenylpyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its chemical and physical properties, present a detailed spectroscopic profile, outline a robust synthetic protocol, and discuss its reactivity and utility as a versatile building block. Furthermore, this guide contextualizes the compound's relevance by examining its structural relationship to known nootropic agents and its application as a scaffold for novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Introduction

This compound is a derivative of the pyroglutamic acid scaffold, featuring a phenyl group at the N1 position of the pyrrolidone ring and a carboxylic acid at the C3 position. This unique arrangement of a lactam, a carboxylic acid, and an aromatic moiety makes it a structurally compelling intermediate for organic synthesis. Its core structure is analogous to biologically active compounds, most notably sharing features with the racetam class of nootropics, such as Piracetam and the more closely related Phenylpiracetam[1][2]. While not a therapeutic agent itself, its value lies in its utility as a versatile starting material. The carboxylic acid functional group serves as a convenient handle for elaboration into a wide array of derivatives, including amides and esters, which have been explored for potential antimicrobial and anticancer activities[3][4]. This guide aims to provide a detailed, practical, and scientifically grounded resource for utilizing this compound in a research and development setting.

Chemical Identity and Physical Properties

Accurate identification and understanding of the fundamental physicochemical properties are paramount for the successful application of any chemical compound.

Figure 1: 2D Structure of this compound

structure cluster_molecule N1 N C3 N1->C3 C_phenyl N1->C_phenyl C2 O C3->C2 C4 C3->C4 C5 C4->C5 C_cooh C C4->C_cooh C6 C5->C6 C6->N1 C_p1 C_phenyl->C_p1 C_p2 C_p1->C_p2 C_p3 C_p2->C_p3 C_p4 C_p3->C_p4 C_p5 C_p4->C_p5 C_p5->C_phenyl O1_cooh O C_cooh->O1_cooh O2_cooh OH C_cooh->O2_cooh dummy1 dummy2

A 2D representation of the molecular structure.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 56137-52-1[5][6]
Molecular Formula C₁₁H₁₁NO₃[5]
Molecular Weight 205.21 g/mol [5][6]
Canonical SMILES C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2[5]
InChIKey KIXWRXJXMVUWCP-UHFFFAOYSA-N[5][6]

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid
Melting Point 144 °C[6]
XLogP3 (Calculated) 1.7[5]
Polar Surface Area 57.6 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

Spectroscopic Profile

Structural confirmation and purity assessment are critical steps in chemical synthesis. The following sections describe the expected spectroscopic signatures for this compound based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The presence of the carboxylic acid is indicated by a very broad O-H stretching absorption from 2500-3300 cm⁻¹.[7] The spectrum will also feature two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the five-membered lactam (amide), which appears at a slightly lower frequency, around 1650-1690 cm⁻¹.[8] Aromatic C-H stretches will be visible just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below this value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative. The acidic proton of the carboxylic acid will appear as a characteristic broad singlet far downfield, typically between 10-12 ppm.[7] The five protons of the monosubstituted phenyl ring will resonate in the aromatic region (approx. 7.0-7.6 ppm). The aliphatic portion of the molecule will show complex signals due to the chiral center at C3. The proton at C3 (methine) will be a multiplet, coupled to the adjacent methylene protons at C4. The two protons at C4 and the two at C5 are diastereotopic and will likely appear as distinct multiplets.

¹³C NMR: The carbon spectrum will display two signals in the carbonyl region (160-185 ppm): one for the carboxylic acid carbon and one for the lactam carbonyl carbon.[7][8] The aromatic carbons will give rise to several signals between 115-140 ppm. The three aliphatic carbons of the pyrrolidine ring (C3, C4, C5) will appear in the upfield region of the spectrum.

Mass Spectrometry

High-resolution mass spectrometry should confirm the molecular formula (C₁₁H₁₁NO₃) by identifying the molecular ion peak [M+H]⁺ at m/z 206.08118.[9] The predicted collision cross-section (CCS) for this ion is 142.8 Ų.[9] Common fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) or cleavage of the pyrrolidine ring.

Synthesis and Purification

4.1 Rationale for Synthetic Strategy A common and efficient method for the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction between an aniline derivative and itaconic acid.[3][10] This reaction proceeds via a Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular condensation to form the five-membered lactam ring. This one-pot procedure is often high-yielding and utilizes readily available starting materials.

4.2 Reaction Workflow Diagram

SynthesisWorkflow start Starting Materials: Aniline & Itaconic Acid reaction Reaction Step Reflux in Aqueous Medium start->reaction 1. Combine & Heat workup Workup Acidification & Cooling reaction->workup 2. Reaction Complete filtration Isolation Vacuum Filtration workup->filtration 3. Precipitate Forms purification Purification Recrystallization filtration->purification 4. Crude Solid product Final Product: 2-oxo-1-phenylpyrrolidine- 3-carboxylic acid purification->product 5. Pure Solid qc Quality Control (NMR, IR, MP) product->qc Verification

A schematic overview of the synthesis and purification process.

4.3 Detailed Experimental Protocol

This protocol is adapted from analogous procedures and represents a robust method for synthesis.[3] Researchers should perform their own risk assessment before proceeding.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine itaconic acid (1.0 eq) and aniline (1.0 eq).

  • Reaction: Add water as the solvent and heat the mixture to reflux (100 °C). Maintain reflux with vigorous stirring for 10-14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a 5% hydrochloric acid solution while stirring. A crystalline solid should precipitate out of the solution.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any remaining salts or starting materials.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Drying & Characterization: Collect the pure crystals by vacuum filtration and dry them under vacuum. Characterize the final product by NMR, IR, and melting point analysis to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its utility as a chemical building block. Its reactivity is dominated by the carboxylic acid moiety.

5.1 Reactions at the Carboxylic Acid Group The carboxylic acid can be readily converted into a variety of other functional groups.

  • Amidation: This is the most common transformation. The carboxylic acid can be activated using coupling agents such as 1,1'-carbonyldiimidazole (CDI) or by converting it to an acid chloride. More specialized activating agents like bis(pentafluorophenyl) carbonate (BPC) have been successfully used to couple the acid with various amines to form a library of amide derivatives.[11]

  • Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) can be used to form the corresponding esters.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another route for functionalization.

5.2 Workflow for Derivative Synthesis

Reactivity core 2-oxo-1-phenylpyrrolidine- 3-carboxylic acid amide 3-Carboxamide Derivatives core->amide Amine, Coupling Agent (e.g., BPC, CDI) ester 3-Ester Derivatives core->ester Alcohol, H⁺ catalyst alcohol 3-Hydroxymethyl Derivatives core->alcohol LiAlH₄

Key synthetic transformations of the core molecule.

Biological Context and Therapeutic Potential

6.1 Structural Relationship to Nootropic Agents The 2-pyrrolidinone core is a privileged structure in neuroscience. The parent compound of the racetam family, Piracetam (2-oxo-1-pyrrolidine acetamide), is a cyclic derivative of the neurotransmitter GABA.[2] Phenylpiracetam, a more potent analogue, incorporates a phenyl group at the 4-position of the pyrrolidone ring.[1][12] this compound shares the N-phenyl-pyrrolidone core with these nootropic agents, suggesting that its derivatives could potentially interact with biological targets in the central nervous system. It can be viewed as a potential metabolite or a structural analogue for designing new CNS-active compounds.[13]

6.2 Role as a Scaffold in Drug Discovery The true potential of this molecule is realized when it is used as a scaffold. Research has demonstrated that derivatives synthesized from related 5-oxopyrrolidine-3-carboxylic acids possess significant biological activity.

  • Antimicrobial and Anticancer Activity: Studies have shown that by elaborating the carboxylic acid into various amides, hydrazones, and azoles, compounds with promising activity against multidrug-resistant bacteria (like Staphylococcus aureus) and human lung cancer cell lines (A549) can be developed.[3][4]

  • Antibacterial Agents: Other work has focused on synthesizing novel derivatives that show moderate to good activity against both gram-positive and gram-negative bacteria.[14][15]

These findings underscore the importance of this compound as a starting point for generating libraries of diverse compounds for biological screening, particularly in the fields of oncology and infectious diseases.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound should be handled with care.[5]

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable platform for innovation in drug discovery. Its straightforward synthesis, well-defined chemical properties, and reactive carboxylic acid handle make it an ideal starting material for the creation of diverse molecular libraries. The established link between its core structure and biologically active compounds, particularly in the areas of central nervous system disorders, cancer, and infectious diseases, solidifies its position as a key intermediate for medicinal chemists. This guide has provided the foundational knowledge required for researchers to confidently and effectively incorporate this powerful building block into their synthetic programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. The Stenutz Pages. Retrieved from [Link]

  • Kočevar, M., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5593-5607. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3-oxo-1-phenylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H11NO3). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Retrieved from [Link]

  • Sytari, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiracetam. Retrieved from [Link]

  • Nootropics Expert. (n.d.). Phenylpiracetam. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. ResearchGate. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (n.d.). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Piracetam. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Oxo-1-phenylpyrrolidine-3-carboxylic Acid (CAS 56137-52-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid, identified by the CAS number 56137-52-1, is a heterocyclic compound belonging to the pyrrolidinone class.[1][2] This molecule has garnered interest in the fields of medicinal chemistry and organic synthesis due to its versatile structure, which serves as a valuable scaffold for the development of novel therapeutic agents. The pyrrolidinone core is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of potential antimicrobial and anticancer agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 56137-52-1[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
IUPAC Name This compound[1]
Melting Point 144 °C[2]
Appearance Solid
InChI InChI=1S/C11H11NO3/c13-10-9(11(14)15)6-7-12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)[1]
InChIKey KIXWRXJXMVUWCP-UHFFFAOYSA-N[1]
SMILES C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2[1]

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of an aniline derivative with itaconic acid. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (a derivative)

This protocol, adapted from a study on the synthesis of novel 5-oxopyrrolidine derivatives, illustrates a typical procedure for creating the core scaffold.[3]

Step-by-Step Methodology:

  • Reaction Setup: A mixture of N-(4-aminophenyl)acetamide (1) (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.

  • Acidification: After the reflux period, 5% hydrochloric acid (100 mL) is added to the mixture, which is then stirred for an additional 5 minutes.

  • Isolation of Product: The mixture is allowed to cool to room temperature. The resulting crystalline solid is collected by filtration.

  • Washing: The collected solid is washed with water.

  • Purification: The crude product is purified by dissolving it in a 5% sodium hydroxide solution, followed by filtration. The filtrate is then acidified with hydrochloric acid to a pH of 5.

  • Final Product: The precipitated pure product, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), is collected by filtration as a white solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 N-(4-aminophenyl)acetamide reflux Reflux in Water (12h) start1->reflux start2 Itaconic Acid start2->reflux acidify Acidify with 5% HCl reflux->acidify filter1 Filter Crude Product acidify->filter1 purify Dissolve in NaOH, Filter, Re-acidify (pH 5) filter1->purify filter2 Filter Pure Product purify->filter2 product 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid filter2->product

Caption: Synthetic workflow for a this compound derivative.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[4] A strong, sharp C=O stretching absorption is typically observed between 1700-1725 cm⁻¹.[4] The presence of the lactam (cyclic amide) carbonyl group in the pyrrolidinone ring will also contribute to the carbonyl stretching region. An ATR-IR spectrum of this compound is available in the PubChem database.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, as well as signals for the diastereotopic methylene protons and the methine proton of the pyrrolidinone ring. The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons of the carboxylic acid and the lactam, in addition to the aromatic carbons and the aliphatic carbons of the pyrrolidinone ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For peroxycarboxylic acids, a neutral loss of CH₂O₂ has been observed as a diagnostic fragmentation pattern.[5] While not a peroxy acid, the fragmentation of this compound would likely involve losses of water, carbon dioxide, and fragmentation of the pyrrolidinone ring.

Applications in Drug Discovery and Development

The this compound scaffold is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Research has primarily focused on its use in developing novel antimicrobial and anticancer agents.

Antimicrobial and Anticancer Activity

Several studies have demonstrated that derivatives of 5-oxopyrrolidine possess promising biological activities. In one study, a series of derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid were synthesized and evaluated for their in vitro anticancer and antimicrobial properties.[3][6] Certain compounds exhibited potent anticancer activity against the A549 human lung adenocarcinoma cell line.[3][6] Furthermore, some derivatives displayed significant and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[3][6]

Another study reported the synthesis of novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs and their evaluation as antibacterial agents against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[7] The results indicated that several of the synthesized compounds showed moderate to good activity against the tested microbes.[7]

Use in Parallel Synthesis

The versatility of this compound as a synthetic intermediate is highlighted in its use in parallel synthesis to create libraries of compounds for high-throughput screening. A study by Urleb et al. describes a parallel solution-phase approach to synthesize a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.[8][9][10] This work underscores the utility of the parent carboxylic acid as a key intermediate for generating a diverse set of molecules for biological evaluation.[8][9][10]

G cluster_scaffold Core Scaffold cluster_synthesis Synthetic Elaboration cluster_library Compound Library cluster_screening Biological Screening scaffold 2-Oxo-1-phenylpyrrolidine- 3-carboxylic acid parallel_synthesis Parallel Amidation scaffold->parallel_synthesis derivative_synthesis Derivatization scaffold->derivative_synthesis library Library of Pyrimidine- 5-carboxamides parallel_synthesis->library derivatives Novel 5-Oxopyrrolidine Derivatives derivative_synthesis->derivatives screening Antimicrobial & Anticancer Assays library->screening derivatives->screening

Caption: Role of the core scaffold in generating compound libraries for screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin irritation (Category 2) [1]

  • Serious eye irritation (Category 2) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

Precautionary Measures:

When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

Conclusion

This compound (CAS 56137-52-1) is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and versatile structure make it an attractive starting point for the creation of diverse compound libraries. Research has demonstrated that derivatives of this scaffold possess promising antimicrobial and anticancer activities, warranting further investigation. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers and scientists in their pursuit of novel therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Stenutz. This compound. [Link]

  • Chemsrc. 2-OXO-4-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID. 2025. [Link]

  • U. Urleb, S. Golič Grdadolnik, S. Pirc, A.S. Taliani, C. Martini, B. Stanovnik. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. 2011.
  • Anaspec. Safety Data Sheet (SDS). 2021. [Link]

  • Request PDF. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. 2025. [Link]

  • V. Krystof, et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022.
  • PubChem. (2S)-3-oxo-1-phenylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Amerigo Scientific. 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid. [Link]

  • Request PDF. Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. 2019. [Link]

  • Request PDF. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. [Link]

  • PubMed. Parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. 2022. [Link]

  • 2a biotech. Products. [Link]

  • PubChemLite. This compound (C11H11NO3). [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. 2022. [Link]

  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

  • ResearchGate. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. 2025. [Link]

  • European Patent Office. 3-CARBOXY- 2-OXO-1 -PYRROLIDINE DERIVATIVES AND THEIR USES. 2013. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid, a critical physicochemical parameter for researchers, scientists, and drug development professionals. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required to accurately determine its solubility profile.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical and chemical research. For a compound like this compound, which holds potential as a building block in medicinal chemistry, understanding its solubility is paramount for several reasons:

  • Drug Discovery and Development: Poor aqueous solubility can be a major hurdle in drug development, affecting bioavailability and limiting formulation options.

  • Process Chemistry: Efficient synthesis, purification, and crystallization processes are highly dependent on the solubility of the compound in various solvent systems.

  • Analytical Chemistry: The development of accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of the analyte's solubility to prepare standards and samples.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃PubChem[1]
Molecular Weight 205.21 g/mol PubChem[1]
Melting Point 144 °CStenutz[2]
Appearance White to light yellow solidMedChemExpress
Structure PubChem[1]

The structure reveals a lactam ring, a carboxylic acid group, and a phenyl group. The carboxylic acid moiety is expected to contribute to some aqueous solubility, particularly at higher pH where it can deprotonate to form a more soluble carboxylate salt. Conversely, the phenyl group introduces hydrophobicity, which may limit water solubility. The lactam group is polar and can participate in hydrogen bonding. The interplay of these functional groups will dictate the compound's solubility in different solvents.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is governed by the equilibrium between the solid phase and the solution. This equilibrium is influenced by:

  • The physicochemical properties of the solute and solvent: "Like dissolves like" is a fundamental principle. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • pH of the solution: For ionizable compounds like this compound, pH plays a crucial role. The carboxylic acid group (a weak acid) will be more soluble in basic solutions.

  • Crystalline form (polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the lack of specific published solubility data, a robust and validated experimental protocol is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. An excess is crucial to ensure that an equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

    • Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV/Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the compound in the samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B Seal Vials C Centrifuge B->C Settle Solids D Filter Supernatant (0.22 µm) C->D Collect Supernatant E Dilute Sample D->E F Quantify (HPLC/UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Reporting

The solubility data should be reported in standard units, such as mg/mL or mol/L, along with the solvent, temperature, and pH (if applicable). A well-structured table is essential for clear communication of the results.

Example Data Table (Hypothetical):

SolventTemperature (°C)pHSolubility (mg/mL)
Deionized Water256.5To be determined
0.1 N HCl251.2To be determined
Phosphate Buffer257.4To be determined
Ethanol25N/ATo be determined
Methanol25N/ATo be determined
DMSO25N/ATo be determined

Conclusion

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link][1]

  • Stenutz, R. this compound. Stenutz. [Link][2]

Sources

An In-depth Technical Guide on the Discovery and History of Pyrrolidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, represents a cornerstone of organic chemistry and pharmacology.[1][2] Its carboxylic acid derivatives, most notably L-proline, are fundamental to life and have paved the way for significant advancements in medicine. This guide traces the historical trajectory of pyrrolidine carboxylic acids, from their initial discovery and structural elucidation to their contemporary role as privileged scaffolds in drug design. We will explore the pioneering work of early chemists, the evolution of synthetic methodologies, and the ever-expanding understanding of their biological significance. This exploration is designed to provide researchers and drug development professionals with a comprehensive historical and technical foundation, fostering a deeper appreciation for this remarkable class of molecules and inspiring future innovation.

The Dawn of Discovery: Isolation and Early Synthesis

The story of pyrrolidine carboxylic acids begins at the turn of the 20th century with the seminal work of German chemist Richard Willstätter. In 1900, while investigating N-methylproline, Willstätter achieved the first isolation of proline.[3] His pioneering work extended to the first synthesis of proline, accomplished through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[3] This breakthrough laid the fundamental groundwork for the study of this new class of amino acids.

Just a year later, in 1901, the renowned chemist Emil Fischer, a Nobel laureate, independently isolated proline from casein, a protein found in milk.[3] Fischer also reported a synthesis of proline starting from γ-phthalimido-propylmalonic ester.[3] The name "proline" itself is derived from pyrrolidine, acknowledging the core heterocyclic structure.[3]

These early discoveries were significant not only for identifying a new amino acid but also for the nascent field of protein chemistry. The unique cyclic structure of proline, which classifies it as a secondary amine, sets it apart from the other 19 proteinogenic amino acids.[3] This structural feature imparts significant conformational rigidity to proteins, influencing their three-dimensional structure and function.

Unraveling the Structure and Stereochemistry

Following their initial discovery, the next critical step was the complete elucidation of the structure and stereochemistry of pyrrolidine carboxylic acids. The cyclic nature of proline was a key feature that distinguished it from its linear amino acid counterparts. The presence of a chiral center at the α-carbon meant that proline could exist as two enantiomers, L-proline and D-proline. The determination of the absolute configuration of the naturally occurring L-proline was a crucial milestone in understanding its biological role.

The development of techniques such as X-ray crystallography in the mid-20th century provided definitive proof of the three-dimensional structure of proline and its derivatives. These studies confirmed the puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," which allows the ring to adopt various low-energy conformations.[1] This conformational flexibility is a key determinant of the biological activity of many pyrrolidine-containing molecules.

Natural Occurrence and Biological Significance

Pyrrolidine carboxylic acids, particularly L-proline and its hydroxylated derivative, hydroxyproline, are ubiquitous in nature and play a myriad of critical biological roles.

Proline: A Multifaceted Amino Acid

Proline is a non-essential amino acid in humans, meaning the body can synthesize it from L-glutamate.[3] Its biosynthesis is a multi-step enzymatic process.[3][4]

Key Biological Roles of Proline:

  • Protein Structure and Synthesis: Proline's rigid structure makes it a "helix breaker" in the secondary structure of proteins, often found in turns and loops of polypeptide chains.[3] It plays a crucial role in the structure of collagen, the most abundant protein in mammals.[5][6][7]

  • Metabolism: Proline is involved in the synthesis of other important molecules like arginine, polyamines, and glutamate.[5]

  • Stress Response: In plants, proline accumulation is a common response to various environmental stresses such as drought and high salinity.[8][9]

  • Wound Healing and Immune Response: Proline is essential for collagen synthesis, which is critical for wound healing.[5][6] It also participates in antioxidative reactions and immune responses.[5][6]

Hydroxyproline: The Collagen Signature

Hydroxyproline is a major component of collagen, formed by the post-translational hydroxylation of proline residues.[7] This modification is crucial for the stability of the collagen triple helix. The enzyme responsible for this reaction, prolyl hydroxylase, requires vitamin C as a cofactor, which is why a deficiency in vitamin C leads to scurvy, a disease characterized by impaired collagen synthesis.[7]

The Evolution of Synthetic Strategies

The initial syntheses of proline by Willstätter and Fischer were groundbreaking but lacked stereocontrol, producing racemic mixtures. The demand for enantiomerically pure pyrrolidine carboxylic acids, particularly for pharmaceutical applications, drove the development of sophisticated stereoselective synthetic methods.

Chiral Pool Synthesis

A powerful strategy for obtaining enantiopure compounds is "chiral pool synthesis," which utilizes readily available chiral natural products as starting materials.[10] L-proline and L-hydroxyproline themselves serve as excellent chiral synthons for the synthesis of a wide range of more complex pyrrolidine derivatives.[11] This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Asymmetric Synthesis

The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules. Organocatalysis, in particular, has seen significant advancements, with proline and its derivatives often employed as chiral catalysts themselves. These methods allow for the direct synthesis of enantiomerically enriched pyrrolidine carboxylic acids from achiral starting materials.

Key Asymmetric Synthetic Approaches:

  • 1,3-Dipolar Cycloadditions: This powerful reaction involves the addition of an azomethine ylide to an alkene, forming the pyrrolidine ring in a stereocontrolled manner.[1]

  • Michael Additions: Asymmetric Michael additions of various nucleophiles to α,β-unsaturated compounds can be used to construct chiral pyrrolidine precursors.[12][13]

  • Intramolecular Cyclizations: Stereoselective intramolecular cyclizations of acyclic precursors are also a common strategy for the synthesis of pyrrolidine rings.[14]

G cluster_0 Early Syntheses (Racemic) cluster_1 Modern Stereoselective Syntheses Willstätter (1900) Willstätter (1900) Chiral Pool Synthesis Chiral Pool Synthesis Willstätter (1900)->Chiral Pool Synthesis Evolution to Stereocontrol Fischer (1901) Fischer (1901) Fischer (1901)->Chiral Pool Synthesis Asymmetric Catalysis Asymmetric Catalysis 1,3-Dipolar Cycloadditions 1,3-Dipolar Cycloadditions Asymmetric Catalysis->1,3-Dipolar Cycloadditions Michael Additions Michael Additions Asymmetric Catalysis->Michael Additions Intramolecular Cyclizations Intramolecular Cyclizations Asymmetric Catalysis->Intramolecular Cyclizations

Pyrrolidine Carboxylic Acids in Drug Discovery: A Privileged Scaffold

The unique structural and chemical properties of the pyrrolidine ring have made it a "privileged scaffold" in medicinal chemistry.[1][10] This means that this structural motif is found in a large number of biologically active compounds and approved drugs. The pyrrolidine ring's ability to introduce conformational constraint, its basic nitrogen atom for salt formation, and its potential for stereochemical diversity make it an attractive building block for drug design.[1]

Mechanism of Action and Therapeutic Applications

Pyrrolidine-containing drugs span a wide range of therapeutic areas, acting on various biological targets.

Table 1: Examples of Pyrrolidine-Containing Drugs and their Applications

Drug NameTherapeutic AreaMechanism of Action
Captopril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor[15]
Vildagliptin AntidiabeticDipeptidyl Peptidase-4 (DPP-4) Inhibitor[16]
Anisomycin AntibioticProtein Synthesis Inhibitor[17]
Alpelisib AnticancerPI3K Inhibitor[15]
Eletriptan AntimigraineSerotonin 5-HT1B/1D Receptor Agonist[15][16]

G Pyrrolidine Carboxylic Acid Scaffold Pyrrolidine Carboxylic Acid Scaffold ACE Inhibitors (e.g., Captopril) ACE Inhibitors (e.g., Captopril) Pyrrolidine Carboxylic Acid Scaffold->ACE Inhibitors (e.g., Captopril) Hypertension DPP-4 Inhibitors (e.g., Vildagliptin) DPP-4 Inhibitors (e.g., Vildagliptin) Pyrrolidine Carboxylic Acid Scaffold->DPP-4 Inhibitors (e.g., Vildagliptin) Diabetes Antibiotics (e.g., Anisomycin) Antibiotics (e.g., Anisomycin) Pyrrolidine Carboxylic Acid Scaffold->Antibiotics (e.g., Anisomycin) Infections Anticancer Agents (e.g., Alpelisib) Anticancer Agents (e.g., Alpelisib) Pyrrolidine Carboxylic Acid Scaffold->Anticancer Agents (e.g., Alpelisib) Cancer

Experimental Protocol: A General Synthesis of a Pyrrolidine Carboxamide

The following protocol illustrates a common method for synthesizing pyrrolidine carboxamides, a class of compounds with significant therapeutic potential.[18]

Objective: To synthesize a pyrrolidine carboxamide via amide bond formation.

Materials:

  • (S)-Pyrrolidine-2-carboxylic acid

  • A primary or secondary amine (R-NH2 or R1R2NH)

  • Peptide coupling reagent (e.g., HBTU, HATU)

  • Organic base (e.g., DIEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (S)-pyrrolidine-2-carboxylic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the peptide coupling reagent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amide Bond Formation:

    • Add the amine (1 equivalent) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure pyrrolidine carboxamide.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Future Perspectives

The journey of pyrrolidine carboxylic acids is far from over. Their rich history and proven track record in drug discovery continue to inspire new avenues of research. Future directions will likely focus on:

  • Novel Synthetic Methodologies: The development of even more efficient, sustainable, and stereoselective methods for the synthesis of complex pyrrolidine derivatives.

  • Exploring New Biological Targets: The application of pyrrolidine-based libraries in high-throughput screening to identify novel drug candidates for a wider range of diseases.

  • Proline Metabolism in Disease: A deeper understanding of the role of proline metabolism in diseases like cancer could lead to the development of novel therapeutic strategies.[19][20]

  • Peptidomimetics and Constrained Peptides: The use of proline and its analogs to create conformationally constrained peptides with enhanced stability and biological activity.

Conclusion

From their humble beginnings in the laboratories of Willstätter and Fischer, pyrrolidine carboxylic acids have evolved into a class of molecules of immense scientific and therapeutic importance. Their unique structural features and diverse biological activities have made them indispensable tools for chemists and biologists alike. As our understanding of their chemistry and biology continues to grow, there is no doubt that pyrrolidine carboxylic acids will remain at the forefront of innovation in drug discovery and development for years to come.

References

  • Proline. In Wikipedia; 2024. [Link]

  • Wu, G. Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino Acids. 2011;40(4):1053-1063. [Link]

  • Wu, G. Proline and hydroxyproline metabolism: implications for animal and human nutrition. SciSpace. [Link]

  • D'Aniello, C., et al. The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. 2020;8. [Link]

  • He, X., et al. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. 2006;49(21):6308-6323. [Link]

  • Fichman, Y., et al. Evolution of proline biosynthesis: enzymology, bioinformatics, genetics, and transcriptional regulation. Biological Reviews. 2015;90(4):1065-1099. [Link]

  • Phang, J. M., et al. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology. 2022;12. [Link]

  • Collagen. In Wikipedia; 2024. [Link]

  • Fichman, Y., et al. Evolution of proline biosynthesis: Enzymology, bioinformatics, genetics, and transcriptional regulation. ResearchGate. [Link]

  • Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16). [Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. [Link]

  • Phang, J. M. Perspectives, past, present and future: the proline cycle/proline-collagen regulatory axis. Amino Acids. 2019;51(11-12):1561-1570. [Link]

  • Huck, B. R., et al. Synthesis of 2,2-Disubstituted Pyrrolidine-4-carboxylic Acid Derivatives and Their Incorporation into β-Peptide Oligomers. The Journal of Organic Chemistry. 2005;70(9):3567-3577. [Link]

  • Pyrrolidine. In Wikipedia; 2024. [Link]

  • Kishor, P. B. K., et al. Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny. Frontiers in Plant Science. 2015;6. [Link]

  • Nechaev, A., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19). [Link]

  • Poyraz, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023;11. [Link]

  • Pyrrolidine-based marketed drugs. ResearchGate. [Link]

  • Representative pyrrolidine-containing natural products. ResearchGate. [Link]

  • Richard Willstätter. In Wikipedia; 2024. [Link]

  • Richard Willstatter. Encyclopedia.com. [Link]

  • Nechaev, A., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]

  • Pandey, G., et al. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. 2014;4(34):17694-17724. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Natural products with pyrrolidine moiety. ResearchGate. [Link]

  • Willstätter Discovers the Composition of Chlorophyll. EBSCO. [Link]

  • Richard Willstätter–Chlorophyll's Chemical Composition Discoverer. YouTube. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic profile of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS: 56137-52-1), a heterocyclic compound of interest in synthetic and medicinal chemistry. For researchers, process chemists, and quality control analysts, unambiguous structural confirmation is paramount. This document consolidates predicted data, analysis of structural analogs, and foundational spectroscopic principles to serve as an authoritative reference for the characterization of this molecule. We present detailed methodologies and expert interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), establishing a validated analytical workflow for identity, purity, and structural elucidation.

Introduction and Molecular Overview

This compound is a derivative of the pyrrolidinone core, a scaffold present in numerous biologically active compounds. Its structure combines a lactam, a carboxylic acid, and an N-phenyl substituent, creating a chiral center and specific electronic environments that are readily probed by modern spectroscopic techniques. Accurate interpretation of its spectral data is essential for confirming synthesis outcomes and ensuring material quality in drug discovery and development pipelines.

This guide moves beyond a simple listing of data points, focusing instead on the causality behind the spectral features. By understanding why a peak appears at a certain position, researchers can more confidently identify this molecule and distinguish it from related impurities or isomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 56137-52-1[PubChem][1]
Molecular Formula C₁₁H₁₁NO₃[PubChem][1]
Molecular Weight 205.21 g/mol [PubChem][1]
Monoisotopic Mass 205.0739 Da[PubChem][1]
Melting Point 144 °C[Stenutz][2]

For clarity throughout this guide, the atoms of the molecule are numbered as shown in the diagram below. This numbering scheme will be used for all NMR peak assignments.

Caption: Molecular structure and numbering scheme.

Standard Analytical Workflow

A robust characterization relies on a multi-technique approach. The following workflow ensures that the data acquired is complementary, leading to an unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Weigh Compound & Dissolve in Appropriate Solvent (e.g., DMSO-d6, MeCN, CH2Cl2) IR FTIR-ATR Prep->IR NMR 1H & 13C NMR Prep->NMR MS LC-MS (ESI) Prep->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis C-H Framework Elucidation NMR->NMR_Analysis MS_Analysis Molecular Weight Verification MS->MS_Analysis Confirmation Structure Confirmation IR_Analysis->Confirmation NMR_Analysis->Confirmation MS_Analysis->Confirmation

Sources

The Multifaceted Therapeutic Potential of Pyrrolidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its unique stereochemical and physicochemical properties, including hydrophilicity, basicity, and structural rigidity, make it a privileged structure in drug design. This technical guide provides an in-depth exploration of the diverse biological activities of pyrrolidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, detail robust experimental protocols for their evaluation, and present a comprehensive overview of their potential across various disease areas.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolidine derivatives have emerged as a promising class of compounds in this arena, with numerous synthetic molecules demonstrating potent activity against a range of pathogens.

Antibacterial Activity

Bacterial infections pose a significant global health threat, with a substantial number of deaths attributed to antibiotic-resistant strains. Pyrrolidine derivatives have been investigated as potential solutions to this growing crisis.

Mechanism of Action: A key target for many antibacterial pyrrolidine derivatives is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. For instance, certain 1,2,4-oxadiazole pyrrolidine derivatives have shown potent inhibition of E. coli DNA gyrase.

Structure-Activity Relationship (SAR): The antibacterial efficacy of pyrrolidine derivatives is heavily influenced by their structural features. The nature and position of substituents on the pyrrolidine ring play a critical role in determining their activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

Certain pyrrolidine derivatives have also demonstrated promising antifungal properties. For example, some halogenobenzene derivatives containing a pyrrolidine moiety have shown good activity against Candida albicans.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyrrolidine scaffold is a prominent feature in a variety of anticancer agents, both natural and synthetic. These derivatives have been shown to target various cancer cell lines and exhibit a range of cytotoxic mechanisms.

Mechanisms of Action:

  • Enzyme Inhibition: Pyrrolidine derivatives can act as inhibitors of crucial enzymes involved in cancer progression. For example, some derivatives have been designed as inhibitors of chemokine receptor CXCR4, which is implicated in cancer metastasis.

  • Induction of Apoptosis: Many anticancer pyrrolidine compounds exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can be mediated through the activation of caspase-3 proteins.

  • Inhibition of Proliferation: Spirooxindole pyrrolidine derivatives have been shown to inhibit the proliferation of breast cancer cells by acting as novel GPX4/MDM2 inhibitors.

Structure-Activity Relationship (SAR): The anticancer activity of pyrrolidine derivatives is highly dependent on their chemical structure. For instance, the presence of specific substituents, such as halogens, can significantly enhance their cytotoxic effects. Furthermore, the incorporation of other heterocyclic rings, like coumarin or oxadiazole, can modulate their anticancer potency.

Antiviral Activity: Combating Viral Infections

Pyrrolidine derivatives have demonstrated significant potential as antiviral agents against a variety of viruses, including human rhinoviruses (HRVs), poliovirus, and even coronaviruses.

Mechanisms of Action:

  • Inhibition of Viral Protein Synthesis: Pyrrolidine dithiocarbamate (PDTC) has been shown to be a potent inhibitor of HRV and poliovirus infection by severely inhibiting the synthesis of viral proteins.

  • Inhibition of Viral Proteases: The main protease (MPro) is a crucial enzyme for the replication of many viruses, including coronaviruses. Novel pyrrolidine derivatives have been developed as potent inhibitors of SARS-CoV-2 MPro.

  • Inhibition of Viral Entry and Replication: Some pyrrolidine-bearing quinoxaline derivatives have shown broad-spectrum antiviral activity by inhibiting viral components like RNA polymerase and spike glycoproteins. Ombitasvir, a pyrrolidine-containing drug, is used to treat Hepatitis C by inhibiting the NS5A protein, which is essential for viral replication.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases and ischemic stroke represent significant unmet medical needs. Pyrrolidine derivatives have emerged as promising neuroprotective agents with the potential to mitigate neuronal damage.

Mechanisms of Action:

  • Sodium Channel Blockade: In the context of ischemic stroke, excessive sodium influx into neurons is a key driver of cell death. Certain pyrrolidine derivatives act as potent sodium channel blockers, thereby preventing this excitotoxicity.

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common pathological features of neurodegenerative diseases. Pyrrolidine dithiocarbamate (PDTC) has demonstrated neuroprotective effects by acting as an antioxidant and inhibiting the pro-inflammatory NF-κB signaling pathway.

  • Activation of Pro-Survival Pathways: PDTC has also been shown to activate the Akt-GSK-3β signaling pathway, which is involved in promoting cell survival and reducing apoptosis.

  • Acetylcholinesterase Inhibition: Cognitive impairment in conditions like Alzheimer's disease is linked to a deficit in the neurotransmitter acetylcholine. Some pyrrolidine-2-one derivatives have shown the ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby improving cognitive function in preclinical models.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrrolidine derivatives have shown significant anti-inflammatory potential by targeting key mediators and pathways of the inflammatory response.

Mechanisms of Action:

  • Inhibition of COX and LOX Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Pyrrolidine derivatives have been developed that can inhibit these enzymes, thereby reducing inflammation.

  • Inhibition of Pro-inflammatory Cytokine Production: The release of pro-inflammatory cytokines is a hallmark of inflammation. The anti-inflammatory effects of some pyrrolidine derivatives are mediated through the suppression of these cytokines.

  • Modulation of Signaling Pathways: The NF-κB and MAPK signaling cascades are central to the inflammatory process. Pyrrolidine derivatives can exert their anti-inflammatory effects by inhibiting the activation of these pathways.

Antidiabetic Activity: A Novel Approach to Glycemic Control

Diabetes mellitus is a global epidemic, and there is a continuous need for new and effective antidiabetic agents. Pyrrolidine derivatives have garnered significant attention for their potential to manage this metabolic disorder.

Mechanisms of Action:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, pyrrolidine derivatives can enhance insulin levels and improve glycemic control. Several novel pyrrolidine-2-carbonitrile and pyrrolidine sulfonamide derivatives have been identified as potent and selective DPP-4 inhibitors.

  • α-Amylase and α-Glucosidase Inhibition: These enzymes are involved in the breakdown of carbohydrates in the gut. By inhibiting their activity, pyrrolidine derivatives can delay carbohydrate absorption and reduce post-meal blood glucose spikes.

Experimental Protocols for Evaluating Biological Activities

The systematic evaluation of the biological potential of novel pyrrolidine derivatives is crucial for their development as therapeutic agents. Below are representative experimental workflows and protocols.

Workflow for Evaluating Anti-inflammatory Potential

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Lead Optimization A Synthesis of Pyrrolidine Derivatives B COX/LOX Enzyme Inhibition Assays A->B C Cytokine Production Assays (LPS-stimulated macrophages) A->C D NF-κB and MAPK Activation Assays (Western Blot) A->D E Carrageenan-induced Paw Edema Model B->E Active Compounds C->E Active Compounds F Adjuvant-induced Arthritis Model D->F Mechanistic Insights G Structure-Activity Relationship (SAR) Studies E->G F->G H ADMET Profiling G->H

Caption: A stepwise workflow for the evaluation of the anti-inflammatory potential of pyrrolidine derivatives.

Detailed Protocol: COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolidine derivatives against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test pyrrolidine derivatives and reference compound (e.g., Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test

An In-Depth Technical Guide to the Safety and Handling of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidone Scaffold

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and pharmacologically significant agents.[1] Its derivatives are actively investigated for a wide range of therapeutic applications due to their ability to serve as versatile pharmacophores. Specifically, the 2-oxo-1-phenylpyrrolidine-3-carboxylic acid core and its analogs are subjects of contemporary research in oncology and infectious diseases. Studies have highlighted the potential of pyrrolidin-2-one structures as PI3K inhibitors for anticancer applications and have demonstrated activity against multidrug-resistant bacteria like Staphylococcus aureus.[2][3] Understanding the bio-potential of these molecules underscores the critical importance of rigorous safety and handling protocols. The efficacy of a novel therapeutic agent is inseparable from the safety of the researchers who develop it. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and contextualized by its application in drug discovery.

Section 1: Physicochemical and Hazard Profile

A thorough understanding of a compound's identity and inherent hazards is the bedrock of a robust safety protocol.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 56137-52-1PubChem
Molecular Formula C₁₁H₁₁NO₃PubChem
Molecular Weight 205.21 g/mol PubChem
Appearance Solid powder (typical)N/A
Melting Point 144 °CStenutz
GHS Hazard Identification and Risk Assessment
  • Hazard Classifications:

    • Skin Irritation (Category 2): Causes skin irritation.[4]

    • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]

    • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]

  • Signal Word: Warning [4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

The primary routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact. The risk is highest when handling the dry powder, such as during weighing or transfer, as this is when aerosolization is most likely.

Section 2: The Self-Validating Safety System: Engineering Controls and Work Practices

The core principle of laboratory safety is to create a system of controls where each component validates the effectiveness of the others. Engineering controls provide the first and most critical line of defense, which are then supported by deliberate work practices.[5]

Engineering Controls: The Primary Barrier

Engineering controls are designed to isolate or remove the hazard at its source.[5] For an irritant powder like this compound, the following are mandatory:

  • Chemical Fume Hood: All work involving the handling of the dry powder or manipulations that could create aerosols (e.g., preparing solutions, sonicating) must be performed inside a properly functioning chemical fume hood.[1]

  • Ventilated Enclosures for Balances: When weighing the dry powder, either place the entire balance inside a ventilated enclosure or use a "weighing in the hood" procedure to prevent contamination of the general lab space.[2]

  • General Laboratory Ventilation: Maintain adequate general laboratory ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: Ensure immediate access to a safety shower and an eyewash station.[1]

Work Practices: Methodologies for Minimizing Exposure

Proper work practices are the procedural embodiment of safety, turning intention into action.

  • Designated Area: All work with this compound should be conducted in a designated area of the lab, clearly labeled with its hazard warnings. The work surface should be lined with a disposable bench protector to contain any minor spills and simplify decontamination.[2]

  • Weighing Protocol: To mitigate the risk of inhaling aerosolized powder, the following protocol is required:

    • Pre-tare a sealable container (e.g., a vial with a screw cap) on a balance located outside the fume hood.

    • Take the pre-tared, empty container into the chemical fume hood.

    • Transfer the desired amount of this compound powder into the container.

    • Securely seal the container.

    • Remove the sealed container from the fume hood and perform the final weighing.

    • If adjustments to the mass are needed, return the sealed container to the fume hood before reopening it.[2]

  • Solution Preparation: Prepare all solutions within the fume hood. Add the solvent to the container with the pre-weighed powder slowly to avoid generating dust.

  • General Hygiene: Avoid skin contact with all laboratory chemicals.[5] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[6] Contaminated gloves should not be worn outside the immediate work area to prevent cross-contamination of surfaces like doorknobs or keyboards.[5]

Section 3: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the hazard. It does not reduce or eliminate the hazard itself but is essential protection.

  • Eye Protection: Chemical safety goggles are mandatory. Safety glasses do not provide adequate protection from splashes or airborne powder.[1]

  • Hand Protection: Chemical-resistant gloves must be worn. Given the compound's structure and the solvents likely to be used (e.g., DMSO, alcohols), nitrile or butyl rubber gloves are generally appropriate. However, always consult the glove manufacturer's compatibility chart for the specific solvent being used. Gloves must be inspected for tears or holes before each use and removed promptly if contaminated.[5][6]

  • Body Protection: A laboratory coat must be worn and kept fully fastened. Long pants and closed-toe shoes are required in all laboratory areas.[1]

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter may be necessary.[1]

Section 4: Chemical Reactivity and Storage

Stability and Reactivity

While specific reactivity data for this compound is limited, information from structurally related compounds, such as N-methyl-2-pyrrolidone (NMP), provides valuable insight.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] The carboxylic acid functional group can react exothermically with bases.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7][8]

Storage Protocol

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[7]

  • Location: Keep in a cool, dry, and well-ventilated area.[7] Store below eye level.[1]

  • Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[6]

Section 5: Experimental Protocol Example: Synthesis of a Derivative

The following protocol, adapted from a published synthesis of a related compound, illustrates the integration of the safety principles discussed.[9] This workflow is intended as a case study for safe handling, not as a direct synthetic procedure for this compound itself.

Workflow Diagram: Amide Coupling Reaction

G cluster_prep Preparation (in Fume Hood) cluster_reaction Reaction cluster_workup Workup & Purification (in Fume Hood) weigh Weigh Compound (Protocol 2.2) dissolve Dissolve in Solvent weigh->dissolve reagents Add Coupling Reagents dissolve->reagents stir Stir at RT under Inert Gas reagents->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify

Caption: A generalized workflow for an amide coupling reaction, highlighting key safety stages.

Step-by-Step Methodology
  • Preparation (Performed in a Chemical Fume Hood):

    • Using the weighing protocol described in Section 2.2, weigh 205 mg (1.0 mmol) of this compound into a clean, dry, tared flask equipped with a magnetic stir bar.

    • Add 10 mL of a suitable anhydrous solvent (e.g., dichloromethane or DMF).

    • Add the necessary coupling reagents (e.g., HOBt, EDCI) and the desired amine (1.1 mmol).

    • Causality: Performing these initial steps in the hood is critical as it involves handling the dry powder and volatile solvents. Anhydrous conditions are required for the reaction chemistry to proceed efficiently.

  • Reaction:

    • Seal the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Continuous monitoring ensures the reaction is stopped at the optimal time, preventing byproduct formation.

  • Workup and Purification (Performed in a Chemical Fume Hood):

    • Once the reaction is complete, quench the mixture by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

    • Collect the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product using a suitable method, such as flash column chromatography.

    • Causality: The workup involves handling potentially volatile and irritating organic solvents, necessitating the use of a fume hood. Each step is designed to isolate and purify the desired product from unreacted starting materials and byproducts.

Section 6: Emergency Procedures

Spill Response

A calm and methodical response is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Control Ignition Sources: If flammable solvents are involved, turn off any nearby ignition sources.[1]

  • Assess and Equip: For a small spill of solid material, ensure you are wearing appropriate PPE (lab coat, goggles, two pairs of nitrile gloves).

  • Contain and Clean: Gently cover the spill with an absorbent material. If appropriate, wet the powder with a suitable solvent to avoid generating dust, then wipe with a dry cloth.[1] Collect all contaminated materials into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the laboratory, close the door, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Diagram: Spill Response Logic

G spill Spill Occurs alert Alert Area Personnel spill->alert assess Assess Spill Size small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Lab large_spill->evacuate Yes alert->assess contain Contain & Clean Spill ppe->contain decon Decontaminate Area contain->decon dispose Dispose of Waste decon->dispose contact_ehs Contact EHS/Emergency evacuate->contact_ehs

Caption: Decision-making workflow for responding to a chemical spill.

First Aid
  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation occurs or persists, seek medical advice.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Section 7: Waste Disposal

Chemical waste must be managed in accordance with institutional, local, and national regulations.

  • Solid Waste: Collect unused compound and contaminated disposable materials (e.g., gloves, bench protectors) in a clearly labeled, sealed hazardous waste container.

  • Aqueous Waste: Aqueous solutions containing the compound should be considered hazardous waste. For waste streams that are solely corrosive (acidic), neutralization may be an option prior to disposal, but this must be done in accordance with your institution's EHS guidelines.[10]

  • Neutralization Protocol (General Guidance):

    • CAUTION: This procedure must be performed by trained personnel in a fume hood with appropriate PPE. It may be exothermic.

    • Place the container of acidic waste in an ice bath to control the temperature.

    • While stirring, slowly add a dilute basic solution (e.g., 5% sodium carbonate) to the acidic waste.

    • Monitor the pH continuously. Stop adding base when the pH is between 5.0 and 9.0.[10]

    • The neutralized solution can then be transferred to the appropriate aqueous waste container. Never neutralize a waste stream containing other hazards (e.g., heavy metals) without specific EHS approval.[10]

Conclusion

This compound represents a class of molecules with significant scientific interest and therapeutic potential. As with all research chemicals, this potential can only be safely explored through a culture of safety that emphasizes a deep understanding of the material's hazards, the consistent application of engineering controls and safe work practices, and a prepared response for emergency situations. By following the comprehensive guidelines outlined in this document, researchers can confidently and safely advance the science of drug discovery.

References

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). Pharmaceuticals (Basel). Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Working with Chemicals. (Chapter in Prudent Practices in the Laboratory). National Center for Biotechnology Information, NIH. Available at: [Link]

  • This compound. Stenutz. Available at: [Link]

  • SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. (2015). Greenfield Global. Available at: [Link]

  • SOP: Irritants. (2022). University of Pennsylvania EHRS. Available at: [Link]

  • The controls required for handling powder irritants. (2021). Occupli. Available at: [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. University of Washington EH&S. Available at: [Link]

  • Disposal of Laboratory Wastes to Sanitary Sewer. Alfred University. Available at: [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2017). Molecules. Available at: [Link]

Sources

Methodological & Application

Application Note: Comprehensive Analytical Protocols for 2-oxo-1-phenylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Analytical Overview

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidone ring, a phenyl substituent, and a carboxylic acid functional group. Its structural complexity and potential as a chiral building block in medicinal chemistry necessitate a robust suite of analytical methods to ensure identity, purity, and stereochemical integrity. The presence of a chiral center at the C3 position makes enantiomeric separation a critical aspect of its analysis, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

This guide provides a multi-faceted analytical strategy, combining chromatographic and spectroscopic techniques to deliver a comprehensive characterization of this molecule. The primary analytical challenges include:

  • Quantification and Purity: Accurately determining the purity of the bulk substance and quantifying it in various matrices.

  • Structural Confirmation: Unambiguously verifying the chemical structure, including functional groups and connectivity.

  • Chiral Integrity: Separating and quantifying the individual enantiomers to determine enantiomeric excess (ee).

This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, specialized chiral separation techniques, and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
CAS Number 56137-52-1
Melting Point 144 °C
IUPAC Name This compound

| Structure | Chemical structure of this compound | |

Chromatographic Analysis for Purity and Identity

Chromatographic methods are fundamental for separating the target analyte from impurities and confirming its identity.

Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Rationale: The molecule's phenyl group acts as a strong chromophore, making UV detection highly effective. Its moderate polarity is well-suited for separation on a C18 stationary phase. This method is designed for stability-indicating purity analysis and general quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/ Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC System s4->a1 a2 Separate on C18 Column a1->a2 a3 Detect by UV (e.g., 210 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Calculate Purity (%) d1->d2 d3 Generate Report d2->d3

Caption: General workflow for HPLC purity analysis.

Detailed Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution: Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a 1.0 mg/mL solution.

    • Working Sample Solution: Prepare a sample solution at approximately 1.0 mg/mL in diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient Elution (See Table 2)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm
Run Time 20 minutes

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
17.0 5 95
17.1 95 5

| 20.0 | 95 | 5 |

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Calculation:

    • Calculate the % Purity using the area normalization method, assuming all impurities have a similar response factor. % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol: Identity Confirmation by LC-MS

Rationale: Coupling HPLC with a mass spectrometer provides definitive mass information, confirming the molecular weight of the analyte. Electrospray ionization (ESI) is the preferred technique for this polar molecule.

Protocol Steps:

  • Chromatography: Use the same HPLC method as described in Section 2.1. The mobile phase is MS-compatible (replace phosphoric acid with 0.1% formic acid).

  • Mass Spectrometer Conditions:

ParameterRecommended Setting
MS System Agilent 6120 Quadrupole LC/MS or equivalent
Ionization Mode ESI (Positive and Negative)
Scan Range 50 - 500 m/z
Capillary Voltage 3500 V
Drying Gas Temp. 350 °C
Drying Gas Flow 12 L/min
Nebulizer Pressure 35 psig
  • Expected Results:

Ion ModeExpected m/zIon Species
Positive206.08[M+H]⁺
Negative204.06[M-H]⁻

Enantiomeric Purity Assessment

Protocol: Indirect Chiral Analysis via LC-MS/MS after Derivatization

This protocol is based on the established principle of derivatizing a chiral carboxylic acid with a chiral amine to form diastereomeric amides, which can then be separated and detected with high sensitivity using LC-MS/MS.

Chiral_Workflow cluster_prep Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Analyte (Racemic Mixture) + Chiral Amine Reagent s2 Add Coupling Agents (e.g., TPP, DPDS) s1->s2 s3 Incubate (e.g., 90 min, RT) s2->s3 s4 Dry & Reconstitute s3->s4 a1 Inject Diastereomers s4->a1 a2 Separate on C18 Column a1->a2 a3 Detect by MRM a2->a3 d1 Integrate Peaks of Diastereomer 1 & 2 a3->d1 d2 Calculate Enantiomeric Excess (ee %) d1->d2

Caption: Workflow for indirect chiral analysis via derivatization.

Detailed Protocol Steps:

  • Reagents:

    • Chiral Derivatizing Agent: (R)-(-)-1-Aminoindan or similar chiral amine.

    • Coupling Agents: Triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS).

    • Solvent: Acetonitrile.

  • Derivatization Procedure:

    • In a microvial, mix the sample solution (containing ~10 µg of the analyte) with a 5-fold molar excess of the chiral amine, TPP, and DPDS in acetonitrile.

    • Allow the reaction to proceed at room temperature for 90 minutes.

    • Dry the reaction mixture under a gentle stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: Use the HPLC conditions from Section 2.1 (with formic acid). The diastereomers should now exhibit different retention times.

    • MS/MS System: A triple quadrupole mass spectrometer is required.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific parent-to-daughter ion transition for the derivatized analyte must be determined by infusing the derivatized standard.

  • Calculation:

    • The enantiomeric excess (ee) is calculated from the peak areas of the two resulting diastereomers. % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Structural Elucidation by Spectroscopy

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework and the presence of key functional groups. The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR.

Protocol Steps:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Predicted Shift (ppm) Multiplicity Integration Assignment
Carboxyl ~12.0 - 13.0 br s 1H -COOH
Phenyl ~7.2 - 7.6 m 5H Ar-H
Methine ~4.0 - 4.2 t 1H CH -COOH
Methylene ~3.6 - 3.8 t 2H N-CH₂ -
Methylene ~2.2 - 2.5 m 2H -CH₂ -CH
¹³C NMR Predicted Shift (ppm) Assignment
Carbonyl (Acid) ~173 C OOH
Carbonyl (Lactam) ~170 N-C =O
Phenyl (ipso) ~140 Ar-C (ipso)
Phenyl ~120 - 130 Ar-C
Methine ~55 C H-COOH
Methylene ~45 N-C H₂-

| Methylene | ~30 | | | -C H₂-CH |

Note: br s = broad singlet, m = multiplet, t = triplet.

Protocol: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a quick and simple method to verify the presence of key functional groups. The carboxylic acid O-H stretch and the two distinct C=O stretches are highly characteristic.

Protocol Steps:

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Description
O-H Stretch 2500 - 3300 Very broad (Carboxylic Acid)
C-H Stretch 3000 - 3100 Aromatic
C-H Stretch 2850 - 2960 Aliphatic
C=O Stretch ~1710 Dimeric Carboxylic Acid
C=O Stretch ~1680 Lactam (Amide)

| C=C Stretch | 1450 - 1600 | Aromatic Ring |

Integrated Analytical Strategy

A complete analytical characterization of this compound requires an integrated approach. The relationship between the described methods ensures a comprehensive quality assessment.

Integrated_Strategy Analyte Analyte Characterization HPLC RP-HPLC Purity (%) Quantification Analyte->HPLC LCMS LC-MS Molecular Weight Identity Confirmation Analyte->LCMS Chiral Chiral Separation Enantiomeric Excess (ee %) Stereochemical Purity Analyte->Chiral NMR NMR Spectroscopy Unambiguous Structure Connectivity Analyte->NMR IR IR Spectroscopy Functional Group Confirmation Analyte->IR

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative and qualitative analysis of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] We present two robust High-Performance Liquid Chromatography (HPLC) methods: a reversed-phase (RP-HPLC) method for achiral analysis (assay and impurity profiling) and a chiral HPLC method for the determination of enantiomeric purity. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind parameter selection to ensure method robustness and transferability. Protocols for sample preparation, method validation strategy, and data interpretation are detailed to provide a self-validating analytical framework.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a lactam structure, a phenyl group, and a carboxylic acid moiety.[2] Its molecular structure presents a unique analytical challenge due to the combination of a moderately nonpolar aromatic ring and a polar, ionizable carboxylic acid group. Furthermore, the presence of a stereocenter at the C3 position necessitates control over its stereochemical purity, a critical aspect in modern drug development.[3][4]

The selection of an appropriate HPLC method is therefore paramount.

  • For Achiral Analysis (Assay/Purity): A reversed-phase method is optimal. The key to retaining this polar, acidic compound on a nonpolar stationary phase (like C18) is the control of the mobile phase pH. By acidifying the mobile phase, the carboxylic acid group (pKa typically ~3-5) is protonated (non-ionized), increasing its hydrophobicity and promoting retention.[5]

  • For Chiral Analysis (Enantiomeric Purity): Direct separation using a Chiral Stationary Phase (CSP) is the most efficient and reliable approach.[6] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective at resolving a wide range of enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π stacking.[7]

This guide provides detailed protocols for both analytical scenarios, grounded in established chromatographic principles.

Method 1: Achiral Assay and Impurity Profiling by RP-HPLC

This method is designed for the accurate quantification of this compound and the detection of process-related impurities.

Materials and Reagents
  • Instrumentation: HPLC or UHPLC system with a UV/PDA detector.

  • Column: A high-purity, end-capped C18 column (e.g., Phenomenex Luna Omega C18, Waters ACQUITY BEH C18, or equivalent), 150 mm x 4.6 mm, 3.5 µm particle size.[5]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade (e.g., Milli-Q or equivalent).

    • Formic Acid (FA), ~99% purity.

    • Reference Standard: this compound, >99.5% purity.

    • Sample of this compound.

Chromatographic Conditions

The operational parameters are summarized in the table below. The gradient elution ensures that impurities with different polarities are eluted effectively while providing a sharp, symmetrical peak for the main analyte.

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidifier to suppress ionization of the analyte's carboxylic acid group, ensuring good retention and peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Organic eluent for gradient elution. Formic acid is included to maintain consistent pH.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% BA shallow initial gradient provides resolution for polar impurities, while the ramp to 80% B elutes any non-polar species. The re-equilibration step is crucial for reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. Maintaining a constant temperature is critical for stable retention times.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance.[8] A PDA detector can be used to confirm peak purity and identify optimal wavelengths.
Injection Volume 5 µLSmall volume to prevent peak overload and distortion. This can be adjusted based on sample concentration.
Sample Diluent Mobile Phase A / Acetonitrile (80:20)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak splitting or broadening.[9]
Experimental Protocols

Protocol 2.3.1: Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of the Sample Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the Sample Diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This solution is stable for 48 hours at 4 °C.

Protocol 2.3.2: Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

  • Follow steps 2-5 from Protocol 2.3.1.

HPLC Analysis Workflow

The general workflow for performing the analysis is depicted below. A system suitability test (SST) must be performed before sample analysis to ensure the chromatographic system is performing adequately.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (Protocol 2.3.1) system_setup System Equilibration (Table 2.2 Conditions) prep_standard->system_setup prep_sample Prepare Sample (Protocol 2.3.2) prep_sample->system_setup sst_inject System Suitability (5x Standard Injections) system_setup->sst_inject sample_inject Inject Samples & Standards sst_inject->sample_inject If SST Passes acquire_data Acquire & Integrate Chromatograms sample_inject->acquire_data analyze_data Calculate Assay, % Impurity, & System Suitability acquire_data->analyze_data report Generate Report analyze_data->report

Caption: General workflow for the achiral HPLC analysis.

Method 2: Chiral Separation for Enantiomeric Purity

This method is designed to separate and quantify the enantiomers of this compound. A normal-phase approach is often preferred for polysaccharide-based CSPs as it can provide unique selectivity.

Materials and Reagents
  • Instrumentation: HPLC or UHPLC system with a UV/PDA detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or equivalent amylose-based column, 250 mm x 4.6 mm, 5 µm.

  • Reagents:

    • n-Hexane, HPLC grade.

    • Ethanol (EtOH), anhydrous, HPLC grade.

    • Trifluoroacetic Acid (TFA), HPLC grade.

    • Racemic and enantiomerically pure reference standards of this compound.

Chromatographic Conditions

The selection of a non-polar mobile phase with a polar modifier is key to achieving enantioseparation on this type of CSP.

ParameterConditionRationale
Mobile Phase n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v)The hexane/ethanol mixture provides the primary eluting strength. TFA is a strong acid additive used to sharpen the peaks of acidic analytes and improve interaction with the CSP.[6]
Elution Mode IsocraticIsocratic elution is standard for chiral separations to ensure stable and reproducible interactions with the CSP.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance resolution by allowing more time for differential partitioning into the chiral selector.
Column Temp. 25 °CChiral separations can be sensitive to temperature. A controlled room temperature is recommended for robustness.
Detection UV at 254 nmSame as the achiral method.
Injection Volume 10 µLMay be adjusted as needed.
Sample Diluent EthanolEnsures solubility and compatibility with the mobile phase.
Experimental Protocols

Protocol 3.3.1: Resolution Solution Preparation

  • Prepare a solution of the racemic reference standard in Ethanol at a concentration of approximately 0.2 mg/mL.

  • This solution is used to confirm the separation of the two enantiomers and to establish the resolution criteria for system suitability.

Protocol 3.3.2: Sample Solution Preparation

  • Prepare a solution of the sample in Ethanol at a concentration of approximately 0.2 mg/mL. Filter through a 0.45 µm filter before injection.

Method Validation and System Suitability

For any analytical method to be considered trustworthy, it must be validated to prove it is fit for its intended purpose.[10] The protocols described here should be validated according to ICH guidelines.

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and must be performed prior to analysis. It demonstrates that the chromatographic system is performing as expected.

ParameterMethod 1 (Achiral)Method 2 (Chiral)Acceptance Criteria
Tailing Factor (T) Main Analyte PeakBoth Enantiomer PeaksT ≤ 1.5
Theoretical Plates (N) Main Analyte PeakBoth Enantiomer PeaksN ≥ 2000
RSD of Peak Area 5 replicate injectionsn/a≤ 2.0%
RSD of Retention Time 5 replicate injectionsn/a≤ 1.0%
Resolution (Rs) n/aBetween enantiomersRs ≥ 1.5
Validation Parameters

The following parameters should be assessed during a full method validation.

ParameterPurpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, matrix components).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[11]
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery studies.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Data Interpretation and Troubleshooting

  • Peak Shape: Tailing peaks for the acidic analyte can indicate insufficient mobile phase acidification or secondary interactions with the column. Ensure the pH is low enough and consider a column with superior end-capping.[12]

  • Retention Time Drift: This is often caused by inadequate column equilibration between gradient runs or changes in mobile phase composition or column temperature.

  • Poor Chiral Resolution: Resolution can be highly sensitive to the mobile phase composition, especially the percentage of the polar modifier (ethanol). It can also be affected by temperature and flow rate. Systematic optimization of these parameters may be required.[6]

Conclusion

The HPLC methods detailed in this application note provide a robust and reliable framework for the analysis of this compound. The reversed-phase method is suitable for routine quality control, enabling accurate assay determination and impurity profiling. The chiral method provides essential information on the enantiomeric purity of the compound, a critical quality attribute for its use in pharmaceutical development. By understanding the chemical principles behind the separation, analysts can effectively implement, validate, and troubleshoot these methods.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. University of Southern Mississippi.
  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Kočevar, K., Grdadolnik, S. G., & Stanovnik, B. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5964-5978. [Link]

  • Agilent Technologies. (2016). Sample Preparation Fundamentals for Chromatography. Agilent. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3043762, this compound. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. The Stenutz Pages. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid. Retrieved from [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Recent Advances in Pharmaceutical Sciences, 11, 23-41. [Link]

  • Foley, J., Monahan, C., & Arning, E. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Clinica Chimica Acta, 384(1-2), 108–112. [Link]

  • Al-Shehri, M. M., & El-Deen, A. K. (2022). Underivatized Amino Acid Chromatographic Separation. ACS Omega, 7(42), 37837–37845. [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies. Retrieved from [Link]

  • Sardella, R., & Ianni, F. (2024). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. In High-Performance Liquid Chromatography. Humana, New York, NY. [Link]

  • Gavrilova, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5030. [Link]

  • Giannini, G. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. BioProcess International. Retrieved from [Link]

  • Uno, K., et al. (2014). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 62(10), 1025-1028. [Link]

  • Kaptchouang, T. C., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 12(1), 114. [Link]

  • Asadollah, S., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal, 9(1), 22-29. [Link]

  • Al-Sabri, A. (2014). Transfer of Analytical Method's Pharmacopoeias for Assay of Pharmacokinetic In- vitro and Impurities Profile Based on Different Concepts. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2661. [Link]

  • Todoroki, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 795-812. [Link]

  • Tiwari, R., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of Receptors and Signal Transduction, 37(5), 486-500. [Link]

  • Bhushan, R., & Singh, J. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]

Sources

Application Notes and Protocols: NMR Spectroscopy of 2-Oxo-1-phenylpyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold is a key structural motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities. As such, rigorous structural characterization is paramount for advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous elucidation of the molecular structure of these organic compounds in solution.[1][2]

This comprehensive guide provides a detailed overview and actionable protocols for the NMR analysis of this compound derivatives. The focus is on leveraging one-dimensional (1D) and two-dimensional (2D) NMR experiments to achieve complete proton (¹H) and carbon (¹³C) spectral assignment, which is the foundation for confirming molecular identity, purity, and conformation.

The Role of NMR in Structural Elucidation

NMR spectroscopy provides unparalleled insight into a molecule's structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[3] Key information derived from NMR spectra includes:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus, allowing for the identification of functional groups.[2][4]

  • Scalar (J) Coupling: This reveals through-bond connectivity between nuclei, helping to piece together the molecular framework.[4]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[4]

By combining various NMR experiments, a complete and validated molecular structure can be determined.[4]

Part 1: Structural Framework and Expected NMR Signatures

The core structure of this compound, with standard atom numbering, is shown below. Understanding this framework is crucial for interpreting the resulting NMR spectra.

Caption: Core structure of this compound.

Expected Chemical Shift Ranges

The following table summarizes the anticipated chemical shift (δ) ranges for the key nuclei in a typical this compound derivative. These values can be influenced by the choice of solvent and the presence of other substituents.

Atom(s) Nucleus Typical Chemical Shift (δ, ppm) Notes
Carboxylic Acid Proton¹H9.0 - 13.0Broad singlet, position is concentration-dependent. May exchange with D₂O.[5][6][7]
Phenyl Protons¹H7.0 - 8.0Complex multiplet pattern depending on substitution.
Pyrrolidine H3¹H3.5 - 4.5Coupled to H4 protons. Position influenced by adjacent carbonyl and carboxyl groups.
Pyrrolidine H5¹H3.5 - 4.0Methylene protons coupled to H4 protons. Often diastereotopic.
Pyrrolidine H4¹H2.0 - 3.0Methylene protons coupled to H3 and H5. Often show complex splitting.
Carboxyl Carbon¹³C165 - 185Deshielded due to the carbonyl group.[6]
Lactam Carbonyl (C2)¹³C160 - 180Similar to the carboxyl carbon but can be influenced by resonance.[8]
Phenyl Carbons¹³C115 - 140Multiple signals depending on substitution.
Pyrrolidine C3, C5¹³C40 - 60Aliphatic carbons adjacent to heteroatoms.
Pyrrolidine C4¹³C20 - 40Typical aliphatic methylene carbon.

Part 2: Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation.

  • Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectra.

  • Solvent Selection:

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is often the solvent of choice for carboxylic acids. It is a good solvent for polar compounds and, importantly, its ability to form hydrogen bonds slows down the exchange of the acidic -COOH proton, often allowing it to be observed as a broad singlet.[5]

    • CDCl₃ (Deuterated Chloroform): A common solvent for many organic molecules. However, the carboxylic acid proton may exchange rapidly or be very broad and difficult to observe.[9] It is less polar than DMSO-d₆.

    • D₂O (Deuterium Oxide): Can be used to confirm the identity of the carboxylic acid proton. Adding a drop of D₂O to a sample dissolved in DMSO-d₆ or CDCl₃ will cause the -COOH proton signal to disappear due to chemical exchange.[5][6]

  • Concentration: Aim for a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent.[10] Higher concentrations yield better signal-to-noise in a shorter time, which is particularly important for ¹³C and 2D NMR experiments.

  • Procedure: a. Weigh the desired amount of the sample directly into a clean, dry NMR tube. b. Add the appropriate volume of deuterated solvent using a pipette. c. Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be required for less soluble compounds. d. Ensure the solution is clear and free of any particulate matter.[10]

Protocol 2: 1D NMR Data Acquisition
¹H NMR (Proton NMR)

This is the starting point for all structural elucidations, providing information on the number, environment, and connectivity of protons.[4]

  • Instrument Setup: Tune and shim the spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated sample.

¹³C NMR (Carbon NMR)

This experiment identifies all unique carbon atoms in the molecule.

  • Instrument Setup: Tune the carbon channel and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): This is highly dependent on concentration. It can range from several hundred to several thousand scans to achieve adequate signal-to-noise.

Protocol 3: 2D NMR for Complete Structural Assignment

2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule.[11][12]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] This is fundamental for tracing out the proton spin systems within the pyrrolidine ring.

  • When to Use: Always run a COSY to establish proton-proton connectivities. It will clearly show the correlation between H3-H4 and H4-H5.

  • Key Information: Cross-peaks in a COSY spectrum indicate which protons are scalar (J) coupled.[10][11]

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation).[11][12]

  • When to Use: After acquiring 1D spectra, use HSQC to link the proton and carbon skeletons.

  • Key Information: A cross-peak at a specific (¹H, ¹³C) coordinate confirms a direct bond between that proton and carbon. This is invaluable for assigning the carbons of the pyrrolidine ring (C3, C4, C5) and the phenyl ring.[10][13] Quaternary carbons (like C2 and the carboxyl carbon) will not show a signal in a standard HSQC spectrum.[12]

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[11][14] This is the key experiment for connecting different spin systems and identifying quaternary carbons.

  • When to Use: Use HMBC to piece together the entire molecular structure after COSY and HSQC analysis.

  • Key Information:

    • A correlation from the H3 proton to the lactam carbonyl (C2) and the carboxyl carbon will confirm their positions.

    • Correlations from the H5 protons to the phenyl C1' carbon will link the pyrrolidine and phenyl rings.

    • Correlations from phenyl protons to other phenyl carbons help in assigning the aromatic system.[13]

Part 3: Data Interpretation Workflow

A systematic approach is essential for accurate and efficient structure elucidation.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Spectral Analysis & Structure Elucidation Prep Prepare Sample (5-25 mg in 0.6 mL solvent) H1 Acquire ¹H NMR Prep->H1 C13 Acquire ¹³C NMR H1->C13 AnalyzeH1 Analyze ¹H: Identify spin systems (pyrrolidine, phenyl) H1->AnalyzeH1 COSY Acquire ¹H-¹H COSY C13->COSY AssignCH Analyze HSQC: Assign protonated carbons (C3, C4, C5, Phenyl CHs) C13->AssignCH HSQC Acquire ¹H-¹³C HSQC COSY->HSQC HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC HSQC->AssignCH Assemble Analyze HMBC: Connect fragments via quaternary carbons (C2, COOH) HMBC->Assemble Connect Analyze COSY: Confirm H-H connectivities (H3-H4-H5) AnalyzeH1->Connect AssignCH->Assemble Connect->AssignCH Final Final Structure Confirmation Assemble->Final

Caption: Systematic workflow for structure elucidation using NMR.

  • Analyze the ¹H NMR Spectrum: Identify the major regions: aromatic (phenyl), aliphatic (pyrrolidine ring), and the downfield carboxylic acid proton. Use integration to determine the relative number of protons in each region.

  • Use the COSY Spectrum: Trace the connectivity within the pyrrolidine ring. Start with the most distinct signal (e.g., H3) and identify its coupling partner (H4), then find the coupling partners of H4 (H3 and H5).

  • Use the HSQC Spectrum: Assign the carbon signals for all protonated carbons by matching the ¹H assignments from the previous step to their corresponding ¹³C signals.

  • Use the HMBC Spectrum: This is the final step to assemble the puzzle.

    • Look for key long-range correlations to confirm the overall structure. For example, the H5 protons should show a correlation to the C1' of the phenyl ring, and the H3 proton should show correlations to both C2 and the carboxyl carbon.

    • Assign the quaternary carbons based on correlations from nearby protons.

Part 4: Troubleshooting

  • No Carboxylic Acid Proton Signal: The proton may be exchanging too quickly with residual water in the solvent.[6] Try re-running the sample after letting it stand over molecular sieves, or confirm its presence by adding D₂O and observing the disappearance of the signal if it was visible.

  • Overlapping Signals: The aliphatic region (H4, H5) or the aromatic region can be crowded. Running the spectrum on a higher-field NMR instrument (e.g., 600 MHz vs 400 MHz) will increase spectral dispersion and may resolve the overlap. 2D experiments like HSQC and HMBC are also excellent for resolving overlap issues.

  • Low Signal-to-Noise for ¹³C: This is common due to the low natural abundance of ¹³C. Increase the number of scans or increase the sample concentration.

By following these detailed protocols and interpretation strategies, researchers can confidently and accurately characterize the structure of novel this compound derivatives, a critical step in the drug development pipeline.

References
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • J. Chem. Ed. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Emery Pharma. (2021, March 17). Interpretation steps of a NMR spectrum. Retrieved from [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Acid Unknowns Docx. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link]

  • University of California, Davis. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Oxo-1-phenylpyrrolidine-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Scaffold

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid, a derivative of the pyroglutamic acid framework, stands as a pivotal building block in contemporary organic and medicinal chemistry. Its rigidified, five-membered lactam structure, combined with a reactive carboxylic acid handle, makes it an exceptionally versatile scaffold for the synthesis of complex molecules and chemical libraries. The phenyl group at the N1 position imparts specific steric and electronic properties, influencing the reactivity and conformation of the pyrrolidinone ring. This guide provides an in-depth exploration of its synthesis, key transformations, and detailed protocols for its application, particularly in the development of novel heterocyclic entities for drug discovery programs. Derivatives synthesized from this core have shown significant potential as antibacterial, anticancer, and antioxidant agents, underscoring the scaffold's importance for researchers in drug development.[1][2][3]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 56137-52-1[4]
Molecular Formula C₁₁H₁₁NO₃[4]
Molecular Weight 205.21 g/mol [4][5]
Melting Point 144 °C[5]
Appearance Solid[6]
GHS Hazard Warning: Causes skin irritation (H315), Causes serious eye irritation (H319)[4]

Core Synthetic Strategy: Accessing the Scaffold

The primary and most cited route to this compound involves the condensation of itaconic acid with aniline.[7][8][9] This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (amidation) to form the stable five-membered lactam ring.

Protocol 1: Synthesis of this compound from Itaconic Acid

This protocol is based on established literature procedures for the cyclocondensation reaction.[8][9]

Materials:

  • Itaconic acid

  • Aniline

  • Water

  • Hydrochloric acid (HCl)

  • Standard reflux and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend itaconic acid (1 equivalent) in water.

  • Amine Addition: Add aniline (1 equivalent) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification & Isolation: After cooling to room temperature, acidify the mixture with 5% HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and dry under vacuum to yield the title compound.

Key Applications in Synthetic Chemistry

The true utility of this compound lies in its function as a modifiable scaffold. The carboxylic acid group is a prime site for derivatization, enabling the construction of diverse molecular architectures.

G main 2-Oxo-1-phenylpyrrolidine- 3-carboxylic acid sub1 Amide Derivatives main->sub1 Amidation sub2 Ester Derivatives main->sub2 Esterification sub3 Complex Heterocycles (e.g., Pyrimidines) main->sub3 Multi-step Transformation appl1 Drug Discovery Libraries (Antibacterial, Anticancer) sub1->appl1 appl2 Functional Probes sub2->appl2 appl3 Advanced Intermediates sub3->appl3

Caption: Synthetic utility of the core scaffold.

Amide Bond Formation: Gateway to Bioactive Molecules

The formation of amide bonds is arguably the most critical reaction in medicinal chemistry. The carboxylic acid of the title compound can be readily coupled with a diverse range of amines to generate libraries of amides for biological screening. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Causality Behind Reagent Choice: Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient. Chemical activating agents convert the hydroxyl group of the acid into a better leaving group. Reagents like 1,1'-carbonyldiimidazole (CDI) or bis(pentafluorophenyl) carbonate (BPC) are effective for this purpose. BPC, for instance, creates a highly reactive pentafluorophenyl active ester intermediate that readily couples with amines under mild conditions.[8]

Protocol 2: Parallel Amidation for Library Synthesis

This protocol is adapted from a solution-phase parallel synthesis approach used to generate a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.[7][8] It demonstrates the activation of a carboxylic acid derived from the core scaffold, followed by amidation.

Materials:

  • A 2-oxo-1-phenylpyrrolidin-3-yl-derived carboxylic acid (e.g., compound 17 from the reference)[7]

  • Bis(pentafluorophenyl) carbonate (BPC)

  • A library of primary or secondary amines

  • Acetonitrile (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Parallel synthesis reaction block or individual vials

Procedure:

  • Activation: In a reaction vial, dissolve the starting carboxylic acid (1 equivalent) in anhydrous acetonitrile. Add DIPEA (2-3 equivalents) followed by a solution of BPC (1.1 equivalents) in acetonitrile.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Seal the vial and stir the mixture at room temperature for 12-24 hours.

  • Workup & Isolation: Upon reaction completion, evaporate the solvent under reduced pressure. The residue can then be purified by an appropriate method, such as preparative HPLC or crystallization, to yield the desired amide product. This process can be run in parallel for numerous amines.

Building Block for Fused Heterocyclic Systems

Beyond simple amidation, 2-oxo-1-phenylpyrrolidin-3-carboxylic acid is an excellent starting point for multi-step syntheses of more complex heterocyclic systems. A notable example is its use in constructing pyrimidine-fused compounds.[7][8]

The following workflow illustrates a five-step transformation starting from itaconic acid to produce key pyrimidine intermediates, highlighting the versatility of the initial scaffold.

G A Itaconic Acid + Aniline B Scaffold (12) 2-Oxo-1-phenylpyrrolidine- 3-carboxylic acid A->B Cyclocondensation C β-Keto Ester (13) B->C Masamune-Claisen (CDI) D Enaminone (14) C->D DMFDMA E Pyrimidine Ester (16) D->E Cyclisation (w/ Amidine) F Target Pyrimidine Carboxylic Acid (17) E->F Hydrolysis (NaOH)

Caption: Multi-step synthesis of pyrimidine derivatives.

Protocol 3: Synthesis of a Key Pyrimidine Intermediate

This protocol outlines the initial steps to convert the core scaffold into an enaminone, a crucial intermediate for pyrimidine synthesis, based on the procedure by Urleb et al.[7][8]

Materials:

  • This compound (12 )

  • 1,1'-Carbonyldiimidazole (CDI)

  • Meldrum's acid (or similar malonate equivalent for the Claisen condensation)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous Acetonitrile, Toluene

Procedure:

Step 3a: Formation of the β-Keto Ester (13)

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Add CDI (1.1 equivalents) portion-wise and stir at room temperature until CO₂ evolution ceases, indicating the formation of the acyl-imidazolide intermediate.

  • In a separate flask, prepare the magnesium salt of a malonate (e.g., from Meldrum's acid or dimethyl malonate).

  • Add the activated acyl-imidazolide solution to the malonate salt and heat the mixture to drive the Masamune-Claisen condensation.

  • After an acidic workup, the resulting β-keto ester (13 ) is isolated.

Step 3b: Formation of the Enaminone (14)

  • Dissolve the β-keto ester (13 ) from the previous step in toluene.

  • Add DMFDMA (1.5 equivalents).

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction and evaporate the solvent under reduced pressure. The crude enaminone (14 ) is often of sufficient purity for the subsequent cyclization step to form the pyrimidine ring.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for synthetic innovation. Its straightforward synthesis and the predictable reactivity of its carboxylic acid function provide chemists with a reliable tool for generating molecular diversity. The protocols and applications detailed herein demonstrate its proven value in constructing libraries of amides and as a foundational element for complex heterocyclic targets, solidifying its role as a high-value intermediate in pharmaceutical and materials science research.

References

  • Kroflič, A., & Urleb, U. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 16(5), 3825-3839. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Internet BDD. Retrieved from [Link]

  • MDPI. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. ResearchGate. Retrieved from [Link]

  • Hrytsai, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5028. [Link]

Sources

Application Notes & Protocols: Derivatization of 2-oxo-1-phenylpyrrolidine-3-carboxylic Acid for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidone Scaffold

The 2-oxo-pyrrolidine (pyrrolidinone) ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[1] This five-membered saturated heterocycle is prevalent in a multitude of natural products and FDA-approved pharmaceuticals, a testament to its evolutionary selection for biological relevance.[2] Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional geometry. This non-planarity allows for a more comprehensive exploration of the pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[3][4]

The subject of this guide, 2-oxo-1-phenylpyrrolidine-3-carboxylic acid, is a versatile starting material embodying this principle. It possesses a chiral center and two key functional handles for chemical modification: a lactam for structural stability and a carboxylic acid at the C3 position. The carboxylic acid is a prime site for derivatization, allowing for the generation of diverse chemical libraries—primarily amides and esters—for subsequent biological evaluation. The introduction of various functional groups at this position can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic profile and biological activity.

Derivatives of the 5-oxopyrrolidine core have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent screening of these novel derivatives in a cascade of foundational bioassays.

Part 1: Synthetic Derivatization Strategies

The carboxylic acid moiety of the parent compound is readily amenable to standard organic transformations. The following section details robust and reproducible protocols for the synthesis of amide and ester libraries. The choice of reagents and conditions has been optimized to ensure high yields and straightforward purification.

Workflow for Derivatization and Screening

The overall strategy involves a two-stage process: synthesis of a chemical library followed by a tiered biological screening to identify promising lead compounds.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Bioassays Start 2-oxo-1-phenylpyrrolidine- 3-carboxylic acid Deriv Derivatization Start->Deriv Amides Amide Library (Diverse Amines) Deriv->Amides Amide Coupling Esters Ester Library (Diverse Alcohols) Deriv->Esters Esterification Purify Purification & Characterization (Chromatography, NMR, MS) Amides->Purify Esters->Purify Screen Primary Screening: Cytotoxicity (MTT Assay) Purify->Screen Test Compounds Active Non-toxic Derivatives Screen->Active IC50 > Threshold Secondary Secondary Screening Active->Secondary Antimicrobial Antimicrobial Assay (Broth Microdilution) Secondary->Antimicrobial AntiInflam Anti-inflammatory Assay (COX-2 Inhibition) Secondary->AntiInflam Hit Hit Identification & Further Optimization Antimicrobial->Hit AntiInflam->Hit

Caption: Workflow from Derivatization to Bioassay Screening.

Protocol 1.1: Amide Library Synthesis via EDC/HOBt Coupling

This protocol employs the widely used carbodiimide coupling system, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), which is known for its efficiency and suppression of racemization.[7]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the selected amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • If DCM was used, transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated NaHCO₃ solution and brine. If DMF was used, dilute with a larger volume of ethyl acetate and wash similarly.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure amide derivative.[8][9]

Protocol 1.2: Amide Library Synthesis via HATU Coupling

For more challenging couplings, such as with electron-deficient amines or sterically hindered substrates, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a superior coupling reagent.[10][11]

Materials:

  • This compound

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 5% Lithium chloride (LiCl) solution (optional)

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with 5% LiCl solution (to help remove DMF) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography.[8]

Protocol 1.3: Ester Library Synthesis via Thionyl Chloride/Alcohol Method

This is a classic and highly effective method for converting carboxylic acids to their corresponding esters, particularly methyl and ethyl esters where the alcohol can be used as the solvent. The reaction proceeds by forming an acyl chloride intermediate in situ, which is then attacked by the alcohol.[12][13]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol) (used as solvent)

  • Thionyl chloride (SOCl₂) (1.2-1.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol for the methyl ester) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Use a generous amount of alcohol to act as the solvent (e.g., 10-20 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly and carefully add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours or until TLC/LC-MS indicates complete consumption of the starting material.[1] For less reactive alcohols, gentle heating to reflux may be required.

  • Concentrate the reaction mixture under reduced pressure to remove excess alcohol and SOCl₂.

  • Dissolve the residue in ethyl acetate or DCM and wash sequentially with saturated NaHCO₃ solution (to neutralize residual acid - caution: CO₂ evolution ) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude ester by column chromatography if necessary, though this method often yields a clean product after workup.

Derivatization MethodKey ReagentsTypical SolventsTemperatureAdvantages
Amide Coupling EDC, HOBt, DIPEADCM, DMF0 °C to RTEconomical, good for standard amines, low racemization.
Amide Coupling HATU, DIPEADMFRoom Temp.High efficiency, rapid, good for hindered/unreactive amines.
Esterification SOCl₂, AlcoholAlcohol, DCM0 °C to RefluxHigh yielding, simple workup, good for simple esters.

Part 2: Bioassay Protocols

Following synthesis and purification, the library of derivatives is subjected to a tiered screening process. The initial screen assesses general cytotoxicity to eliminate compounds that are broadly toxic to mammalian cells. Promising, non-toxic candidates are then advanced to secondary screens for specific biological activities.

Protocol 2.1: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer line like A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Protocol 2.2: Antimicrobial Activity (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Sterile saline (0.85% NaCl)

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. A typical starting concentration is 128 µg/mL, diluted down to 0.25 µg/mL.

  • Inoculation: Within 15 minutes of its preparation, add the diluted bacterial inoculum to each well containing the test compound, for a final volume of 100 µL per well.[1]

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Protocol 2.3: Anti-inflammatory Activity (COX-2 Inhibitor Screening)

This fluorometric assay measures the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The assay detects Prostaglandin G2, an intermediate product generated by COX-2.[12]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical) which typically includes:

    • Human Recombinant COX-2 Enzyme

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid (Substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black plates with clear bottoms

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice. Prepare the Reaction Mix containing Assay Buffer, COX Probe, and Cofactor.

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare 10x working solutions in COX Assay Buffer.

  • Assay Plate Setup: Add 10 µL of the diluted test inhibitor, positive control, or solvent control to the appropriate wells of the 96-well plate.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well.

  • Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to initiate the reactions simultaneously.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each compound relative to the solvent control. Plot percent inhibition versus compound concentration to calculate the IC₅₀ value.[12]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic derivatization of this compound and the subsequent evaluation of its derivatives for potential therapeutic applications. By generating focused libraries of amides and esters, researchers can efficiently explore the structure-activity relationship (SAR) of this privileged scaffold. The tiered bioassay cascade, beginning with a general cytotoxicity screen followed by specific antimicrobial and anti-inflammatory assays, ensures a cost-effective and logical progression from a chemical library to validated hit compounds. Derivatives showing promising activity in these initial screens can be prioritized for further optimization, including more extensive biological profiling, mechanism of action studies, and evaluation of pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents.

References

  • Petri, G. L., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Urh, M., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Svete, J., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5363-5384. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

  • Organic Syntheses. (n.d.). A One-Pot, Two-Step Synthesis of N-Aryl and N-Alkyl-N'-methyl-3-aryl-1H-pyrrolo[3,2-c]pyridin-2(3H)-ones from 2-Arylpropionic Acids. Org. Synth. 2012, 89, 284. Available at: [Link]

  • Salgin-Goksen, U., et al. (2007). Synthesis and anti-inflammatory activity of new 5-oxopyrrolidine-3-carboxylic acid derivatives. Arzneimittelforschung, 57(9), 576-82.
  • Abdel-Aziz, M., et al. (2021). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 26(16), 4758. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol). Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Oxo-1-phenylpyrrolidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidinone Scaffold in Modern Drug Discovery

The 2-oxo-pyrrolidine, or pyrrolidinone, ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its prevalence is due to its favorable physicochemical properties and its ability to act as a versatile template for presenting functional groups in a defined three-dimensional space.[1] A prominent example is Phenylpiracetam, a nootropic drug that features a 2-oxo-4-phenylpyrrolidine core and is used for its cognitive-enhancing effects.[2]

This application note provides a detailed guide for the synthesis of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid and its analogs. This specific scaffold is of significant interest as it incorporates a key carboxylic acid functional group at the 3-position, which serves as a versatile handle for further chemical modifications. This allows for the generation of extensive compound libraries for screening in drug development programs. Recent studies have demonstrated that derivatives of this core structure possess promising anticancer and antimicrobial activities, highlighting its potential as a foundational element for novel therapeutics.[3][4]

We will detail a primary, robust synthetic route commencing from itaconic acid and various anilines, followed by protocols for derivatization of the carboxylic acid moiety. An alternative, classical approach via the Dieckmann condensation will also be discussed for context and applicability to different substitution patterns.

Primary Synthetic Pathway: Michael Addition and Intramolecular Amidation

The most direct and widely applicable method for synthesizing the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core involves a one-pot reaction between a primary aniline and itaconic acid. This reaction proceeds through a sequential mechanism: a conjugate (Michael) addition of the aniline's nitrogen to the α,β-unsaturated system of itaconic acid, followed by a thermally induced intramolecular cyclization (amidation) that forms the stable five-membered lactam ring.[5][6] The use of water or acetic acid as a solvent and reflux conditions are typical for driving this reaction to completion.[5][6]

G cluster_start Starting Materials Aniline Substituted Aniline Intermediate Michael Adduct (Acyclic Intermediate) Aniline->Intermediate 1. Michael Addition Itaconic Itaconic Acid Itaconic->Intermediate Product 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Intermediate->Product 2. Intramolecular Amidation (Cyclization) + H₂O G Core Pyrrolidinone Carboxylic Acid Ester Methyl Ester Core->Ester MeOH, H₂SO₄ (cat.) Hydrazide Hydrazide Ester->Hydrazide N₂H₄·H₂O Derivatives Further Analogs (e.g., Pyrazoles, Hydrazones) Hydrazide->Derivatives Various Reagents

Caption: Derivatization workflow starting from the carboxylic acid.

Protocol 2: Synthesis of a Hydrazide Analog

This two-step protocol describes the conversion of the carboxylic acid to a hydrazide, a key intermediate for creating many other derivatives. [3][5] Step 2A: Esterification

  • Setup: Suspend the carboxylic acid (e.g., 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, 0.03 mol) in methanol (100 mL) in a round-bottom flask.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 10 drops).

  • Reaction: Heat the mixture to reflux for 20 hours. The solid should dissolve as the reaction progresses.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Intermediate Use: Proceed directly to the next step without isolating the intermediate ester.

Step 2B: Hydrazinolysis

  • Reagent Addition: To the cooled methanolic solution of the ester from Step 2A, add hydrazine monohydrate (12 g, 0.24 mol).

  • Reaction: Heat the reaction mixture back to reflux for an additional 2 hours. A precipitate will typically form as the hydrazide is produced.

  • Isolation: After cooling the mixture to room temperature, collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with propan-2-ol and diethyl ether to remove any residual reagents and byproducts. Dry the product under vacuum. [5] Expected Outcome: This procedure provides the corresponding hydrazide in high yield (97% reported). [5]This hydrazide can then be reacted with diketones to form pyrazoles or with aldehydes to form hydrazones, further expanding the analog library. [3]

Alternative Synthetic Strategy: The Dieckmann Condensation

For certain substitution patterns, particularly on the pyrrolidinone ring itself, an intramolecular Dieckmann condensation can be an effective, albeit more complex, synthetic strategy. [7][8]This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. [9][10] Causality and Application: This method is fundamentally a carbon-carbon bond-forming reaction that constructs the ring, whereas the itaconic acid route is a carbon-nitrogen bond-forming cyclization. The Dieckmann approach is advantageous when the required acyclic diester precursor is more readily available than the corresponding components for the Michael addition route. It typically yields a 2,4-dioxopyrrolidine structure which can be further modified.

G Diester Acyclic Amino Diester Precursor Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->Enolate CyclicKetoEster Cyclic β-Keto Ester (Pyrrolidinone Core) Base->CyclicKetoEster Enolate->CyclicKetoEster Intramolecular Nucleophilic Acyl Substitution CyclicKetoEster->CyclicKetoEster CyclicKetoEster:s->CyclicKetoEster:s AcidWorkup Acid Workup (H₃O⁺) AcidWorkup->CyclicKetoEster:s

Caption: Mechanism of the Dieckmann Condensation for ring formation. [9][11]

General Safety Precautions

All synthetic procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use. Hydrazine is highly toxic and corrosive and should be handled with extreme care.

References

  • Dovbynchuk, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Dieckmann Condensation.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Physics: Conference Series.
  • Svete, J., et al. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • Various Authors. (n.d.). Routes for production of 2-pyrrolidone.
  • Various Authors. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors.
  • Shtamburg, V., et al. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • Pesnot, T., et al. (2022).
  • Olaleye, O. O., et al. (2015). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. PubMed Central.
  • Wang, Z., et al. (2018). Synthesis of spirobarbiturate-pyrrolidinones via a domino aza-Michael/SN2 cyclization of barbiturate-derived alkenes with N-alkoxy α-haloamides. Organic & Biomolecular Chemistry.
  • Yin, F., Garifullina, A., & Tanaka, F. (2014).
  • Wang, H., et al. (2021). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). Dieckmann condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpiracetam. Available at: [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]

  • Various Authors. (n.d.). Pharmaceuticals with 2-pyrrolidinone scaffold.
  • Chen, C-H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed Central.
  • Svete, J., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs.
  • Dovbynchuk, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central.
  • Demchenko, A. M., et al. (2021). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds.

Sources

Application Notes and Protocols: 2-Oxo-1-phenylpyrrolidine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrrolidinone Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. The 2-oxo-1-phenylpyrrolidine-3-carboxylic acid moiety has emerged as a privileged scaffold, offering a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the strategic application of this building block. We will delve into the causality behind its use, provide field-proven protocols, and offer insights to accelerate the discovery of novel therapeutic agents.

Physicochemical Properties and Characterization

The this compound molecule possesses a distinct set of properties that make it an attractive starting point for library synthesis and lead optimization.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1][2][3]
Molecular Weight 205.21 g/mol [1][2][3]
Melting Point 144 °C[1]
CAS Number 56137-52-1[1][2]
IUPAC Name This compound[2]
SMILES O=C(C1C(N(C2=CC=CC=C2)CC1)=O)O[4]
InChIKey KIXWRXJXMVUWCP-UHFFFAOYSA-N[1][2]

These properties provide a foundation for its utility. The presence of a carboxylic acid group offers a handle for a multitude of chemical transformations, while the phenyl-pyrrolidinone core provides a rigid scaffold that can be strategically decorated to explore chemical space and optimize interactions with biological targets. The carboxylic acid moiety, while crucial for target interaction in many cases, can present challenges in terms of pharmacokinetics.[5][6] The protocols and strategies discussed herein will address both the opportunities and challenges associated with this functional group.

Spectroscopic Characterization

Thorough characterization of the starting material and its derivatives is paramount. The following provides an overview of expected spectroscopic data.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the phenyl group, as well as the aliphatic protons of the pyrrolidinone ring. The chemical shifts and coupling constants of the diastereotopic methylene protons can provide valuable information about the conformation of the ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the lactam and the carboxylic acid, in addition to the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for confirming the molecular weight of the compound and its derivatives.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the carboxylic acid.

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis can be valuable for the preparation of analogs. A common synthetic route involves the cyclization of itaconic acid with an appropriate amine.[9]

Synthesis_Workflow ItaconicAcid Itaconic Acid Intermediate Michael Adduct Intermediate ItaconicAcid->Intermediate + Aniline Aniline Aniline->Intermediate Cyclization Cyclization (Heat) Intermediate->Cyclization Product 2-Oxo-1-phenylpyrrolidine- 3-carboxylic acid Cyclization->Product

Caption: General synthetic workflow for this compound.

Core Applications in Medicinal Chemistry

The true power of this compound lies in its role as a versatile building block for the synthesis of a wide array of biologically active molecules.

Antimicrobial Agents

Derivatives of this scaffold have shown promising activity against various microbial pathogens. The carboxylic acid moiety can be converted to amides, esters, or other functional groups to modulate the antimicrobial spectrum and potency. For instance, Claisen products of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been investigated as antimicrobial and antioxidant agents.[10]

Anticancer Agents

The pyrrolidinone core has been incorporated into molecules designed to target various aspects of cancer cell biology. The phenyl group can be substituted to enhance interactions with specific enzymatic pockets, and the carboxylic acid can be used to attach cytotoxic payloads or to improve solubility and pharmacokinetic properties.[11]

Nootropic Agents

The pyrrolidinone ring is a key feature of the "racetam" class of nootropic drugs. While direct derivatives of this compound have been explored, the core structure serves as a valuable starting point for the design of new cognitive enhancers.[12]

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of this compound.

Protocol 1: Amide Bond Formation

The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. This protocol utilizes a standard coupling reagent.

Objective: To synthesize a library of amides from this compound and a diverse set of primary or secondary amines.

Materials:

  • This compound

  • A selection of primary and secondary amines

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add PyBOP (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Rationale for Choices:

  • PyBOP: A common and efficient coupling reagent that minimizes side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to activate the carboxylic acid.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Amide_Formation_Workflow Start 2-Oxo-1-phenylpyrrolidine- 3-carboxylic acid Reaction Amide Coupling Reaction Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Reagents PyBOP, DIPEA, DMF Reagents->Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Target Amide Purification->Product

Caption: Workflow for the synthesis of amides from this compound.

Protocol 2: Esterification

Esterification of the carboxylic acid can be used to improve cell permeability or to create prodrugs.

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous MeOH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Rationale for Choices:

  • Thionyl Chloride/Methanol: A classic and effective method for the formation of methyl esters from carboxylic acids. The in situ generation of HCl catalyzes the reaction.

  • Reflux: Provides the necessary energy to drive the reaction to completion.

Data Interpretation and Troubleshooting

  • Incomplete Reactions: If TLC indicates the presence of starting material, consider increasing the reaction time, temperature, or the equivalents of coupling reagent.

  • Purification Challenges: The polarity of the pyrrolidinone scaffold can sometimes make purification difficult. Experiment with different solvent systems for chromatography. In some cases, reverse-phase chromatography may be necessary.

  • Spectroscopic Analysis: Pay close attention to the disappearance of the acidic proton in the ¹H NMR spectrum and the shift in the carbonyl resonance in the ¹³C NMR spectrum to confirm the successful derivatization of the carboxylic acid.

Conclusion: A Scaffold for Future Discoveries

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its rigid core, coupled with the synthetic tractability of the carboxylic acid moiety, provides a robust platform for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable scaffold in their drug discovery endeavors.

References

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.

  • This compound. Stenutz.

  • This compound | C11H11NO3. PubChem.

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate.

  • Pharmaceuticals with 2-pyrrolidinone scaffold. ResearchGate.

  • 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid. ChemSynthesis.

  • Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. PubMed.

  • Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. ResearchGate.

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. HRMARS.

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI.

  • 2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid. Santa Cruz Biotechnology.

  • (2S,3S)-1-allyl-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid. Sigma-Aldrich.

  • 56137-52-1|this compound. BLD Pharm.

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidine Derivative

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-oxo-1-phenylpyrrolidine-3-carboxylic acid represents a molecule of significant interest for therapeutic development. While its specific biological activities are still under investigation, its structural analogs have shown promise in areas such as neuroprotection and anti-inflammatory applications.[1][2][3][4] This guide provides a comprehensive suite of in vitro assays to systematically evaluate the neuroprotective, anti-inflammatory, and mitochondrial-modulating properties of this compound.

These protocols are designed to be self-validating and provide a clear rationale for each experimental step, empowering researchers to generate robust and reproducible data. We will explore a tiered approach, beginning with broad cell viability and cytotoxicity assessments, followed by more specific assays to elucidate the compound's mechanism of action related to neuroinflammation, oxidative stress, and mitochondrial function.

Part 1: Foundational Assays: Cell Viability and Cytotoxicity

Before delving into specific mechanisms, it is crucial to determine the optimal concentration range of this compound for cell-based assays. This initial screening will identify concentrations that are non-toxic to the cells, ensuring that any observed effects in subsequent mechanistic assays are not simply a result of cell death.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Assay in SH-SY5Y Human Neuroblastoma Cells

  • Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow the cells to adhere and grow for 24 hours.[5]

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.1%).[5] Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (solvent only) and an untreated control.

  • MTT Addition: After the incubation period, replace the medium with fresh medium containing 0.5 mg/mL MTT and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Table 1: Example Data Presentation for MTT Assay

Concentration of this compound (µM)Absorbance (570 nm)Cell Viability (%)
Untreated Control1.25100
Vehicle Control1.2398.4
0.11.2499.2
11.2297.6
101.1894.4
501.0584.0
1000.6249.6

Part 2: Investigating Neuroprotective Effects

Neurodegenerative diseases are often characterized by neuronal cell death triggered by factors such as oxidative stress and neuroinflammation. The following assays are designed to assess the potential of this compound to protect neuronal cells from these insults.

Oxidative Stress-Induced Neurotoxicity Model

Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress in cell culture models. This assay will determine if pre-treatment with the test compound can mitigate H₂O₂-induced cell death.

Protocol: Neuroprotection against H₂O₂-Induced Oxidative Stress

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2-24 hours.[5]

  • Induction of Oxidative Stress: Induce neurotoxicity by adding a pre-determined concentration of H₂O₂ (e.g., 100-500 µM) to the wells for a specified duration (e.g., 4-24 hours).[5]

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 1.1.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone.

Measurement of Intracellular Reactive Oxygen Species (ROS)

To directly assess the antioxidant potential of the compound, intracellular ROS levels can be measured using fluorescent probes. 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe that becomes fluorescent upon oxidation by ROS.[7]

Protocol: DCFH-DA Assay for Intracellular ROS

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and treat with this compound as described above.

  • Loading with DCFH-DA: After the pre-treatment period, replace the medium with phenol red-free DMEM containing 10-40 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.[7]

  • Induction of Oxidative Stress: Induce oxidative stress with H₂O₂.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[8]

  • Data Analysis: Quantify the relative ROS levels as a percentage of the control group treated with H₂O₂ alone.[5]

Workflow for Assessing Neuroprotective and Antioxidant Effects

G cluster_0 Initial Screening cluster_1 Neuroprotection Assays A SH-SY5Y Cell Culture B MTT Assay for Cytotoxicity A->B Determine Non-Toxic Concentrations C Pre-treatment with Compound B->C Use Non-Toxic Concentrations D Induce Oxidative Stress (H₂O₂) C->D E Assess Cell Viability (MTT) D->E Quantify Protection F Measure Intracellular ROS (DCFH-DA) D->F Quantify Antioxidant Effect

Figure 1: Workflow for evaluating the neuroprotective and antioxidant properties of a test compound.

Part 3: Probing Anti-Neuroinflammatory Activity

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key component of many neurological disorders.[9] These assays will evaluate the ability of this compound to modulate inflammatory responses in a relevant cell model.

Lipopolysaccharide (LPS)-Induced Inflammation in Microglial Cells

BV-2 microglial cells are a commonly used cell line to study neuroinflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, leading to the release of pro-inflammatory mediators.

Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding and Pre-treatment: Seed BV-2 cells in a 96-well plate. Once confluent, pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Nitric oxide production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

  • Data Analysis: Compare the nitrite levels in compound-treated wells to those treated with LPS alone.

Quantification of Pro-inflammatory Cytokines

The release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a hallmark of microglial activation.[10] These can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: Cytokine ELISA

  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay (steps 1-3).

  • Supernatant Collection: After the 24-hour LPS stimulation, collect the cell culture supernatants.

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Create standard curves for each cytokine and determine their concentrations in the supernatants. Compare the cytokine levels in compound-treated wells to those treated with LPS alone.

Logical Flow for Anti-Inflammatory Screening

G A BV-2 Microglial Cell Culture B Pre-treatment with Compound A->B C LPS Stimulation B->C D Measure Nitric Oxide (Griess Assay) C->D Assess NO Production E Measure Pro-inflammatory Cytokines (ELISA) C->E Assess Cytokine Release

Figure 2: Experimental design for assessing the anti-neuroinflammatory effects of a compound.

Part 4: Delving into Mitochondrial Function

Mitochondrial dysfunction is increasingly recognized as a central player in the pathology of many diseases. Assays that probe mitochondrial health can provide valuable insights into a compound's mechanism of action.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production.[11] JC-1 is a ratiometric dye that can be used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[11]

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells with this compound in a 96-well black, clear-bottom plate.

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with 5 µM JC-1 in fresh medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~530 nm) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels

Cellular ATP content is a direct indicator of mitochondrial energy production.[12] Luciferin-luciferase bioluminescence assays are widely used for their high sensitivity in quantifying ATP.[12]

Protocol: Luminescence-Based ATP Assay

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells in a 96-well white, solid-bottom plate.

  • Cell Lysis and ATP Measurement: Use a commercially available ATP assay kit. Typically, this involves adding a reagent that lyses the cells and provides the luciferase and luciferin substrate.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Generate an ATP standard curve and calculate the ATP concentration in each sample. Normalize the ATP levels to the total protein content in each well.

Table 2: Example Data for Mitochondrial Function Assays

TreatmentJC-1 Red/Green RatioCellular ATP (pmol/µg protein)
Untreated Control5.215.8
Vehicle Control5.115.5
Compound (10 µM)5.015.2
Positive Control (CCCP)1.34.2

Pathway of Mitochondrial Assessment

G A Cell Culture and Compound Treatment B Assess Mitochondrial Membrane Potential (JC-1 Assay) A->B Evaluate Mitochondrial Integrity C Measure Cellular ATP Levels (Luminescence Assay) A->C Evaluate Energy Production

Figure 3: A streamlined approach to evaluating a compound's impact on mitochondrial health.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, neuroprotection, neuroinflammation, and mitochondrial function, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation into more complex models, such as co-cultures of neurons and glial cells[13] or 3D cell culture systems, to better mimic the in vivo environment. Ultimately, this structured approach will facilitate the efficient progression of promising compounds through the drug discovery pipeline.

References

  • Cellectricon. Neuroinflammation. [Link]

  • Signosis. Mitochondrial Function Assay Kits. [Link]

  • Elabscience. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. [Link]

  • National Center for Biotechnology Information. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]

  • PubChem. This compound. [Link]

  • Creative Biolabs. Neuroinflammation Assay Services. [Link]

  • Bio-protocol. Reactive oxygen species. [Link]

  • Nexus BioQuest. Neuro inflammation CRO Services. [Link]

  • Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • ResearchGate. Methods to Assess Neuroinflammation | Request PDF. [Link]

  • JoVE. Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. [Link]

  • PubMed. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. [Link]

  • PubMed Central. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. [Link]

  • PubMed Central. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study. [Link]

  • MDPI. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. [Link]

  • MDPI. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. [Link]

  • ResearchGate. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • PubMed Central. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • PubMed Central. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

Sources

Introduction: The Pyrrolidine Carboxamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Experimental Investigation of Pyrrolidine Carboxamides

The pyrrolidine ring is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its derivatives, particularly pyrrolidine carboxamides, have attracted significant attention in medicinal chemistry due to their conformational rigidity, stereochemical complexity, and ability to engage in specific hydrogen bonding interactions with biological targets. This has led to the discovery of pyrrolidine carboxamides with a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory properties.[1][3][4]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the study of novel pyrrolidine carboxamides. It provides an integrated experimental framework, from chemical synthesis and rigorous characterization to robust biological evaluation. The protocols and insights herein are designed to be self-validating, explaining the causality behind experimental choices to ensure both technical accuracy and field-proven reliability.

Part 1: Synthesis and Physicochemical Characterization

The journey of a novel therapeutic agent begins with its creation and analytical validation. The synthesis must be efficient and reproducible, while characterization must unambiguously confirm its structure and purity.

General Synthetic Strategy: Amide Bond Formation

The most common and versatile method for synthesizing pyrrolidine carboxamides is the coupling of a pyrrolidine carboxylic acid derivative with a primary or secondary amine. This reaction is typically mediated by a coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine.

A general procedure often starts with a commercially available or custom-synthesized N-protected proline derivative, which allows for selective amide bond formation.[4][5] The choice of coupling reagent is critical; reagents like oxalyl chloride can be used to form an acyl chloride intermediate, which is highly reactive.[6] Alternatively, modern peptide coupling reagents offer milder conditions and are suitable for sensitive substrates.

Protocol 1: Synthesis of a Representative Pyrrolidine Carboxamide via Acyl Chloride

This protocol describes a general method adapted from established literature for synthesizing N-aryl pyrrolidine-2-carboxamides.[4][6]

Objective: To synthesize an N-substituted pyrrolidine carboxamide from a pyrrolidine carboxylic acid and a desired amine.

Materials:

  • N-protected pyrrolidine-2-carboxylic acid (e.g., N-Boc-L-proline)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (e.g., aniline derivative)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve the N-protected pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.5-2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Causality Note: Oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. DMF acts as a catalyst by forming the Vilsmeier reagent, which is the active acylating species. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like TEA or DIPEA (2.0-3.0 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C.

    • Remove the solvent from the acid chloride reaction mixture in vacuo. Re-dissolve the crude acyl chloride in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution.

    • Let the reaction stir at 0 °C for 30 minutes and then at room temperature overnight.

    • Causality Note: The base (TEA or DIPEA) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl (if the starting amine is basic and needs to be removed), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

    • Causality Note: The aqueous washes remove unreacted starting materials, coupling byproducts, and salts, simplifying the final purification step.

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Work-up & Purification A Pyrrolidine Carboxylic Acid + Amine B Acid Chloride Formation (e.g., Oxalyl Chloride, DCM) A->B C Amide Coupling Reaction B->C D Aqueous Work-up (Quench & Extract) C->D E Column Chromatography D->E F Pure Pyrrolidine Carboxamide E->F G Structure & Purity Confirmation F->G Characterization

Caption: Workflow from starting materials to pure, characterized compound.

Structural and Purity Characterization

After synthesis, it is imperative to confirm the chemical identity and purity of the compound. A combination of spectroscopic and chromatographic techniques is standard practice.

Protocol 2: Standard Characterization Suite

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons. The resulting spectrum should be consistent with the expected structure.[7][8]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Identifies the presence of key functional groups. For pyrrolidine carboxamides, characteristic peaks include the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹).[7][8]

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final compound. A pure sample should ideally show a single peak. Purity is typically reported as a percentage based on the peak area.

Table 1: Example Characterization Data for a Hypothetical Derivative

Analysis TechniqueExpected Result for N-(4-chlorophenyl)-1-(phenylsulfonyl)pyrrolidine-2-carboxamide
¹H NMR (400 MHz, CDCl₃)Multiplets for pyrrolidine ring protons (δ 1.8-3.6 ppm), aromatic protons (δ 7.2-8.0 ppm), and a broad singlet for the amide N-H.
¹³C NMR (100 MHz, CDCl₃)Peaks for pyrrolidine carbons (δ 25-60 ppm), aromatic carbons (δ 120-140 ppm), and amide carbonyl (δ ~170 ppm).
HRMS (ESI+) Calculated m/z for [M+H]⁺, matching the theoretical value to within 5 ppm.
FTIR (KBr, cm⁻¹)ν ~3300 (N-H stretch), ~1670 (C=O amide I), ~1350 & ~1160 (S=O stretch).[7]
HPLC (C18 column)>95% purity, single major peak at a specific retention time.

Part 2: In Vitro Biological Evaluation

With a pure, characterized compound in hand, the next phase is to assess its biological activity. Pyrrolidine carboxamides have shown efficacy against a variety of targets.[1][3] This section provides protocols for two common assays: enzyme inhibition and cancer cell cytotoxicity.

Enzyme Inhibition Assay

Many pyrrolidine carboxamides function as enzyme inhibitors.[4][6][9] A prominent example is their activity against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-TB drug discovery.[6][9]

Protocol 3: InhA Enzyme Inhibition Assay

Principle: This is a functional, biochemical assay that measures the enzymatic activity of InhA.[10][11] The InhA enzyme catalyzes the NADH-dependent reduction of a substrate. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm. An inhibitor will slow this rate.[12]

Materials:

  • Purified InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Substrate (e.g., 2-trans-dodecenoyl-CoA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compounds (pyrrolidine carboxamides) dissolved in DMSO

  • Positive control inhibitor (e.g., Triclosan)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of NADH, substrate, and test compounds. Create a dilution series of the test compounds in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay Buffer

      • Test compound at various concentrations (final DMSO concentration should be <1%).

      • InhA enzyme solution.

    • Include control wells: "No Inhibitor" (DMSO vehicle only) and "No Enzyme" (buffer only).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Start the reaction by adding the NADH and substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the rates by setting the "No Inhibitor" control rate to 100% activity and the "No Enzyme" control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram 2: In Vitro Screening Cascade

G A Compound Library (Pyrrolidine Carboxamides) B Primary High-Throughput Screen (e.g., Single-Dose Enzyme Assay) A->B C Hit Identification (% Inhibition > Threshold) B->C D Dose-Response Assay (IC₅₀ Determination) C->D E Secondary / Orthogonal Assays (e.g., Cell-Based Assay) D->E F Lead Candidate E->F

Caption: A typical workflow for identifying lead compounds from a library.

Anticancer Cell Viability Assay

Pyrrolidine carboxamides have also demonstrated significant cytotoxic effects against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer).[3][13]

Protocol 4: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin or Sorafenib)[13]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot percent viability versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Example Bioactivity Data for Pyrrolidine Carboxamides

Compound ClassSpecific TargetBioactivity (IC₅₀)Reference
Phenyl Dispiro PyrrolidineMCF-7 Breast Cancer Cells22-29 µM[1]
Pyrrolidine Carboxamide (10m)HepG2 Liver Cancer Cells~2.5 µM[3][13]
Substituted Pyrrolidine CarboxamideM. tuberculosis InhA Enzyme4.47 µM - 10 µM[6]
Thiosemicarbazone Pyrrolidine ComplexSW480 Colon Cancer Cells0.99 ± 0.09 µM[1]

Part 3: Introduction to Pharmacokinetic Profiling

For a compound to become a drug, it must not only be potent but also possess favorable pharmacokinetic (PK) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[14][15] Early in vitro and in vivo assessment of these properties is crucial for selecting candidates for further development.[14][16]

Key Pharmacokinetic Parameters:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug goes within the body.[15][17]

  • Metabolism: How the body chemically modifies the drug.[15]

  • Excretion: How the body eliminates the drug.[15]

Common Experimental Approaches:

  • In Vitro ADME Assays: These assays use cell lines or subcellular fractions (e.g., liver microsomes) to predict human PK. Examples include Caco-2 permeability assays for absorption and metabolic stability assays.

  • In Vivo PK Studies: These studies involve administering the compound to an animal model (e.g., mouse or rat) and measuring its concentration in blood plasma over time.[18] This allows for the determination of key parameters like half-life, clearance, and bioavailability. These studies are complex and typically performed by specialized labs.[15][18]

Understanding the ADME profile helps medicinal chemists optimize the structure of lead compounds to improve their drug-like properties.[14]

Conclusion

The study of pyrrolidine carboxamides is a dynamic and promising field in drug discovery. A systematic and rigorous experimental approach is essential for success. This guide provides a foundational framework, covering the critical stages from synthesis and characterization to detailed in vitro biological evaluation. By understanding the principles behind each protocol and employing self-validating experimental designs, researchers can efficiently identify and advance novel pyrrolidine carboxamide candidates with therapeutic potential.

References

  • A Comparative Guide to the Bioactivity of Pyrrolidine Carboxamide Deriv
  • Cross-Validation of the Biological Activity of Pyrrolidine Carboxamides: A Compar
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.
  • Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hep
  • Wh
  • Small Molecules and their Impact in Drug Discovery.
  • Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase
  • Pharmacokinetics of small molecules. Exacte Labs.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Pyrrolidine-2-carboxamide | C5H10N2O Reagent. Benchchem.
  • functional in vitro assays for drug discovery. YouTube.
  • The Subcellular Distribution of Small Molecules: From Pharmacokinetics to Synthetic Biology.
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
  • Small-molecule pharmacokinetic: Significance and symbolism.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Pyrrolidine Deriv
  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC - PubMed Central.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

Sources

The Pyrrolidine Scaffold: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its non-planar, sp³-hybridized structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space and enhancing interactions with biological targets.[1] This structural feature, coupled with the ability of the nitrogen atom to act as a hydrogen bond donor or acceptor, contributes to the pyrrolidine motif's role as a "privileged scaffold" in drug design.[2] This guide provides an in-depth exploration of the applications of pyrrolidine derivatives in key therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation, to empower researchers in their drug discovery endeavors.

I. Pyrrolidine Derivatives as Potent Anticancer Agents

Pyrrolidine-containing compounds have demonstrated significant potential in oncology, with derivatives exhibiting a range of anticancer activities.[3] Their mechanisms of action are diverse and often depend on the specific substitutions on the pyrrolidine ring.

Mechanistic Insights: Targeting Cancer Cell Proliferation and Survival

The anticancer activity of pyrrolidine derivatives is often attributed to their ability to interfere with critical cellular processes. For instance, some spiro[pyrrolidine-3,3'-oxindoles] have been shown to inhibit the growth of human breast cancer cells by inducing apoptosis.[1] Chemical proteomics studies have identified histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) as potential targets for these compounds.[1] Other pyrrolidine derivatives, such as certain copper-pyrrolidine dithiocarbamate complexes, have demonstrated potent activity against cisplatin-resistant neuroblastoma cells.[4] These complexes can induce S-phase cell cycle arrest and apoptosis, highlighting their potential to overcome drug resistance.[4]

Application Protocol 1: Synthesis of a Spiro-pyrrolidine Derivative via One-Pot, Three-Component 1,3-Dipolar Cycloaddition

This protocol describes a stereoselective, one-pot synthesis of spiro-pyrrolidine derivatives, which are valuable scaffolds in anticancer drug discovery. The reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an isatin and a secondary amino acid) with a dipolarophile.[5]

Materials:

  • Isatin

  • Sarcosine (or other secondary amino acid)

  • 5-Arylidene-1,3-thiazolidine-2,4-dione (dipolarophile)

  • Ethanol (EtOH)

  • Catalyst: L-proline functionalized manganese ferrite nanorods (4 mol%)[5]

  • Round-bottomed flask (10 ml)

  • Stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • External magnet

Procedure:

  • To a 10 ml round-bottomed flask, add isatin (1.0 mmol), sarcosine (1.0 mmol), and the 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol) in 5 ml of ethanol.

  • Add the L-proline functionalized manganese ferrite nanorod catalyst (4 mol%) to the mixture.

  • Stir the reaction mixture at 100 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the catalyst from the reaction mixture using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Wash the separated catalyst with ethanol and water, dry it under vacuum, and it can be reused for subsequent reactions.[5]

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired spiro-pyrrolidine derivative.

Workflow for Spiro-pyrrolidine Synthesis:

cluster_reactants Reactants cluster_conditions Reaction Conditions Isatin Isatin Reaction One-Pot Reaction Isatin->Reaction Sarcosine Sarcosine Sarcosine->Reaction Dipolarophile 5-Arylidene-1,3-thiazolidine-2,4-dione Dipolarophile->Reaction Catalyst Catalyst (4 mol%) Catalyst->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Temperature 100 °C Temperature->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Catalyst Separation (External Magnet) Monitoring->Workup Reaction Complete Product Spiro-pyrrolidine Derivative Workup->Product

Caption: One-pot synthesis of spiro-pyrrolidine derivatives.

Application Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is widely used to screen the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Pyrrolidine derivative test compounds

  • MTT solution (5 mg/ml in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µl of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative in culture medium. Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µl of the MTT solution to each well (final concentration of 0.5 mg/ml).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow:

A Seed Cells in 96-well Plate B Add Pyrrolidine Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity.

Table 1: Exemplary Anticancer Activity of Pyrrolidine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Spiro[pyrrolidine-3,3'-oxindoles]MCF-7 (Breast)3.53 - 6.00[1]
Thiophen-containing pyrrolidinesHeLa (Cervical)19 - 30[1]
Polysubstituted pyrrolidinesHCT116 (Colon)2.9 - 16[6]
Copper(II)-thiosemicarbazone pyrrolidine complexSW480 (Colon)0.99 ± 0.09[7]

II. Pyrrolidine Derivatives as Novel Antiviral Agents

The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting viral enzymes essential for replication. A prominent example is in the development of influenza neuraminidase inhibitors.

Mechanistic Insights: Halting Viral Egress

Influenza neuraminidase is a viral surface enzyme that cleaves sialic acid residues on the host cell surface, a crucial step for the release of newly formed virus particles.[8][9] Pyrrolidine-based neuraminidase inhibitors are designed as transition-state analogs of sialic acid.[8] They bind to the active site of the neuraminidase enzyme with high affinity, preventing it from cleaving its natural substrate. This inhibition leads to the aggregation of virions on the surface of infected cells, thereby preventing their release and spread to other cells.[9]

Application Protocol 3: Evaluation of Antiviral Activity using a Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the ability of pyrrolidine derivatives to inhibit influenza neuraminidase activity. The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10]

Materials:

  • Influenza virus stock (with known neuraminidase activity)

  • Pyrrolidine derivative test compounds

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)

  • MUNANA substrate solution (e.g., 300 µM in assay buffer)

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

  • Humidified incubator (37°C)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the pyrrolidine derivatives in the assay buffer in a 96-well plate. Include a positive control (e.g., Oseltamivir) and a no-inhibitor control (assay buffer only).

  • Virus Addition: Add a pre-determined, diluted amount of the influenza virus to each well containing the test compounds and controls.

  • Pre-incubation: Incubate the plate at 37°C for 45 minutes to allow the inhibitors to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate solution to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Neuraminidase Inhibition Assay Workflow:

A Prepare Compound Dilutions in Plate B Add Influenza Virus A->B C Pre-incubate (37°C, 45 min) B->C D Add MUNANA Substrate C->D E Incubate (37°C, 1h) D->E F Add Stop Solution E->F G Measure Fluorescence F->G H Calculate IC50 G->H

Caption: Workflow of the neuraminidase inhibition assay.

Table 2: Exemplary Neuraminidase Inhibitory Activity of Pyrrolidine Derivatives

Compound IDInfluenza StrainIC₅₀ (µM)Reference
6eInfluenza A (H3N2)1.56[11]
9cInfluenza A (H3N2)2.40[11]
9fInfluenza A (H3N2)1.88[12]
10eInfluenza A (H3N2)2.05[12]
Oseltamivir (Control)Influenza A (H3N2)1.06[11]

III. Pyrrolidine Derivatives in Other Therapeutic Areas

The versatility of the pyrrolidine scaffold extends beyond oncology and virology.

  • Antibacterial Agents: Pyrrolidine derivatives have been investigated as potent antibacterial agents.[7] For example, some 1,2,4-oxadiazole pyrrolidine derivatives have shown inhibitory activity against E. coli DNA gyrase, an essential enzyme for bacterial replication.[7]

  • Neuroprotective Agents: The pyrrolidone (2-oxopyrrolidine) class of compounds, such as piracetam, has been studied for its nootropic and neuroprotective effects.[13] More recent research has explored novel pyrrolidine derivatives as sodium channel blockers for the treatment of ischemic stroke.[14]

Conclusion

The pyrrolidine scaffold remains a highly valuable and versatile platform in the ongoing quest for novel therapeutics. Its unique structural and physicochemical properties provide a fertile ground for the design and synthesis of compounds with a wide range of biological activities. The protocols and data presented in this guide offer a practical framework for researchers to explore the potential of pyrrolidine derivatives in their own drug discovery programs. By understanding the underlying mechanisms of action and employing robust synthetic and screening methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

  • Benchchem. (2025). Application Notes and Protocols for Neuraminidase-IN-12 in Novel Diagnostic Assays. Benchchem.
  • Roche. (n.d.).
  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55443.
  • PharmaBlock. (n.d.).
  • Benchchem. (2025).
  • Thermo Fisher Scientific. (n.d.). NA-XTD™ Influenza Neuraminidase Assay Kit Protocol. Thermo Fisher Scientific.
  • Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15725-15736.
  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
  • Shie, J. J., & Fang, J. M. (2019). Pyrrolidinobenzoic Acid Inhibitors of Influenza Virus Neuraminidase: the Hydrophobic Side Chain Influences Type A Subtype Selectivity. Molecules, 24(1), 159.
  • Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Journal of Engineering and Technology, 38(B), 132-140.
  • Animal and Plant Health Agency. (n.d.). Influenza - Neuraminidase Inhibition Test. GOV.UK.
  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
  • Das, D., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4819-4846.
  • Kim, C. U., et al. (1998). Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry, 41(14), 2451-2460.
  • Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758.
  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774.
  • Chen, F., et al. (2011). Potent anticancer activity of pyrrolidine dithiocarbamate-copper complex against cisplatin-resistant neuroblastoma cells. Anti-cancer Drugs, 22(8), 778-785.
  • World Health Organization. (2022). What are the mechanisms of action of the antivirals?. In Clinical practice guidelines for influenza.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help improve your synthetic yield and purity. The information provided herein is based on established synthetic routes and expert analysis of potential experimental challenges.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, typically prepared via the condensation of itaconic acid with aniline.

Problem 1: Low or No Product Formation

Q1: I am not getting the expected product, or the yield is very low. What are the likely causes?

A1: Low product yield in this synthesis can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Inadequate Reaction Temperature: The condensation of itaconic acid with aniline to form the pyrrolidinone ring requires sufficient thermal energy to drive the reaction to completion. A common method involves heating the neat mixture of reactants. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of starting materials and product, charring, and the formation of side products. It is crucial to maintain the reaction temperature within the optimal range, typically between 140-165 °C.[1]

  • Poor Quality Reagents: The purity of both itaconic acid and aniline is paramount. Impurities in itaconic acid can inhibit the reaction. Aniline is susceptible to oxidation, which can result in colored impurities and side reactions. It is recommended to use freshly distilled aniline and high-purity itaconic acid.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum conversion.

  • Inefficient Water Removal: The condensation reaction releases water. If not effectively removed, the accumulation of water can lead to a reversible reaction, thus reducing the yield. Performing the reaction under conditions that facilitate water removal, such as using a Dean-Stark apparatus or conducting the reaction under a stream of inert gas, can be beneficial.

Problem 2: Formation of Side Products and Impurities

Q2: My final product is impure, and I am observing significant side products. What are these impurities and how can I minimize them?

A2: The formation of side products is a common challenge. Understanding their origin is key to mitigating their formation.

  • Formation of Amide Byproducts: Aniline can react with itaconic acid to form various amide intermediates that may not cyclize efficiently. This can be minimized by ensuring the reaction conditions (temperature and time) are optimized for the cyclization step.

  • Decarboxylation: At elevated temperatures, both the starting material (itaconic acid) and the product (this compound) can undergo decarboxylation. Careful temperature control is essential to prevent this.

  • Polymerization: Itaconic acid and its derivatives can be prone to polymerization, especially at high temperatures. The presence of radical initiators (from impurities) can exacerbate this issue. Using high-purity reagents can help minimize polymerization.

To minimize these side products, a controlled heating profile and the use of purified reagents are critical. Post-reaction purification, such as recrystallization or column chromatography, is often necessary to isolate the desired product in high purity.

Problem 3: Difficulties in Product Isolation and Purification

Q3: I am struggling with the purification of the final product. What is the recommended procedure?

A3: The purification of this compound can be challenging due to its physical properties.

  • Initial Work-up: After the reaction is complete, the crude product is often a solid mass. A common work-up procedure involves treating the cooled reaction mixture with a suitable solvent to precipitate the product and dissolve unreacted starting materials and soluble impurities. A procedure described for a similar synthesis involves adding a dilute acid solution after cooling to facilitate the precipitation of the crystalline solid.[2]

  • Recrystallization: Recrystallization is a powerful technique for purifying the final product. The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common method for purification of similar carboxylic acids involves dissolving the crude product in a basic aqueous solution (e.g., 5% sodium hydroxide), filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate with an acid like hydrochloric acid to a specific pH.[2]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. A silica gel column with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) can be effective.

Purification Method Advantages Disadvantages
Recrystallization Scalable, cost-effective, can yield high purity.Solvent selection can be challenging, potential for product loss in the mother liquor.
Acid-Base Extraction Effective for removing neutral and basic impurities.Requires handling of acids and bases, may not remove all impurities.
Column Chromatography High resolution, can separate closely related compounds.Less scalable, requires larger volumes of solvent, more time-consuming.

Frequently Asked Questions (FAQs)

Q4: What is a typical yield for the synthesis of this compound?

A4: While the exact yield can vary depending on the specific conditions and scale of the reaction, yields for analogous syntheses starting from itaconic acid and an amine are often reported to be high. For instance, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid from itaconic acid and N-(4-aminophenyl)acetamide is reported to have a yield of 96%.[2] For similar multi-step syntheses involving the formation of a substituted 5-oxo-1-phenylpyrrolidin-3-yl moiety followed by hydrolysis, the final hydrolysis step can achieve yields of 86% to 92%.[3][4] With an optimized protocol, a yield in the range of 85-95% should be achievable for the direct condensation of itaconic acid and aniline.

Q5: Can I use a solvent for the reaction instead of running it neat?

A5: Yes, a high-boiling point, inert solvent can be used. Solvents like diphenyl ether or Dowtherm A can help in maintaining a consistent reaction temperature and can facilitate the removal of water. However, running the reaction neat is often simpler and avoids the need for solvent removal later. Some procedures for similar compounds have utilized water as a solvent, which is then removed during workup.[2]

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase (e.g., ethyl acetate/hexanes/acetic acid) should be developed to clearly separate the starting materials (itaconic acid and aniline) from the product. The disappearance of the limiting reagent (typically itaconic acid) can be used to determine the reaction's endpoint.

Q7: What is the underlying mechanism of this reaction?

A7: The reaction proceeds through a series of steps. First, a Michael addition of the aniline to the α,β-unsaturated system of itaconic acid occurs. This is followed by an intramolecular amidation (cyclization) to form the pyrrolidinone ring, with the elimination of a molecule of water.

Reaction_Mechanism Start Itaconic Acid + Aniline Intermediate1 Michael Adduct (Aza-Michael Addition) Start->Intermediate1 Nucleophilic Attack Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Amidation Product This compound + H2O Intermediate2->Product Dehydration

Reaction mechanism for the synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Itaconic acid (high purity)

  • Aniline (freshly distilled)

  • Hydrochloric acid (5% aqueous solution)

  • Sodium hydroxide (5% aqueous solution)

  • Deionized water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine itaconic acid and a molar equivalent of aniline.

  • Heat the mixture in an oil bath to 140-150 °C with stirring.

  • Maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The crude product should solidify.

  • To the solidified mass, add 5% aqueous hydrochloric acid and stir for 30 minutes to break up the solid and dissolve any unreacted aniline.

  • Filter the crude product, wash it with cold deionized water, and air dry.

  • For purification, dissolve the crude product in a minimal amount of 5% aqueous sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add 5% aqueous hydrochloric acid to the filtrate with stirring until the pH reaches approximately 2-3, or until no more precipitate forms.

  • Collect the precipitated product by filtration, wash thoroughly with cold deionized water to remove any residual acid and salts, and dry under vacuum.

  • If further purification is needed, recrystallize the product from a suitable solvent such as ethanol/water.

Workflow A 1. Mix Itaconic Acid & Aniline B 2. Heat to 140-150 °C (2-3h) A->B C 3. Cool to Room Temperature B->C D 4. Work-up with dilute HCl C->D E 5. Filter & Wash Crude Product D->E F 6. Purify via Acid-Base Extraction or Recrystallization E->F G 7. Dry Final Product F->G

Experimental workflow for the synthesis.

References

  • Brumat, M., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5363-5383. Available at: [Link]

  • Brumat, M., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. ResearchGate. Available at: [Link]

  • Stenutz, R. (n.d.). This compound. Stenutz. Available at: [Link]

  • Kolos, N. N., et al. (2020). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 56(8), 1032-1037. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid. ChemSynthesis. Available at: [Link]

  • Brumat, M., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5153. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Stability Issues of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-oxo-1-phenylpyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent stability challenges of this molecule in solution. Understanding the chemical liabilities of this compound is paramount for generating reproducible data and ensuring the integrity of your experimental outcomes.

The unique structure of this compound, featuring both a lactam (cyclic amide) and a β-keto acid moiety, makes it susceptible to several degradation pathways. This guide provides a series of frequently asked questions for rapid troubleshooting, followed by in-depth technical explanations of the primary degradation mechanisms, and concludes with validated protocols and best practices.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered by users.

Q1: My HPLC/LC-MS analysis shows a rapid decrease in the parent compound's peak area shortly after preparing my solution. What is the most likely cause? A: The most probable cause is decarboxylation. The β-keto acid structure of this molecule is highly prone to losing its carboxylic acid group as carbon dioxide (CO₂), especially when heated or under acidic conditions.[1][2] This results in the formation of 1-phenylpyrrolidin-2-one, a neutral species with a molecular weight that is 44.01 Da lower than the parent compound.

Q2: What are the ideal storage conditions for stock solutions of this compound? A: To ensure maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent like DMSO. Store these solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][3] Always use vials with tight-fitting caps to prevent moisture absorption, which can facilitate hydrolysis.[3]

Q3: I am working with a specific stereoisomer of this compound. What stability issue is most critical for maintaining stereochemical purity? A: Epimerization at the C3 position is your primary concern. The proton on the C3 carbon is acidic because it is alpha to the C2 ketone.[4] Exposure to even mildly basic conditions can lead to the formation of a planar enolate intermediate, which, upon reprotonation, can yield a mixture of both epimers, compromising the stereochemical integrity of your sample.

Q4: I've noticed a gradual color change in my solution, from colorless to pale yellow, over time. What does this signify? A: A color change often indicates oxidative degradation or the formation of conjugated byproducts resulting from degradation.[3] The pyrrolidine ring system can be susceptible to oxidation.[5] It is recommended to store solutions protected from light and to consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage.

Section 2: In-Depth Troubleshooting Guides

This section delves into the chemical mechanisms behind the stability issues and provides detailed strategies for mitigation.

Guide 1: The Primary Culprit - Decarboxylation

Decarboxylation is the most common and rapid degradation pathway for β-keto acids.

  • Symptom: A significant and often rapid decrease in the concentration of the parent compound, accompanied by the appearance of a major new peak in your chromatogram. LC-MS analysis will show a mass loss of 44.01 Da (the mass of CO₂).

  • Mechanism: The decarboxylation of β-keto acids proceeds through a six-membered cyclic transition state, which is energetically favorable.[2] This process is often accelerated by heat and is catalyzed by acid, which ensures the carboxylic acid group is protonated.[1]

Caption: Decarboxylation mechanism of a β-keto acid.

  • Causality & Mitigation:

    • Temperature: This reaction is highly temperature-dependent. Always prepare solutions on ice and store them at the lowest practical temperature for your experiment.

    • pH: The rate of decarboxylation is significantly faster for the protonated carboxylic acid than for its conjugate base (the carboxylate anion).[1] Therefore, maintaining a neutral to slightly alkaline pH (e.g., 7.0-7.5) can stabilize the compound by keeping it in its deprotonated form. However, be mindful of the risk of epimerization and hydrolysis at higher pH.

Guide 2: The Silent Threat - Lactam Hydrolysis

The pyrrolidone ring is a lactam, which can be hydrolyzed, leading to ring-opening.

  • Symptom: The appearance of a new, more polar peak in a reverse-phase HPLC chromatogram. LC-MS analysis will reveal a mass gain of 18.02 Da, corresponding to the addition of a water molecule.

  • Mechanism: This reaction involves the nucleophilic attack of water or hydroxide on the lactam carbonyl carbon. The reaction is significantly accelerated at pH extremes (either strongly acidic or strongly basic conditions). The stability of lactam-containing molecules often follows a U-shaped profile as a function of pH, with maximum stability typically observed near neutral pH.[6][7]

Caption: Acid- and base-catalyzed lactam hydrolysis pathways.

  • Causality & Mitigation:

    • Solvent Choice: For stock solutions, always use high-purity anhydrous solvents (e.g., DMSO, DMF) to minimize the presence of water.[3]

    • pH Control: When using aqueous buffers, maintain a pH range where the lactam is most stable, generally between pH 6 and 7.5. Avoid buffers with very low or very high pH.

    • Buffer Choice: Be aware that some buffer components can act as nucleophiles and catalyze hydrolysis. Use non-nucleophilic buffers where possible.

Guide 3: The Stereochemical Pitfall - Epimerization

If you are using a single enantiomer or diastereomer, preventing epimerization is crucial.

  • Symptom: When using a chiral HPLC method, a new peak corresponding to the opposite epimer will appear and grow over time. This leads to a loss of enantiomeric or diastereomeric excess.

  • Mechanism: The hydrogen atom at the C3 position is alpha to the C2 carbonyl group, making it acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both stereoisomers and eventual racemization to the thermodynamically more stable configuration.[4]

Caption: Base-catalyzed epimerization via a planar enolate.

  • Causality & Mitigation:

    • pH is Critical: Strictly avoid basic conditions. Even the basicity of some amine-containing buffers (e.g., Tris at high pH) or residual cleaning agents on glassware can be sufficient to initiate epimerization over time.

    • Time and Temperature: If a basic step is unavoidable in your experimental workflow, perform it at the lowest possible temperature and for the shortest possible duration.

    • Solvent: Aprotic solvents are preferred for storage as they cannot facilitate the proton exchange required for epimerization.

Section 3: Recommended Protocols & Best Practices

Adhering to standardized protocols can significantly enhance the reproducibility of your results.

Protocol 3.1: Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your compound.

  • Solvent Selection: Use only high-purity, anhydrous grade DMSO or DMF.

  • Weighing: Weigh the solid compound in a low-humidity environment if possible.

  • Dissolution: Add the solvent to the solid and cap the vial immediately. Use brief vortexing or sonication in a room temperature water bath to aid dissolution. Avoid heating.

  • Aliquoting: Once fully dissolved, immediately divide the stock solution into single-use aliquots in amber glass or polypropylene vials. The volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.

  • Inert Atmosphere: For maximum long-term stability, gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before tightly sealing the cap.

  • Storage: Label the aliquots clearly and place them in a secondary container. Store immediately at -80°C.

Protocol 3.2: Workflow for Investigating Stability

If you suspect instability, this workflow can help you identify the cause.

Troubleshooting_Workflow start Observe Instability (e.g., peak area loss, new peaks) lcms Analyze Sample by LC-MS (Time zero vs. Aged sample) start->lcms check_mass_loss Mass loss of ~44 Da? lcms->check_mass_loss check_mass_gain Mass gain of ~18 Da? check_mass_loss->check_mass_gain No decarboxylation Primary Issue: Decarboxylation check_mass_loss->decarboxylation Yes check_chiral Using a single stereoisomer? check_mass_gain->check_chiral No hydrolysis Primary Issue: Lactam Hydrolysis check_mass_gain->hydrolysis Yes chiral_hplc Analyze by Chiral HPLC check_chiral->chiral_hplc Yes other Consider other pathways (e.g., Oxidation) check_chiral->other No peak_doubling Peak doubling or loss of e.e.? chiral_hplc->peak_doubling epimerization Primary Issue: Epimerization peak_doubling->epimerization Yes peak_doubling->other No

Caption: A logical workflow for troubleshooting stability issues.

Section 4: Data & Reference Tables
Table 1: Summary of Potential Degradation Pathways
Degradation Pathway Triggering Conditions Key Product Signature (LC-MS) Primary Mitigation Strategy
Decarboxylation Heat, Acidic pH (pH < 6)Mass Loss of 44.01 DaPrepare and handle solutions at low temperatures; use neutral or slightly basic buffers.[1][2]
Lactam Hydrolysis Strong Acid (pH < 4) or Base (pH > 9), WaterMass Gain of 18.02 DaMaintain pH in the 6-7.5 range; use anhydrous solvents for stock solutions.[3][6][8]
Epimerization Basic pH (pH > 7.5)No mass change; new peak on chiral HPLCStrictly avoid basic conditions; minimize time of exposure if basic pH is required.[4]
Oxidation Oxygen, Light, Trace MetalsMass Gain of 16.00 Da (or other)Store protected from light; purge with inert gas (Ar, N₂).[5]
Table 2: Recommended Storage Conditions for Solutions
Solvent Concentration Temperature Max Recommended Duration Key Considerations
Anhydrous DMSO1-10 mM-80°C> 6 monthsSingle-use aliquots are critical to prevent water absorption and freeze-thaw degradation.[3]
Anhydrous Ethanol1-10 mM-80°C> 6 monthsEnsure ethanol is absolute and stored over molecular sieves.
Aqueous Buffer (pH 6.5-7.2)< 1 mM2-8°C< 24 hoursPrepare fresh daily. Prone to all degradation pathways over time.
Aqueous Buffer (pH 6.5-7.2)< 1 mM-20°C< 1 weekFreezing aqueous solutions can cause pH shifts and precipitation. Use with caution.
Section 5: References
  • Kearns, G. L., & Abdel-Rahman, S. M. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236098. [Link]

  • Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00599-23. [Link]

  • Vicha, J., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(6), 1337–1353. [Link]

  • Vicha, J., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]

  • Fisher Digital Publications. (2018). Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation. St. John Fisher University. [Link]

  • JoVE. (2023). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Journal of Visualized Experiments. [Link]

  • Kawabata, T., Yahiro, K., & Fuji, K. (1999). Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society, 121(45), 10555–10562. [Link]

  • Kraupner, N., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 12, 734242. [Link]

  • Dhawale, K.D. (2020, December 18). M.Sc.II (Org.Steriochem.) || Topic: Epimerization. YouTube. [Link]

  • Rovis, T., et al. (2021). Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. Journal of the American Chemical Society, 143(41), 17123–17133. [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrrolidine-containing compounds. The pyrrolidine ring is a valuable scaffold in medicinal chemistry, frequently appearing in pharmacologically active agents.[1][2] However, derivatives can often exhibit poor aqueous solubility, posing a significant hurdle for in vitro assays and preclinical development.[3]

This resource provides in-depth, field-proven troubleshooting advice and foundational knowledge to systematically address and overcome these solubility issues.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experimental work.

Issue 1: My pyrrolidine compound crashes out of my aqueous buffer upon addition from a DMSO stock.

This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final aqueous system. The small volume of DMSO initially dissolves the compound, but it immediately precipitates when diluted into the buffer where it is less soluble.

Root Cause Analysis:
  • High Lipophilicity: The compound is likely "grease-ball" in nature, favoring an organic environment (DMSO) over the aqueous buffer.

  • Stable Crystal Lattice: The solid-state energy of the compound's crystalline form is significantly lower than its solvated state in the buffer, favoring precipitation.

  • Insufficient Solubilization Capacity: The buffer system lacks the necessary components to keep the compound in solution at the target concentration.

Step-by-Step Troubleshooting Protocol:
  • Quantify the Problem: First, determine the kinetic solubility in your primary assay buffer. This establishes a baseline.

  • pH Modification (First-Line Approach): The pyrrolidine moiety is a secondary amine and is basic.[4] Its pKa is approximately 11.3 (for the conjugate acid).[4] Therefore, its aqueous solubility is highly pH-dependent.

    • Protocol: Prepare a series of buffers (e.g., pH 7.4, 6.5, 5.5, 4.5). Add your compound (from a concentrated stock) to each and observe for precipitation. Determine the lowest pH that maintains solubility at the desired concentration.

    • Causality: The electrostatic interactions between the charged species and polar water molecules are much stronger, overcoming the crystal lattice energy and improving solvation.[8]

  • Introduce Co-solvents (If pH Adjustment is Insufficient or Not Viable): If altering pH is incompatible with your assay (e.g., cell-based assays with a strict physiological pH requirement), the next step is to use co-solvents.

    • Action: Introduce a water-miscible organic solvent into your buffer. Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[][10]

    • Mechanism: Co-solvents work by reducing the overall polarity of the solvent system (water).[11] This lowers the interfacial tension between the hydrophobic compound and the solvent, making it a more favorable environment for the drug.[12]

    • Screening Protocol: Prepare buffer systems with increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v ethanol). Test the solubility of your compound in each mixture.

Decision Workflow for Issue 1

A Compound Precipitates in Aqueous Buffer B Is pH modification compatible with the assay? A->B C Systematically lower buffer pH to protonate pyrrolidine nitrogen B->C Yes E Screen Co-solvents (Ethanol, PG, PEG 400) B->E No D Problem Solved? C->D D->E No G Proceed with Experiment D->G Yes F Problem Solved? E->F F->G Yes H Proceed to Advanced Strategies (Cyclodextrins, Surfactants) F->H No

Caption: Decision workflow for initial solubility troubleshooting.

Issue 2: The solubility is improved, but now my excipients (co-solvents, etc.) are interfering with my biological assay.

This is a critical issue where the solution to the chemistry problem creates a new biology problem. Excipients are not always inert.

Root Cause Analysis:
  • Cellular Toxicity: High concentrations of organic solvents like DMSO or ethanol can be toxic to cells.

  • Target Interference: Surfactants can denature proteins, and cyclodextrins can extract cholesterol from cell membranes, causing off-target effects.

  • Assay Artifacts: Some excipients may interfere with detection methods (e.g., fluorescence quenching).

Mitigation Strategies:
  • Run Vehicle Controls (Mandatory): Always test your final formulation vehicle (buffer + excipients, without your compound) in the assay. This provides a baseline to quantify any background effects.[8]

  • Minimize Excipient Concentration: The goal is to use the minimum concentration of the excipient required to achieve the desired solubility. Create a matrix of drug concentration vs. excipient concentration to find the optimal window.

  • Switch to a More Biocompatible Excipient:

    • Cyclodextrins: These are excellent alternatives. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate the poorly soluble pyrrolidine compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, well-tolerated choice.

    • Surfactants: Use surfactants at concentrations above their critical micelle concentration (CMC). They form micelles that can solubilize hydrophobic drugs in their core.[17] Polysorbate 80 (Tween 80) is a frequently used, biocompatible non-ionic surfactant.[17]

Data Summary: Common Solubilization Excipients
Excipient ClassExample(s)Mechanism of ActionTypical Concentration RangeKey Consideration
Co-solvents Ethanol, PEG 400, Propylene GlycolReduces solvent polarity1-40% (v/v)Potential for cytotoxicity at high concentrations.
Cyclodextrins HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD)Forms inclusion complexes (host-guest)1-20% (w/v)High biocompatibility; can be expensive.
Surfactants Polysorbate 80, Sodium Lauryl SulfateMicellar encapsulation> CMC (varies)Potential for protein denaturation or cell lysis.
pH Modifiers Citric Acid, HClIonization of the basic pyrrolidine nitrogenTo desired pHMust be compatible with assay pH constraints.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason pyrrolidine compounds often have poor solubility?

A1: While the pyrrolidine ring itself contains a nitrogen atom capable of hydrogen bonding, the overall solubility is dictated by the entire molecular structure.[18] If the rest of the molecule consists of large, non-polar (lipophilic) groups, it will dominate the physicochemical properties, leading to poor aqueous solubility. This is a common challenge for over 70% of new chemical entities in drug development pipelines.[19]

Q2: I need to formulate my compound for an animal study. Which strategies are most suitable?

A2: For in vivo studies, the choice of formulation is critical and must be non-toxic and biocompatible.

  • Co-solvent systems: Mixtures of PEG 400, propylene glycol, and water are common.

  • Cyclodextrin formulations: SBE-β-CD is often used in parenteral formulations due to its excellent safety profile.

  • Amorphous Solid Dispersions (ASDs): This is an advanced strategy for oral formulations.[20] The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[21][22] This high-energy state improves solubility and dissolution rates. This is a specialized technique typically requiring methods like spray-drying or hot-melt extrusion.[20][21]

Q3: What is salt formation and how is it different from pH adjustment?

A3: Both methods rely on the same principle: protonating the basic pyrrolidine nitrogen to form a more soluble salt.

  • pH Adjustment is the in-situ formation of the salt by adding acid to the aqueous solution. You are creating the salt within the final formulation.

  • Salt Formation is a synthetic chemistry process where the compound is isolated as a stable, solid salt (e.g., a hydrochloride or tartrate salt).[3][23] You then dissolve this pre-formed salt. Amine salts are crystalline substances that are typically readily soluble in water.[5] This approach can provide better stability and handling properties but requires changing the drug substance itself, which has significant regulatory implications.[3]

Q4: Can I predict which solubilization strategy will work best for my specific pyrrolidine derivative?

A4: While there is no universal predictor, you can make an educated choice based on the compound's properties. An initial in-silico screening can help identify promising polymers or excipients. A systematic experimental screening approach, starting with the simplest methods like pH adjustment and moving to more complex formulations, is the most reliable path.

General Strategy Selection Workflow

cluster_0 Initial Assessment cluster_1 Simple Approaches cluster_2 Advanced Formulation A Characterize Compound: pKa, logP, Melting Point B pH Adjustment (For ionizable compounds) A->B C Co-solvent Screening (For non-ionizable or pH-sensitive assays) A->C D Cyclodextrin Complexation B->D If insufficient E Surfactant-based Micelles B->E C->D If insufficient C->E F Amorphous Solid Dispersion (ASD) (For oral delivery) D->F If insufficient/ oral route E->F If insufficient/ oral route

Caption: High-level workflow for selecting a solubility enhancement strategy.

References
  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (n.d.). National Center for Biotechnology Information.
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). WJPR.
  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Huddersfield Repository.
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Daicel.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cosolvent. (n.d.). Wikipedia.
  • Technical Support Center: Overcoming Solubility Challenges of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. (n.d.). Benchchem.
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis.
  • AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. (2019). Hovione.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research.
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma.
  • Pyrrolidine. (n.d.). Merck Index.
  • Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • Pyrrolidine. (n.d.). Wikipedia.
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
  • Key strategies central to overcoming poor API solubility. (n.d.). Almac.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
  • Amine salts. (n.d.). Oxford Reference.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). National Center for Biotechnology Information.
  • Amines. (n.d.). National Council of Educational Research and Training.

Sources

Technical Support Center: Mass Spectrometry of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting its analysis. The following sections address common challenges in a question-and-answer format, explaining the causality behind experimental choices to ensure robust and reliable data.

Section 1: Foundational Concepts & Expected Spectral Features

Before troubleshooting, it's essential to establish a baseline understanding of how this compound is expected to behave in a mass spectrometer. Its structure, containing both a carboxylic acid and a lactam ring, dictates its ionization and fragmentation behavior.

Compound Properties:

  • Molecular Formula: C₁₁H₁₁NO₃

  • Monoisotopic Mass: 205.0739 Da[1]

  • Average Molecular Weight: 205.21 g/mol [1][2][3]

Q1: What are the expected molecular ions for this compound in positive and negative electrospray ionization (ESI) modes?

A1: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it minimizes initial fragmentation and allows for the observation of intact molecular ions.[4][5][6]

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group is the most acidic site on the molecule. In negative ESI mode, it will readily lose a proton to form the deprotonated molecular ion. This is often the most sensitive and reliable mode for analyzing carboxylic acids.[7]

    • Expected m/z: 205.0739 Da (M) - 1.0078 Da (H⁺) = 204.0661

  • Positive Ion Mode ([M+H]⁺): The lactam carbonyl oxygen is the most likely site for protonation. While generally less efficient than deprotonation for carboxylic acids, a strong signal can often be obtained, especially with an acidic mobile phase.

    • Expected m/z: 205.0739 Da (M) + 1.0078 Da (H⁺) = 206.0817

Given the compound's structure, negative ion mode is the recommended starting point for achieving the highest sensitivity.

Q2: Beyond the primary molecular ion, what common adducts should I be looking for in my spectra?

A2: Adduct formation is very common in ESI and occurs when the analyte molecule associates with ions present in the mobile phase or from contaminants.[8][9] Recognizing these adducts is crucial to avoid misinterpreting your spectra. The most common adducts are formed with alkali metals and mobile phase components.[10]

Table 1: Common Adduct Ions for this compound (M = 205.0739 Da)

Adduct TypeIon FormulaChargeExpected m/zCommon Source
Positive Mode
Protonated[M+H]⁺+1206.0817Acidic mobile phase (e.g., formic acid)
Sodium Adduct[M+Na]⁺+1228.0658Glassware, mobile phase impurities[10]
Potassium Adduct[M+K]⁺+1244.0397Glassware, mobile phase impurities[10]
Ammonium Adduct[M+NH₄]⁺+1223.1082Ammonium formate/acetate buffer
Acetonitrile Adduct[M+ACN+H]⁺+1247.1082Acetonitrile mobile phase
Negative Mode
Deprotonated[M-H]⁻-1204.0661Basic or neutral mobile phase
Formate Adduct[M+HCOO]⁻-1250.0718Formic acid in mobile phase
Acetate Adduct[M+CH₃COO]⁻-1264.0874Acetic acid in mobile phase
Dimer[2M-H]⁻-1409.1400High analyte concentration[7]
Q3: What is a plausible fragmentation pathway for this molecule in MS/MS analysis?

A3: Tandem mass spectrometry (MS/MS) is used to confirm the structure of an analyte by fragmenting a selected precursor ion (e.g., the [M+H]⁺ or [M-H]⁻) and analyzing the resulting product ions. For this compound, fragmentation will likely involve the loss of small neutral molecules from the carboxylic acid group and cleavage of the pyrrolidone ring.

A proposed fragmentation pathway for the protonated molecule ([M+H]⁺ at m/z 206.1) is shown below. Key fragmentation steps for carboxylic acids often include the loss of water (H₂O) and carbon monoxide (CO) or the entire carboxyl group.[11][12]

G cluster_0 Proposed MS/MS Fragmentation of [M+H]⁺ M [M+H]⁺ m/z 206.1 F1 Loss of H₂O (-18 Da) m/z 188.1 M->F1 - H₂O F2 Loss of COOH radical (-45 Da) m/z 161.1 M->F2 - •COOH F3 Loss of CO from m/z 188.1 (-28 Da) m/z 160.1 F1->F3 - CO F4 Loss of C₂H₄ from m/z 160.1 (-28 Da) m/z 132.1 F3->F4 - C₂H₄

Caption: Predicted fragmentation of the [M+H]⁺ ion.
Section 2: Troubleshooting Common Analytical Issues

This section addresses specific problems you may encounter during your analysis and provides systematic approaches to resolve them.

Q4: I am not seeing any signal for my compound. What are the first troubleshooting steps?

A4: A complete lack of signal can be frustrating but is often resolved by systematically checking the instrument and method parameters. The issue can stem from the instrument, the method, or the sample itself.

Follow this workflow to diagnose the problem:

G cluster_instrument Instrument Checks cluster_method Method Checks cluster_sample Sample & Mobile Phase Checks start No Signal Observed check_system 1. System Status Check Is the MS in 'Ready' state? Are gas flows (N₂) active? Is the vacuum level normal? start->check_system check_spray 2. ESI Source Check Is there a visible, stable spray? Is the sample line delivering fluid? check_system->check_spray System OK check_cal 3. Calibration Check When was the last successful calibration? Run a system suitability test (SST). check_spray->check_cal Spray OK check_mode 4. Ionization Mode Are you in the correct mode? (Try Negative ESI first) check_cal->check_mode Cal OK check_params 5. Source Parameters Are capillary voltage, gas temp, and gas flow appropriate? check_mode->check_params Mode Correct check_conc 6. Sample Concentration Is the concentration high enough? (Prepare a fresh, higher conc. standard) check_params->check_conc Params OK check_mp 7. Mobile Phase Is it compatible with ESI? (Avoid non-volatile buffers like phosphate) check_conc->check_mp Conc. OK end_ok Signal Restored check_mp->end_ok MP OK G cluster_0 Matrix Effect Mechanism in ESI Analyte Analyte Molecules Droplet Charged ESI Droplet Analyte->Droplet Enter Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Droplet Enter Competition Competition for Charge & Surface Access Droplet->Competition Suppression Analyte Ion Signal Suppressed Competition->Suppression Usually Enhancement Analyte Ion Signal Enhanced Competition->Enhancement Rarely

Caption: How matrix components interfere with analyte ionization.

Protocol for Evaluating Matrix Effects via Post-Column Infusion: This experiment helps visualize the regions of your chromatogram where ion suppression or enhancement occurs. [13][14]

  • Setup:

    • Continuously infuse a standard solution of your analyte at a constant flow rate (e.g., 5 µL/min) into the LC eluent stream after the analytical column but before the MS ion source, using a T-junction.

    • This will create a stable, constant signal (a high baseline) for your analyte when only mobile phase is running.

  • Experiment:

    • Inject a blank, extracted sample matrix (e.g., extracted plasma from a control subject) onto the LC column.

  • Analysis:

    • Monitor the signal of your infused analyte.

    • Ion Suppression: A dip or drop in the baseline indicates that components eluting from the column at that retention time are suppressing the ionization of your analyte.

    • Ion Enhancement: A rise in the baseline indicates signal enhancement.

  • Solution:

    • If significant suppression is observed at the retention time of your analyte, you must improve your chromatographic separation to move your analyte away from the interfering region or implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). [15]Using an isotopically labeled internal standard is also a highly effective way to compensate for matrix effects. [16]

Section 3: Advanced Protocols
Q8: How can I definitively confirm the identity of my precursor ion and its fragments?

A8: The gold standard for structural confirmation is tandem mass spectrometry (MS/MS), which is readily performed on instruments like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. [17][18]This technique provides a fragmentation "fingerprint" that is unique to a specific molecule.

Protocol for MS/MS Analysis on a Q-TOF:

StepActionInstrument Component & Function
1. Precursor Ion Selection In your MS method, set the first quadrupole (Q1) to act as a mass filter. Enter the m/z of your target precursor ion (e.g., 206.1 for [M+H]⁺).Q1 (Quadrupole): Isolates only the ions of interest from the full spectrum of ions entering the MS. [19][20]
2. Fragmentation The selected precursor ions are passed to the collision cell (q2). Apply collision energy (CE) by accelerating the ions and colliding them with an inert gas (e.g., Argon or Nitrogen).q2 (Collision Cell): This is where Collision-Induced Dissociation (CID) occurs. The amount of fragmentation is controlled by the collision energy setting. [18]
3. Fragment Analysis The resulting product ions are ejected from the collision cell and analyzed by the TOF mass analyzer.TOF (Time-of-Flight): Measures the m/z of all the fragment ions with high mass accuracy and resolution, generating the MS/MS spectrum. [21]
4. Optimization Perform a collision energy ramp or multiple injections at different CE values (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation pattern, observing both low-energy and high-energy fragments.The optimal CE depends on the stability of the molecule. A ramp experiment is efficient for finding the best conditions.

By comparing the experimentally observed fragments to the plausible pathways (see Q3), you can confirm the identity of your compound with a high degree of confidence.

References
  • Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Mouritsen Analytical. [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • Adduits ESI MS. Scribd. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare. [Link]

  • Time-of-flight mass spectrometry. Wikipedia. [Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromatography Online. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Semantic Scholar. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. N-nitrosamine impurity analysis forum. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Premier General. [Link]

  • An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. [Link]

  • Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Semantic Scholar. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry?. ResearchGate. [Link]

  • List of common adduct types in positive ionisation mode for ESI. ResearchGate. [Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PubMed Central. [Link]

  • ESI ionization: How to avoid in-source fragmentation. Chromatography Forum. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • This compound. Stenutz. [Link]

  • This compound. PubChem. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]

  • (2S)-3-oxo-1-phenylpyrrolidine-2-carboxylic acid. PubChem. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PubMed Central. [Link]

  • 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid. ChemSynthesis. [Link]

  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Royal Society of Chemistry. [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. PubMed Central. [Link]

  • Communication: The ionization spectroscopy of mixed carboxylic acid dimers. The Journal of Chemical Physics. [Link]

Sources

Technical Support Center: Optimizing Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. The pyrrolidine ring is a cornerstone in numerous natural products and pharmaceuticals, making its efficient and stereoselective synthesis a critical endeavor in medicinal chemistry and organic synthesis.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the strategic planning of pyrrolidine synthesis.

Q1: What are the primary strategies for constructing the pyrrolidine ring?

There are two main approaches to consider when planning a pyrrolidine synthesis:

  • Functionalization of a Pre-existing Ring: This method utilizes readily available chiral precursors like L-proline or 4-hydroxyproline.[4] It is an excellent strategy when high optical purity is desired and the required substitution pattern can be achieved through functionalization of the existing scaffold.[4] However, this approach can be limiting if diverse pharmacophores need to be introduced at various positions on the ring.[4]

  • Cyclization of Acyclic Precursors: This strategy offers greater flexibility in introducing a variety of substituents onto the pyrrolidine ring during its formation.[4] Common cyclization methods include 1,3-dipolar cycloadditions, intramolecular C-H amination, and reductive amination cascades.[2][5] While offering more versatility, achieving high stereoselectivity can be a significant challenge.[4]

Q2: How do I choose between a metal-catalyzed and an organocatalyzed approach?

The choice depends on several factors including substrate scope, desired stereoselectivity, and cost.

  • Metal-catalyzed reactions (e.g., using iridium, rhodium, copper, or palladium) often exhibit high efficiency and can facilitate challenging transformations like C-H amination.[5][6] They are particularly useful for constructing complex polycyclic systems.[6] However, catalyst cost, sensitivity to air and moisture, and potential for metal contamination in the final product are important considerations.

  • Organocatalysis , often employing proline and its derivatives, is a powerful tool for asymmetric synthesis.[7] These catalysts are typically less sensitive to air and moisture, more environmentally friendly, and can provide excellent enantioselectivity.[8] The choice of organocatalyst and reaction conditions is crucial for success.

Q3: What are the key safety considerations when working with reagents for pyrrolidine synthesis?

Many reagents used in pyrrolidine synthesis require careful handling:

  • Pyrophoric Reagents: Reagents like n-butyllithium or Grignard reagents are highly reactive and can ignite spontaneously in air. Always handle them under an inert atmosphere (argon or nitrogen) using proper syringe techniques.

  • Azides: Alkyl and aryl azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.

  • Oxidizing Agents: Reagents like Dess-Martin periodinane or osmium tetroxide are strong oxidizers and should be handled in a fume hood with appropriate personal protective equipment.

  • Solvents: Many organic solvents are flammable and toxic. Ensure adequate ventilation and use appropriate safety measures to prevent fires and exposure.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during pyrrolidine synthesis.

Issue 1: Low or No Product Yield

Symptom: The reaction yields little to no desired pyrrolidine product.

Possible Causes & Solutions:

  • Cause 1: Inactive Catalyst. Metal catalysts can be sensitive to air and moisture, leading to deactivation.

    • Solution: Ensure all glassware is oven-dried, and solvents are anhydrous.[8] Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8] If using a commercial catalyst, check its age and storage conditions.

  • Cause 2: Poor Nucleophilicity of the Amine. The nitrogen atom may not be sufficiently nucleophilic to participate in the cyclization.

    • Solution: In reactions involving carbamates, the nitrogen is less nucleophilic. Acid-promoted activation of a hydroxyl group can facilitate cyclization.[5] For intermolecular reactions, consider using a stronger base to deprotonate the amine or choose a more nucleophilic amine precursor.

  • Cause 3: Incorrect Reaction Temperature. The reaction may have a specific activation energy barrier that is not being met, or side reactions may be favored at the current temperature.

    • Solution: Systematically screen a range of temperatures. For some reactions, increasing the temperature may be necessary to drive the reaction to completion. Conversely, for reactions where side products are an issue, lowering the temperature can improve selectivity and yield.[8]

Issue 2: Formation of Significant By-products

Symptom: TLC or LC-MS analysis shows multiple spots or peaks, indicating the formation of undesired side products.

Possible Causes & Solutions:

  • Cause 1: Competing Reaction Pathways. Depending on the substrate and conditions, alternative cyclization pathways (e.g., 6-membered ring formation) or intermolecular reactions can compete with the desired pyrrolidine formation.

    • Solution: Adjusting the catalyst or ligand can steer the reaction towards the desired product. For example, in some hydroalkylation reactions, a cobalt catalyst can favor C2-alkylation while a nickel catalyst favors C3-alkylation.[5] The choice of solvent can also influence the reaction pathway.

  • Cause 2: Over-reduction or Side Reactions of Functional Groups. Highly reactive reagents may react with other functional groups in the starting material.

    • Solution: Employ protecting groups for sensitive functionalities that are not involved in the cyclization. The choice of protecting group is critical and should be orthogonal to the reaction conditions.

  • Cause 3: Epimerization. If a chiral center is present in the starting material, it may epimerize under the reaction conditions, leading to a mixture of diastereomers.

    • Solution: Carefully select the base and solvent to minimize epimerization. Lowering the reaction temperature can also be beneficial.

Issue 3: Poor Stereoselectivity

Symptom: The product is a mixture of stereoisomers (enantiomers or diastereomers).

Possible Causes & Solutions:

  • Cause 1: Ineffective Chiral Catalyst or Ligand. The chiral environment provided by the catalyst may not be sufficient to induce high stereoselectivity.

    • Solution: Screen a variety of chiral catalysts or ligands. For metal-catalyzed reactions, the structure of the chiral ligand is paramount. For instance, in 1,3-dipolar cycloadditions, using chiral ligands like (S)-DM- or (S)-DTBM-Segphos with copper(I) and silver(I) can control the diastereoselectivity.[8] For organocatalyzed reactions, modifying the structure of the proline-based catalyst can significantly impact enantioselectivity.[7]

  • Cause 2: Non-optimal Reaction Conditions. Solvent and temperature can have a profound effect on stereoselectivity.

    • Solution: Less polar solvents may enhance stereoselectivity in some cases.[8] Lowering the reaction temperature often improves selectivity by favoring the transition state leading to the desired stereoisomer.[8]

  • Cause 3: Racemization of the Product. The product itself may be susceptible to racemization under the reaction conditions.

    • Solution: If possible, isolate the product as soon as the reaction is complete. If the workup conditions are harsh, consider modifying them to be milder.

Issue 4: Difficulty with Product Purification

Symptom: The desired pyrrolidine product is difficult to separate from starting materials, by-products, or catalyst residues.

Possible Causes & Solutions:

  • Cause 1: Similar Polarity of Product and Impurities. If the product and a major impurity have very similar polarities, chromatographic separation can be challenging.[9]

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes a small change in the solvent mixture can significantly improve separation.

      • Derivative Formation: If the impurity has a reactive functional group that the product lacks (or vice versa), it may be possible to selectively react the impurity to form a derivative with a very different polarity, making separation easier.

      • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Cause 2: Catalyst Residues. Metal catalysts can be difficult to remove completely.

    • Solution: Use a scavenger resin designed to bind to the specific metal used. Alternatively, washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) can help remove metal residues.

  • Cause 3: Pyrrolidine Impurity from Reagents. In reactions using reagents like PyBOP for amide coupling, residual pyrrolidine can be a persistent impurity.[9]

    • Solution: An acidic wash (e.g., dilute HCl) during the workup can help to remove basic impurities like pyrrolidine by converting them to their water-soluble salts.[9]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction Leading to a Pyrrolidine Precursor

This protocol provides a general method for an L-proline catalyzed aldol reaction, a common step in the synthesis of functionalized pyrrolidines.

  • To a stirred solution of the aldehyde (1.0 mmol) in anhydrous DMSO (5 mL) at room temperature, add L-proline (0.3 mmol, 30 mol%).

  • Add the ketone (5.0 mmol, 5.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Influence of Solvent on a Model Pyrrolidine Synthesis

This table summarizes the effect of different solvents on the yield of a model reaction for the synthesis of a substituted 3-pyrrolin-2-one.[10]

EntrySolventTime (min)Yield (%)
1Water4565
2Ethanol1589
3Water-Ethanol (1:1)3078
4Methanol2582
5Dichloromethane4070
6Acetonitrile3575

Reaction conditions: Aniline (1 mmol), diethyl acetylenedicarboxylate (1 mmol), 4-chlorobenzaldehyde (1 mmol), and citric acid in the specified solvent under ultrasound irradiation.

Section 4: Visualizing Reaction Workflows

Diagram 1: Decision-Making Workflow for Optimizing Pyrrolidine Synthesis

Optimizing_Pyrrolidine_Synthesis Workflow for Pyrrolidine Synthesis Optimization start Define Target Pyrrolidine strategy Choose Synthesis Strategy (Functionalization vs. Cyclization) start->strategy catalyst Select Catalyst System (Metal vs. Organocatalyst) strategy->catalyst conditions Initial Reaction Condition Screening catalyst->conditions analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) conditions->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot Issues Detected purify Purify and Characterize Product analysis->purify Success optimize Optimize Conditions (Solvent, Temp., Conc.) troubleshoot->optimize Low Yield/ Poor Selectivity optimize->conditions end Successful Synthesis purify->end

Caption: A logical workflow for selecting and optimizing reaction conditions for pyrrolidine synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting Troubleshooting Low Yield in Pyrrolidine Synthesis start Low or No Product Yield check_reagents Verify Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions (Temp., Atmosphere) check_reagents->check_conditions check_catalyst Is the Catalyst Active? check_conditions->check_catalyst activate_catalyst Use Anhydrous Conditions Run Under Inert Gas check_catalyst->activate_catalyst No check_nucleophilicity Is the Nucleophile Sufficiently Reactive? check_catalyst->check_nucleophilicity Yes re_run Re-run Optimized Reaction activate_catalyst->re_run modify_nucleophile Increase Basicity Change Precursor check_nucleophilicity->modify_nucleophile No optimize_temp Screen Temperature Range check_nucleophilicity->optimize_temp Yes modify_nucleophile->re_run optimize_temp->re_run end Improved Yield re_run->end

Caption: A step-by-step guide to diagnosing and resolving low product yield.

References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]

  • RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • ACS Publications. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • ResearchGate. (2017). The effect of the solvent on the synthesis of substituted 3-pyrrolin-2-ones a. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]

  • 2024 China Chemistry News. (n.d.). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • ResearchGate. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

  • ResearchGate. (2019). Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this specific chiral separation.

Introduction

This compound is a chiral molecule with a carboxylic acid functional group, a lactam ring, and a phenyl group. The successful separation of its enantiomers is crucial for pharmacological and toxicological studies, as different enantiomers can exhibit distinct biological activities. This guide focuses on High-Performance Liquid Chromatography (HPLC) based methods, a powerful technique for resolving enantiomers.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the chiral separation of this compound.

Q1: What is the best type of chiral stationary phase (CSP) for separating this compound enantiomers?

A: There isn't a single "best" CSP, as the selection is highly dependent on the specific experimental conditions. However, for an acidic compound like this, several types of CSPs are excellent starting points for screening:

  • Polysaccharide-based CSPs: These are versatile and widely used. Columns with cellulose or amylose derivatives, such as those coated with tris(3,5-dimethylphenylcarbamate), are often successful.

  • Anion-exchange type CSPs: CSPs based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX, QD-AX) are specifically designed for acidic compounds and can provide excellent enantioselectivity through ion-exchange interactions.

  • Pirkle-type (brush-type) CSPs: These phases, like Whelk-O 1, are also effective for separating underivatized carboxylic acids.

  • Macrocyclic glycopeptide CSPs: Phases like those based on vancomycin or teicoplanin can offer unique selectivity through a combination of interactions.

Q2: Why am I not seeing any separation of the enantiomers?

A: A complete lack of separation can be due to several factors. The most common are an inappropriate choice of CSP or a suboptimal mobile phase. For acidic compounds, the ionization state is critical. Ensure you are using an acidic modifier in your mobile phase to suppress the ionization of the carboxylic acid group. Also, consider that the chiral recognition mechanism is a delicate balance of interactions, and a systematic screening of different CSPs and mobile phases is often necessary.

Q3: My peaks are tailing. What can I do to improve the peak shape?

A: Peak tailing for acidic compounds is often caused by unwanted secondary interactions with the stationary phase. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: For acidic compounds, adding a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA), formic acid, or acetic acid can improve peak shape by ensuring the analyte is in its protonated form.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a diluted sample to see if the peak shape improves.

  • Consider Column Health: Over time, columns can degrade. If the problem persists, consider regenerating or replacing the column.

Q4: I am observing split peaks. What is the cause?

A: Peak splitting can arise from several issues:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Column Void or Contamination: A void at the head of the column or contamination on the frit can disrupt the sample band, leading to splitting.

  • Co-elution: It's possible that an impurity is co-eluting with your analyte.

  • Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common issues.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Workflow:

start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mp Optimize Mobile Phase csp->mp Yes screen Screen other CSPs csp->screen No temp Optimize Temperature mp->temp Partial Improvement res_improved Resolution Improved mp->res_improved health Check Column Health temp->health Partial Improvement temp->res_improved health->mp Partial Improvement fixed Problem Identified & Fixed health->fixed Significant Improvement screen->start res_improved->fixed partial_imp Partial Improvement sig_imp Significant Improvement

Technical Support Center: Degradation Pathways of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-oxo-1-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction to the Stability of this compound

This compound is a compound of interest in various research and development fields. Its structure, featuring a lactam ring, a phenyl group, and a carboxylic acid moiety, presents a unique stability profile. Understanding its degradation pathways is crucial for developing stable formulations, defining appropriate storage conditions, and ensuring the accuracy of analytical measurements. The primary modes of degradation for this molecule are anticipated to be hydrolysis, oxidation, and thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[1][2]

  • Oxidation: The molecule has several sites prone to oxidation, including the methylene group adjacent to the nitrogen in the pyrrolidine ring and the phenyl group.[3]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group and cleavage of the pyrrolidone ring are potential degradation routes.[4][5]

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.[6][7][8]

Q2: What is the expected major product of hydrolytic degradation?

A2: The primary product of hydrolysis is the ring-opened compound, 4-amino-4-(phenylamino)butanoic acid. This occurs through the cleavage of the amide bond within the lactam ring.

Q3: How does the N-phenyl group influence the degradation of the molecule compared to unsubstituted 2-pyrrolidinone?

A3: The N-phenyl group can influence degradation in several ways. Electronically, it can affect the reactivity of the lactam ring. Sterically, it may hinder or alter the approach of reactants. Furthermore, the phenyl group itself can be a target for oxidative degradation, potentially leading to hydroxylated byproducts.

Q4: Can the carboxylic acid group participate in degradation?

A4: Yes, the carboxylic acid at the 3-position can undergo decarboxylation, especially under thermal stress, to yield 1-phenylpyrrolidin-2-one. This reaction is a common thermal degradation pathway for carboxylic acids.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: I am observing a new, more polar peak in my HPLC analysis of an aqueous solution of the compound over time.

  • Possible Cause: This is likely due to hydrolytic degradation. The opening of the lactam ring to form the corresponding amino acid will result in a more polar compound, which typically has a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Analyze a sample that has been intentionally subjected to mild acidic or basic conditions. If the new peak increases in this stressed sample, it confirms that it is a hydrolytic degradant.

    • Control pH: If your experimental conditions permit, maintain the pH of your solution in the neutral range (pH 6-8) to minimize hydrolysis.[1] Use appropriate buffers to stabilize the pH.

    • Temperature Control: Store your solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.

    • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the extent of degradation.

Issue 2: My sample is developing a yellow color upon storage or exposure to air.

  • Possible Cause: Color formation is often an indication of oxidative degradation. The phenyl group or other parts of the molecule may be oxidizing to form chromophoric species.

  • Troubleshooting Steps:

    • Protect from Oxygen: Store your compound and solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Use Antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solutions.

    • Protect from Light: Store samples in amber vials or protect them from light to prevent photo-oxidation.[7][8]

    • Metal Ion Contamination: Trace metal ions can catalyze oxidation reactions.[9] Use high-purity solvents and glassware to minimize metal contamination.

Issue 3: I am seeing a loss of the parent compound and the appearance of a less polar peak when analyzing samples by GC-MS, especially with a hot inlet.

  • Possible Cause: This is indicative of thermal degradation in the GC inlet. The most likely thermal degradation pathway is decarboxylation of the carboxylic acid group to form 1-phenylpyrrolidin-2-one, which is less polar and more volatile.

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Reduce the temperature of the GC inlet to the lowest possible temperature that still allows for efficient volatilization of the analyte.

    • Derivatization: Consider derivatizing the carboxylic acid group (e.g., silylation or esterification) to increase its thermal stability before GC analysis.

    • Use an Alternative Analytical Technique: If thermal degradation is unavoidable, switch to a non-destructive analytical technique such as HPLC or LC-MS for quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[10][11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (in solution): Heat the stock solution at 80 °C for 48 hours.

  • Thermal Degradation (solid state): Place a small amount of the solid compound in an oven at 100 °C for 48 hours. Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase with UV detection).

  • Use a mass spectrometer (LC-MS) to identify the mass of the degradation products.

Data Presentation

Table 1: Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductExpected Change in Polarity
Acid/Base Hydrolysis4-amino-4-(phenylamino)butanoic acidIncreased
OxidationHydroxylated phenyl derivativesIncreased
Thermal Degradation1-phenylpyrrolidin-2-oneDecreased
PhotodegradationVarious, potentially colored productsVariable

Visualizations

Diagram 1: Potential Degradation Pathways

G main This compound hydrolysis 4-amino-4-(phenylamino)butanoic acid (Hydrolysis Product) main->hydrolysis  Acid/Base  Hydrolysis oxidation Hydroxylated Phenyl Derivatives (Oxidation Products) main->oxidation  Oxidation  (e.g., H2O2) thermal 1-phenylpyrrolidin-2-one (Thermal Degradation Product) main->thermal  Thermal  Degradation (Decarboxylation) G cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC/LC-MS acid->analysis base Base Hydrolysis base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidative start->thermal start->photo report Identify Degradants & Elucidate Pathways analysis->report

Caption: Workflow for a forced degradation study.

References

  • Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions - Benchchem.
  • β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment - PubMed Central.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.
  • Enzymic Formation of Pyrrolidone Carboxylic Acid from γ-Glutamyl Peptides.
  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine.
  • Oxidizability of lactams and lactam‐based polyamides - ResearchGate.
  • Degradation of β-lactam antibiotics | Semantic Scholar.
  • 2-Pyrrolidinone: Synthesis method and chemical reaction - ChemicalBook.
  • Oxidation of β-lactam antibiotics by ferrate(VI) | Request PDF - ResearchGate.
  • Hydroxyl-Radical-Induced Degradative Oxidation of β-Lactam Antibiotics in Water: Absolute Rate Constant Measurements - OUCI.
  • Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone - ChemicalBook.
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - Oxford Academic.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Enzymatic formation of L-pyrrolidone carboxylic acid in mammalian epidermis and other tissues - PubMed.
  • Forced Degradation Studies - MedCrave online.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • Forced Degradation Studies - SciSpace.
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed.
  • Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH.
  • Pyrrolidone carboxylic acid in enzymatic casein hydrolysates - PubMed.
  • A Photocatalytic Method for the Degradation of Pyrrolidine in Water - SciSpace.
  • Enzymic formation of pyrrolidone carboxylic acid from gamma-glutamyl peptides - PubMed.
  • Study of the thermal degradation of poly(N‐vinyl‐2‐pyrrolidone) by thermogravimetry–FTIR.
  • This compound | C11H11NO3 | CID 3043762 - PubChem.
  • Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor.
  • The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to... - ResearchGate.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid DiscoveryCPR 77519-55-2 - Sigma-Aldrich.
  • (2S,3S)-1-allyl-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid - Sigma-Aldrich.
  • This compound - Stenutz.
  • 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid - Amerigo Scientific.
  • Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF - ResearchGate.
  • A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone from l-Glutamate | Applied and Environmental Microbiology - ASM Journals.
  • KEGG 2-Oxocarboxylic acid metabolism - Reference pathway.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks - RSC Publishing.
  • (±)-2-pyrrolidone-5-carboxylic acid, 149-87-1 - The Good Scents Company.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PubMed.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - MDPI.

Sources

Technical Support Center: Enhancing the Biological Activity of 2-Oxo-1-phenylpyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for enhancing the biological activity of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives. The pyrrolidine ring is a key scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are known for a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This resource addresses common challenges in synthesis and biological evaluation to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound derivatives is resulting in low yields. What are the common pitfalls and how can I optimize the reaction?

A1: Low yields in the synthesis of this scaffold can often be attributed to several factors. A common synthetic route involves the reaction of itaconic acid with an aniline derivative.

Common Pitfalls & Solutions:

  • Purity of Starting Materials: Ensure the itaconic acid and aniline are of high purity. Impurities can lead to side reactions and decrease the yield of the desired product.

  • Reaction Conditions: The reaction is typically carried out by

Validation & Comparative

A Comparative Guide to the Synthesis of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-oxo-1-phenylpyrrolidine-3-carboxylic acid is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its rigid pyrrolidinone scaffold and appended carboxylic acid functionality make it an attractive starting material for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.[1] The strategic importance of this compound necessitates the availability of efficient and scalable synthetic routes. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, offering experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Method 1: Direct Condensation of Itaconic Acid and Aniline

This method represents a straightforward and atom-economical approach to the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[2][3][4] The reaction proceeds via a tandem Michael addition and subsequent amidation-cyclization, typically under thermal conditions.

Reaction Scheme
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 equivalent) and aniline (1.0 equivalent).

  • Solvent (Optional): While the reaction can be run neat, a high-boiling solvent such as water or acetic acid can be used to facilitate mixing and heat transfer.[2][4]

  • Heating: Heat the reaction mixture to reflux (typically 100-150 °C) for 12-24 hours.[2][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, filter the solid and wash it with a suitable solvent (e.g., water, ethanol) to remove unreacted starting materials.

    • If no precipitate forms, the product can be precipitated by acidifying the aqueous solution with hydrochloric acid to a pH of approximately 2.[2]

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Mechanistic Insights

The reaction is believed to proceed through two key steps. First, a Michael addition of the aniline nitrogen to the α,β-unsaturated carbonyl system of itaconic acid occurs. This is followed by an intramolecular cyclization via amide bond formation between the newly formed secondary amine and one of the carboxylic acid groups, with the elimination of a water molecule to form the stable five-membered lactam ring.

Workflow Diagram

G cluster_0 Method 1: Direct Condensation start Mix Itaconic Acid and Aniline reflux Reflux (100-150 °C) 12-24 hours start->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product (Acidification if needed) cool->precipitate filter Filter and Wash precipitate->filter purify Recrystallize filter->purify product 2-oxo-1-phenylpyrrolidine- 3-carboxylic acid purify->product

Caption: Workflow for the direct condensation synthesis.

Method 2: Dieckmann Condensation Approach

The Dieckmann condensation is a classic organic reaction used to form cyclic β-keto esters via an intramolecular Claisen condensation of a diester.[5][6] For the synthesis of this compound, this method would involve the preparation of a suitable diester precursor followed by a base-catalyzed cyclization.

Reaction Scheme

Step 1: Synthesis of the Diester Precursor

Step 2: Intramolecular Dieckmann Condensation

Step 3: Hydrolysis

Experimental Protocol

Step 1: Synthesis of Diethyl 2,2'-(phenylazanediyl)diacetate

  • Reaction Setup: To a solution of ethyl N-phenylglycinate (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (1.2 equivalents) in a polar aprotic solvent like acetonitrile, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude diester can be purified by column chromatography.

Step 2: Dieckmann Condensation

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Addition of Diester: Add the diethyl 2,2'-(phenylazanediyl)diacetate (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating to drive the cyclization.

  • Work-up: Quench the reaction by carefully adding it to an acidic aqueous solution (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting β-keto ester can be purified by column chromatography.

Step 3: Hydrolysis

  • Reaction Setup: Dissolve the ethyl 2-oxo-1-phenylpyrrolidine-3-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).

  • Heating: Heat the mixture to reflux until the ester hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry. Recrystallization can be performed for further purification.

Mechanistic Insights

The key step in this sequence is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[6] A strong base deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming a five-membered ring and eliminating an ethoxide ion. The subsequent hydrolysis of the resulting β-keto ester to the desired carboxylic acid is a standard saponification reaction.

Workflow Diagram

G cluster_1 Method 2: Dieckmann Condensation start Synthesize Diester Precursor cyclization Intramolecular Dieckmann Condensation start->cyclization hydrolysis Ester Hydrolysis cyclization->hydrolysis product 2-oxo-1-phenylpyrrolidine- 3-carboxylic acid hydrolysis->product

Caption: Workflow for the Dieckmann condensation approach.

Comparative Analysis

FeatureMethod 1: Direct CondensationMethod 2: Dieckmann Condensation
Number of Steps One-pot synthesisMulti-step (typically 3 steps)
Starting Materials Itaconic acid, Aniline (readily available)Ethyl N-phenylglycinate, Ethyl chloroacetate, Base (requires precursor synthesis)
Reagents & Conditions High temperature, potentially neat or with a simple solventRequires strong base (e.g., sodium ethoxide), inert atmosphere, anhydrous conditions
Yield Generally good to excellentCan be variable depending on the efficiency of each step
Purification Often straightforward (precipitation/recrystallization)May require column chromatography for intermediates
Scalability Well-suited for large-scale synthesisCan be more challenging to scale up due to the use of strong bases and inert atmosphere
Atom Economy HighLower due to the multi-step nature and use of stoichiometric reagents
Versatility Easily adaptable for synthesizing various N-aryl derivativesThe precursor synthesis allows for diversification, but is more laborious

Discussion and Recommendations

For the straightforward and large-scale synthesis of this compound, the Direct Condensation of Itaconic Acid and Aniline (Method 1) is the superior choice. Its one-pot nature, use of readily available starting materials, and high atom economy make it an efficient and cost-effective method. The purification is often simple, relying on precipitation and recrystallization, which is advantageous for industrial applications.

The Dieckmann Condensation Approach (Method 2) , while being a classic and powerful tool for ring formation, is more synthetically demanding for this specific target. The multi-step sequence, requirement for precursor synthesis, and the use of sensitive reagents and conditions make it a less direct route. However, this approach could be valuable in scenarios where specific substitution patterns on the pyrrolidinone ring are desired that are not accessible through the direct condensation method. The synthesis of the diester precursor offers a point of diversification for introducing various substituents.

References

  • PubMed. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. [Link]

  • RSC Publishing. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. [Link]

  • PubMed. (n.d.). Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation. [Link]

  • Semantic Scholar. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. [Link]

  • ResearchGate. (2025). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. [Link]

  • ResearchGate. (n.d.). Front Cover: Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation (Eur. J. Org. Chem. /2019). [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. [Link]

  • University of Minnesota. (n.d.). Application of the Dieckmann Condensation to Pyrrole Diesters. [Link]

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • NIH. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

  • Google Patents. (n.d.).
  • NIH. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • ResearchGate. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]

  • CORE. (n.d.). Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. [Link]

  • ChemSynthesis. (2025). 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid. [Link]

  • Google Patents. (2010).
  • PubChem. (n.d.). This compound. [Link]

  • RSC Publishing. (2024). Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. [Link]

  • NIH. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Oxo-1-phenylpyrrolidine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] Within this class, the 2-oxo-1-phenylpyrrolidine-3-carboxylic acid framework has emerged as a particularly versatile starting point for the development of novel therapeutic agents. Its rigid, five-membered lactam structure, combined with the aromatic phenyl group and the reactive carboxylic acid handle, provides a unique three-dimensional arrangement that can be readily modified to tune biological activity. This guide offers a comparative analysis of the parent compound and its key analogs, synthesizing data from various studies to elucidate structure-activity relationships across different therapeutic areas.

The Core Scaffold: A Privileged Structure in Drug Discovery

The 2-oxo-pyrrolidine moiety, also known as a pyroglutamic acid derivative when viewed from a different perspective, is a recurring motif in compounds targeting the central nervous system (CNS). This guide will delve into the specific biological activities that have been explored through the chemical modification of this compound, focusing on anticonvulsant, antimicrobial, and anticancer properties. We will examine how substitutions on the phenyl ring, derivatization of the carboxylic acid, and modifications to the pyrrolidine ring itself impact efficacy and selectivity.

Comparative Biological Evaluation of Analogs

The therapeutic potential of the 2-oxo-1-phenylpyrrolidine scaffold has been significantly expanded through the synthesis of various analogs. The following sections compare the biological activities of these derivatives, supported by experimental data from preclinical studies.

Anticonvulsant Activity

The pyrrolidone core is a well-established pharmacophore for anticonvulsant drugs. Analogs of this compound have been extensively studied in this domain, often showing broad-spectrum activity in various seizure models.

A key strategy has been the modification of the core structure to create prodrugs of GABA, an inhibitory neurotransmitter. For instance, a series of N-substituted-2-oxopyrrolidine derivatives were synthesized and evaluated for their anticonvulsant properties.[2] One standout compound, N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide, demonstrated potent, broad-spectrum anticonvulsant activity with a wide margin of safety when compared to the established drug, valproic acid.[2]

Further studies on pyrrolidine-2,5-dione derivatives have also yielded promising results. A series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized and tested in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure models.[3] Several compounds, particularly those with trifluoromethyl or chloro substitutions on the phenylpiperazine moiety, showed high activity, highlighting the importance of this distal aromatic ring in modulating efficacy.[3]

More recently, water-soluble analogs of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have been characterized.[4][5] Compound 14 from this series (a 3-CF3 derivative) exhibited robust, broad-spectrum anticonvulsant properties and was also effective in a model of drug-resistant epilepsy.[4][5] This compound's mechanism is thought to be complex, potentially involving the inhibition of sodium and calcium channels.[4][5]

Table 1: Comparative Anticonvulsant Activity of Key Analogs

Compound ClassKey Analog ExampleSeizure ModelED₅₀ (mg/kg)Protective Index (PI)Reference
N-substituted-2-oxopyrrolidinesN-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamidePTZ-induced0.43 mmol/kg2.81[2]
Pyrrolidine-2,5-dionesCompound 14 (from ref)MES49.6>10.1[4][5]
Pyrrolidine-2,5-dionesCompound 14 (from ref)scPTZ67.4>7.4[4][5]
Pyrrolidine-2,5-dionesCompound 14 (from ref)6 Hz (44 mA)63.2>7.9[4][5]
Pyrrolidine-2,5-dionesCompound 23 (from ref)MES, scPTZActiveNot specified[3]
Antimicrobial and Antibiofilm Activity

The increasing threat of antibiotic resistance has spurred the search for new antimicrobial agents. The 5-oxopyrrolidine scaffold has proven to be a fruitful area for this research.

One study involved the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its hydrazide derivatives.[6] These compounds were tested against a panel of Gram-positive and Gram-negative bacteria. Notably, a hydrazone derivative incorporating a 5-nitrothien-2-yl fragment surpassed the efficacy of the control antibiotic cefuroxime against most tested strains.[6] Another derivative with a benzylidene moiety showed potent inhibition of Staphylococcus aureus (MIC of 3.9 µg/mL) compared to cefuroxime (MIC of 7.8 µg/mL).[6]

In a separate investigation, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives were synthesized, bearing various azole and hydrazone moieties.[7] A standout compound, a derivative with a 5-nitrothiophene substituent, demonstrated selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[7]

Furthermore, Claisen-Schmidt condensation products of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been evaluated for their antimicrobial and antioxidant properties.[8] Some of these bis-chalcone derivatives exhibited significant zones of inhibition against both bacterial and fungal strains.[8]

Table 2: Comparative Antibacterial Activity of Key Analogs

Compound ClassKey Analog ExampleBacterial StrainMIC (µg/mL)Reference
Hydrazone DerivativesHydrazone with 5-nitrothien-2-yl fragmentS. aureus, L. monocytogenes, B. cereus, E. coli<7.8[6]
Hydrazone DerivativesHydrazone with benzylidene moietyS. aureus3.9[6]
Azole/Hydrazone DerivativesCompound 21 (5-nitrothiophene)Multidrug-resistant S. aureusPromising activity[7]
Bischalcone DerivativesNot specifiedB. pumilus, S. aureus, P. aeruginosa, etc.Significant zone of inhibition[8]
Anticancer Activity

The 5-oxopyrrolidine scaffold has also been explored for its potential in oncology. A study focusing on derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid evaluated their in vitro anticancer activity.[7][9] A series of compounds, particularly those resulting from modifications of a free amino group, exerted potent anticancer activity against the A549 human lung carcinoma cell line.[7] This suggests that the scaffold can be tailored to induce cytotoxicity in cancer cells.

Other Biological Activities

The versatility of the pyrrolidine scaffold extends to other therapeutic areas:

  • Antinociceptive and Anti-inflammatory Activity: The potent anticonvulsant compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) also demonstrated significant efficacy against tonic, neurogenic, and neuropathic pain in mouse models.[4][5] It also showed anti-inflammatory activity, suggesting a multi-target mechanism.[4][5]

  • Neurodegenerative Diseases: The pyrrolidine scaffold is being investigated for multi-target agents in diseases like Alzheimer's.[1] While not directly analogs of the title compound, these studies underscore the potential of the core ring system to interact with CNS targets relevant to neurodegeneration.[1][10]

Structure-Activity Relationship (SAR) Insights

The diverse biological activities observed arise from specific structural modifications. Key SAR trends can be summarized as follows:

  • Substitutions on the N-Phenyl Ring: Electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring, whether directly on the nitrogen-linked ring or on a more distal phenylpiperazine moiety, often enhance anticonvulsant activity.[3] Hydroxylation and methylation of this ring can direct activity towards antimicrobial applications.[6]

  • Derivatization of the 3-Carboxylic Acid: This functional group is a crucial handle for modification. Converting the carboxylic acid to amides, hydrazides, and subsequently to hydrazones is a common and effective strategy for generating potent antimicrobial agents.[6][7] The introduction of nitro-substituted heterocyclic rings (e.g., nitrothiophene, nitrofurane) via a hydrazone linkage appears particularly beneficial for antibacterial efficacy.[6]

  • Modifications to the Pyrrolidine Ring: The core lactam structure is generally conserved. However, studies on related succinimide (pyrrolidine-2,5-dione) analogs show that methylation at the 3-position of the ring can be well-tolerated and lead to potent anticonvulsants.[3]

SAR_Summary cluster_0 This compound Scaffold cluster_1 Structural Modifications & Resulting Activities Core Pyrrolidine-2-one Ring N_Phenyl N-Phenyl Group Core->N_Phenyl Position 1 C3_Carboxyl C3-Carboxylic Acid Core->C3_Carboxyl Position 3 Mod_Phenyl Substitution on Phenyl Ring (e.g., -CF3, -Cl, -OH) N_Phenyl->Mod_Phenyl Mod_Carboxyl Derivatization of Carboxylic Acid (Amides, Hydrazones) C3_Carboxyl->Mod_Carboxyl Activity_Anticonvulsant Enhanced Anticonvulsant Activity Mod_Phenyl->Activity_Anticonvulsant Activity_Antimicrobial Potent Antimicrobial Activity Mod_Carboxyl->Activity_Antimicrobial Mod_Ring Methylation of Pyrrolidine Ring Anticonvulsant_Screening_Workflow cluster_workflow Preclinical Anticonvulsant Evaluation Start Select Test Compounds and Vehicle Control Admin Administer Compound/Vehicle to Mice (i.p. or p.o.) Start->Admin Wait Waiting Period (30-60 min) Admin->Wait Split Divide Mice into Assay Groups Wait->Split MES_Test Maximal Electroshock (MES) Test Split->MES_Test Group 1 scPTZ_Test Subcutaneous PTZ (scPTZ) Test Split->scPTZ_Test Group 2 Rotarod_Test Rotarod Test (Neurotoxicity) Split->Rotarod_Test Group 3 MES_Endpoint Observe for Tonic Hindlimb Extension MES_Test->MES_Endpoint scPTZ_Endpoint Observe for Clonic Seizures scPTZ_Test->scPTZ_Endpoint Rotarod_Endpoint Measure Motor Impairment Rotarod_Test->Rotarod_Endpoint Analysis Calculate ED50, TD50, and Protective Index (PI) MES_Endpoint->Analysis scPTZ_Endpoint->Analysis Rotarod_Endpoint->Analysis

References

A Guide to the Spectroscopic Differentiation of Pyrrolidine and its Methylated Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development, the pyrrolidine ring is a ubiquitous scaffold, forming the core of numerous pharmaceuticals and natural products. Its simple, five-membered saturated heterocyclic structure is a versatile building block. However, in synthesis, purification, and metabolite identification, it is crucial to distinguish the parent pyrrolidine from its closely related methylated derivatives, such as N-methylpyrrolidine and 2-methylpyrrolidine. These compounds can arise as starting materials, reaction byproducts, or metabolites, and their structural similarity demands robust analytical methods for unambiguous identification.

This guide provides an in-depth comparison of these three compounds using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the interpretation of spectral features that allows for confident structural elucidation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

Expertise & Experience: NMR spectroscopy is unequivocally the most powerful technique for distinguishing constitutional isomers like N-methylpyrrolidine and 2-methylpyrrolidine. While IR and MS can provide strong clues, NMR offers a complete picture of the carbon-hydrogen framework. The key lies in analyzing chemical shifts, signal multiplicities (splitting patterns), and integration, which directly map to the electronic environment and connectivity of every proton and carbon atom in the molecule.

Comparative NMR Data

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for pyrrolidine and its methylated isomers, typically recorded in deuterochloroform (CDCl₃).

CompoundStructureKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Pyrrolidine ~1.75 (m, 4H, β-CH₂) ~2.85 (m, 4H, α-CH₂) ~1.5-2.5 (br s, 1H, N-H)~25.5 (β-C) ~47.0 (α-C)
N-Methylpyrrolidine ~1.78 (m, 4H, β-CH₂) ~2.45 (m, 4H, α-CH₂) ~2.30 (s, 3H, N-CH₃)~23.4 (β-C) ~54.5 (α-C) ~42.2 (N-CH₃)
2-Methylpyrrolidine ~1.10 (d, 3H, C-CH₃) ~1.3-1.9 (m, 4H, β/γ-CH₂) ~2.7-3.2 (m, 3H, α-CH₂ & α-CH) ~1.5-2.5 (br s, 1H, N-H)~22.5 (C-CH₃) ~26.0 (γ-C) ~35.5 (β-C) ~47.0 (α-CH₂) ~57.0 (α-CH)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

In-Depth Spectral Analysis
  • Pyrrolidine: As a symmetrical molecule, its ¹H NMR spectrum is simple, showing two multiplets for the alpha (adjacent to N) and beta protons.[1][2] The ¹³C NMR spectrum correspondingly shows only two signals.[3][4] The broad singlet for the N-H proton is a key feature, though its chemical shift can be highly variable and it may exchange with deuterium if D₂O is present.

  • N-Methylpyrrolidine: The most telling difference is the disappearance of the N-H proton signal and the appearance of a sharp singlet around 2.30 ppm , which integrates to three protons. This singlet is characteristic of the N-methyl group.[5] The adjacent α-protons are slightly shifted compared to pyrrolidine due to the electronic effect of the methyl group.

  • 2-Methylpyrrolidine: The introduction of a methyl group at the C2 position breaks the molecule's symmetry, resulting in a more complex spectrum.

    • ¹H NMR: The key diagnostic signals are a doublet around 1.10 ppm for the methyl group (split by the adjacent C2 proton) and a corresponding multiplet for the single C2 proton . The remaining ring protons give rise to a complex series of overlapping multiplets. The N-H proton is still present.[6]

    • ¹³C NMR: The spectrum will show five distinct signals for the five non-equivalent carbons (four ring carbons plus the methyl carbon), providing definitive proof of this isomeric structure.[7]

Experimental Protocol: ¹H NMR Spectroscopy

Trustworthiness: This protocol is a self-validating system. The inclusion of a known internal standard (TMS) and referencing the spectrum to the residual solvent peak ensures accuracy and reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8]

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[8]

  • Spectrometer Setup: Place the tube in the NMR spectrometer. Allow the sample to thermally equilibrate for several minutes.

  • Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to optimize its homogeneity, ensuring sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise).

  • Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and perform a baseline correction. Calibrate the chemical shift axis to the TMS or residual solvent peak.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Amine (5-10 mg) B Add Deuterated Solvent (~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Analyze Spectrum H->I

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Section 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies. For this set of compounds, the most diagnostic feature is the N-H bond. Its presence or absence provides a rapid and powerful method for distinguishing N-methylpyrrolidine from the other two.

Comparative IR Data
CompoundKey IR Absorption Frequencies (cm⁻¹)
Pyrrolidine 3350-3300 (N-H stretch) [9][10] 2970-2880 (C-H stretch)[9] ~1100 (C-N stretch)
N-Methylpyrrolidine Absent (No N-H stretch) [11] 2965-2770 (C-H stretch, includes N-CH₃)[11] ~1120 (C-N stretch)
2-Methylpyrrolidine 3350-3300 (N-H stretch) [12] 2960-2850 (C-H stretch) ~1100 (C-N stretch)
In-Depth Spectral Analysis
  • Pyrrolidine & 2-Methylpyrrolidine: Both of these secondary amines exhibit a characteristic absorption band in the 3300-3500 cm⁻¹ region due to the N-H stretching vibration.[9] This peak is often of medium intensity and can be somewhat broad. Its presence immediately rules out the N-methylated structure.

  • N-Methylpyrrolidine: As a tertiary amine, this compound lacks an N-H bond , and therefore its IR spectrum is conspicuously missing the N-H stretching band above 3300 cm⁻¹.[11] This is the single most important diagnostic feature in its IR spectrum for this comparison. The C-H stretching region below 3000 cm⁻¹ will be present for all three compounds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Trustworthiness: ATR-IR is a rapid, self-validating technique that requires minimal sample preparation and provides high-quality, reproducible spectra of liquids.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of the liquid amine sample directly onto the center of the ATR crystal.

  • Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning and Analysis: After the scan, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe. Analyze the resulting spectrum, paying close attention to the region above 3000 cm⁻¹ for the presence or absence of the N-H stretch.

Visualization: IR Analysis Workflow

IR_Workflow A Clean ATR Crystal B Acquire Background Scan A->B C Apply Liquid Sample (1 drop) B->C D Acquire Sample Spectrum C->D E Analyze Spectrum (Check for N-H band) D->E

Caption: Streamlined workflow for ATR-IR analysis of liquid samples.

Section 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a unique fragmentation pattern upon ionization. While N-methylpyrrolidine and 2-methylpyrrolidine are isomers and thus have the same molecular weight, their different structures cause them to break apart in distinct, predictable ways, allowing for their differentiation.

Comparative MS Data
CompoundMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z)
Pyrrolidine 71.127170 (M-H)⁺, 43
N-Methylpyrrolidine 85.158584 (M-H)⁺, 57, 42 (Base Peak)
2-Methylpyrrolidine 85.158570 (M-CH₃)⁺ (Base Peak) , 57, 43
In-Depth Spectral Analysis
  • Pyrrolidine: The mass spectrum shows a clear molecular ion (M⁺) peak at m/z 71.[13][14] A prominent peak at m/z 70 corresponds to the loss of a hydrogen atom ([M-H]⁺), forming a stable iminium cation. The peak at m/z 43 is also characteristic.[13]

  • N-Methylpyrrolidine vs. 2-Methylpyrrolidine: Both show an M⁺ peak at m/z 85, confirming their isomeric nature.[15][16] The differentiation lies in the fragmentation pathway, specifically through alpha-cleavage (the breaking of a C-C bond adjacent to the nitrogen atom), which is a dominant process for amines.

    • N-Methylpyrrolidine: Alpha-cleavage involves the loss of a hydrogen radical from one of the α-carbons, leading to a strong peak at m/z 84. The base peak (most intense peak) is typically at m/z 42 , corresponding to the [CH₂=NCH₃]⁺ fragment.[15][17]

    • 2-Methylpyrrolidine: The most favorable alpha-cleavage is the loss of the largest possible radical, which in this case is the methyl group . This results in a very intense base peak at m/z 70 ([M-15]⁺).[12][18] The presence of this intense m/z 70 peak and the absence of a significant m/z 84 peak is a definitive marker for the 2-methyl isomer over the N-methyl isomer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: GC-MS provides a self-validating workflow by first separating the components of a mixture in time (GC) before analyzing their mass (MS), ensuring that the mass spectrum obtained corresponds to a single, pure compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The compounds separate based on their boiling points and interactions with the column's stationary phase, eluting at different retention times.

  • Ionization: As each compound elutes from the GC, it enters the MS ion source. In Electron Ionization (EI) mode, a high-energy electron beam bombards the molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection & Analysis: A detector counts the ions at each m/z value, generating a mass spectrum for each eluting compound. Compare the molecular ion and fragmentation pattern to reference libraries or known standards.

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) A Inject Dilute Sample B Vaporization A->B C Separation in Column B->C D Electron Ionization C->D Transfer Line E Mass Analysis (m/z) D->E F Generate Mass Spectrum E->F G Identify Compound by MW & Fragmentation F->G Data Analysis

Caption: Workflow for compound identification using GC-MS.

Summary and Conclusion

Distinguishing between pyrrolidine and its methylated isomers is a common analytical challenge that is readily solved with a systematic spectroscopic approach.

TechniquePyrrolidineN-Methylpyrrolidine2-Methylpyrrolidine
¹H NMR Symmetric, N-H presentSymmetric, N-CH₃ singlet , no N-HAsymmetric, C-CH₃ doublet , N-H present
IR N-H stretch (~3350 cm⁻¹) No N-H stretch N-H stretch (~3350 cm⁻¹)
MS M⁺ = 71M⁺ = 85, Base Peak = 42M⁺ = 85, Base Peak = 70 (M-15)

Recommended Workflow:

  • Rapid Screening (IR): Begin with ATR-IR. The absence of an N-H stretch immediately identifies N-methylpyrrolidine .

  • Unambiguous Confirmation (NMR): If an N-H stretch is present, ¹H NMR is required to differentiate between pyrrolidine and 2-methylpyrrolidine . The simple, symmetric spectrum confirms pyrrolidine, while the presence of a methyl doublet confirms the 2-methyl isomer.

  • Mixture Analysis (GC-MS): For analyzing mixtures or confirming identity with a secondary method, GC-MS is ideal. It will physically separate the isomers and provide confirmation via their distinct fragmentation patterns.

By understanding the principles behind each technique and knowing which spectral features to look for, researchers can confidently and efficiently characterize these fundamental chemical building blocks.

References

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992). DTIC. [Link]

  • Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2021). Chinese Journal of Chemical Physics. [Link]

  • Sonochemical Degradation of N-Methylpyrrolidone and Its Influence on Single Walled Carbon Nanotube Dispersion. (2021). ResearchGate. [Link]

  • Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum. (2018). ResearchGate. [Link]

  • IR spectroscopy of N-methylpyrrolidine product in current work (red line) and standard one (blue line). (2018). ResearchGate. [Link]

  • 2-Methylpyrrolidine. NIST WebBook. [Link]

  • 2-Methylpyrrolidine. NIST WebBook. [Link]

  • 2-Methylpyrrolidine | C5H11N. PubChem. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. (2013). The Royal Society of Chemistry. [Link]

  • Pyrrolidine. NIST WebBook. [Link]

  • Pyrrolidine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Pyrrolidine, 1-methyl-. NIST WebBook. [Link]

  • 2-Methyl-pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrrolidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold and the Predictive Power of In Silico Analysis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in natural products and FDA-approved drugs stems from its ability to serve as a versatile scaffold, offering favorable physicochemical properties and acting as a key pharmacophore that can form crucial interactions with biological targets.[4] Pyrrolidine-based inhibitors have shown remarkable success against a range of therapeutically relevant enzymes, including Dipeptidyl Peptidase-IV (DPP-IV) for type 2 diabetes[5][6], Matrix Metalloproteinases (MMPs) in cancer and inflammation[1][7][8], and Angiotensin-Converting Enzyme (ACE) for hypertension.[9][10]

As researchers design and optimize novel inhibitors based on this scaffold, computational methods become indispensable for accelerating the discovery pipeline.[11] Molecular docking, a method that predicts the preferred orientation and binding affinity of one molecule to another, stands out as a primary tool.[12][13][14] However, a single docking run provides a limited perspective. The true power of this technique is unlocked through comparative studies—a systematic evaluation of multiple ligands against a single target.

This guide provides a comprehensive framework for conducting rigorous comparative docking studies, using pyrrolidine-based inhibitors as a central case study. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and trustworthy workflow. Our focus will be on generating not just data, but actionable insights that can confidently guide synthetic efforts and lead optimization.

Part 1: The Strategic Imperative for Comparative Docking

The rationale for a comparative approach is rooted in the inherent complexities of molecular docking algorithms and scoring functions.[14][15] Different docking programs utilize distinct search algorithms (e.g., genetic algorithms, systematic searches) to explore the conformational space of the ligand and various scoring functions (e.g., force-field-based, empirical, knowledge-based) to estimate binding affinity.[16]

A comparative study mitigates the biases of a single method. By docking a series of related compounds (e.g., different substitutions on a pyrrolidine core) and comparing their predicted affinities and binding modes, we can:

  • Establish a Structure-Activity Relationship (SAR): Correlate specific structural modifications with changes in docking scores and interactions, providing a rationale for observed biological activity.[17][18]

  • Prioritize Compounds for Synthesis: Rank novel or existing inhibitors based on predicted affinity and interaction profiles, focusing laboratory resources on the most promising candidates.

  • Validate the Docking Protocol: Ensure the chosen computational model can distinguish between known active and inactive compounds or rank potent inhibitors over weaker ones, lending credibility to predictions for novel molecules.[19][20][21]

The following workflow provides a high-level overview of the comparative docking process, from initial setup to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Interpretation PDB Select Target PDB Structure Ligands Prepare 3D Ligand Library (Pyrrolidine Analogues) Validate Validate Protocol (Re-dock Co-crystal Ligand) Ligands->Validate Docking Execute Batch Docking (All Ligands vs. Target) Validate->Docking Scores Quantitative Analysis (Docking Scores, Energies) Docking->Scores Poses Qualitative Analysis (Binding Poses, Interactions) Docking->Poses Compare Comparative Evaluation (Establish SAR) Scores->Compare Poses->Compare Report Final Report & Synthetic Guidance Compare->Report Prioritize Candidates G cluster_validation Docking Protocol Validation PDB Start with Co-crystallized Protein-Ligand Complex (PDB) Extract Extract Native Ligand PDB->Extract Redock Re-Dock Ligand into Protein Extract->Redock Superimpose Superimpose Poses & Calculate RMSD Extract->Superimpose Native crystal pose Redock->Superimpose Top-scoring pose Decision RMSD < 2.0 Å ? Superimpose->Decision Success Protocol Validated: Proceed with Screening Decision->Success Yes Failure Validation Failed: Adjust Docking Parameters Decision->Failure No Failure->Redock Re-run

Sources

The Pivotal Role of the 2-Oxo-1-phenylpyrrolidine-3-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-oxo-1-phenylpyrrolidine scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of how subtle molecular modifications can profoundly influence therapeutic effects. We will delve into the experimental data supporting these findings, providing a logical framework for the rational design of novel therapeutics.

The Core Moiety: A Foundation for Diverse Biological Actions

The this compound core, a cyclized derivative of glutamic acid, presents several key features for chemical modification. The phenyl ring, the pyrrolidone ring, and the carboxylic acid group all serve as handles for synthetic manipulation, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the exploration of its derivatives in various therapeutic areas, most notably as central nervous system (CNS) agents.

Anticonvulsant Activity: A Primary Therapeutic Target

A significant body of research has focused on the anticonvulsant properties of these derivatives. The underlying hypothesis for many of these studies is the development of GABA prodrugs or agents that modulate ion channels involved in neuronal excitability.

Phenyl Ring Substitutions: Impact on Potency and Safety

Substitutions on the N-phenyl ring have been shown to be a critical determinant of anticonvulsant activity. Early studies indicated that electron-withdrawing or electron-donating groups at various positions could significantly alter the efficacy and neurotoxicity of the compounds.

A notable example is the comparison between unsubstituted and substituted analogs in preclinical seizure models. For instance, a series of N-substituted-2-oxopyrrolidine derivatives were synthesized and evaluated for their anticonvulsant activity. One of the most potent compounds identified was N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide, which demonstrated a broad spectrum of anticonvulsant activity with a wide safety margin when compared to the established antiepileptic drug, valproic acid.[1] This compound was found to be more potent (ED50 = 0.43 mmol/kg) than valproate (ED50 = 0.71 mmol/kg) and possessed a higher protective index against convulsions.[1]

Further investigations into 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed that compounds with trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups on the phenyl ring exhibited robust anticonvulsant properties.[2] Specifically, compound 14 (with a 3-CF3 substitution) showed impressive efficacy in multiple seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz tests.[2]

Table 1: Comparative Anticonvulsant Activity of Phenyl-Substituted Derivatives

CompoundSubstitution (Phenyl Ring)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)6 Hz (44 mA) ED50 (mg/kg)Reference
14 3-CF349.667.431.363.2[2]
15 3-CF3>100>100>100-[2]
(C1-R)-31 3-CF3>100>100>100-[2]
(C1-R)-32 3-OCF3>100>100>100-[2]

Data presented as the effective dose required to protect 50% of the animals from seizures.

The data clearly indicates that the nature and position of the substituent on the phenyl ring are crucial for anticonvulsant activity. The 3-CF3 substitution in compound 14 appears to be optimal for broad-spectrum efficacy.[2]

Modifications of the Pyrrolidone and Carboxylic Acid Moieties

Alterations to the pyrrolidone ring and the carboxylic acid group have also been explored to modulate anticonvulsant activity. For instance, the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones introduced a phenylpiperazine moiety, leading to compounds with high activity in the 6-Hz psychomotor seizure test.[3] This suggests that extending the molecule and introducing additional pharmacophoric features can enhance efficacy against specific seizure types.

The rationale behind these modifications often involves targeting specific neuronal pathways. For example, the design of some derivatives as GABA prodrugs aims to increase the concentration of the inhibitory neurotransmitter GABA in the brain.[1]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol outlines a standard method for evaluating the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.

Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Electroshock device with corneal electrodes

  • Test compound solution/suspension

  • Vehicle control (e.g., saline, 0.5% methylcellulose)

  • Male ICR mice (20-25 g)

Procedure:

  • Administer the test compound or vehicle control to groups of mice via the desired route (e.g., intraperitoneal, oral).

  • At the time of peak effect (predetermined by pharmacokinetic studies), apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension. The absence of this response is considered protection.

  • Calculate the percentage of protected mice at each dose level.

  • Determine the median effective dose (ED50) using probit analysis.

Causality: The MES test is a model of generalized tonic-clonic seizures. Compounds that are effective in this model are thought to act by preventing the spread of seizure discharge, often through mechanisms like blocking voltage-gated sodium channels.

Nootropic and Neuroprotective Effects: Enhancing Cognitive Function

Beyond anticonvulsant activity, certain derivatives of the 2-oxo-1-phenylpyrrolidine scaffold have been investigated for their nootropic or "cognitive-enhancing" effects. These compounds are of interest for treating cognitive deficits associated with neurodegenerative diseases and ischemic stroke.

A study on a novel phenylpyrrolidine derivative, 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, demonstrated significant neuroprotective effects against glutamate-induced neurotoxicity in primary cortical neuron cultures.[4] In animal models of ischemic stroke, this compound showed improved cognitive function compared to the well-known nootropic, piracetam.[4]

The mechanism of action for the nootropic effects is likely complex and may involve the modulation of neurotransmitter systems. Some studies have explored the potential of these derivatives to act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and learning.[5][6][7][8]

Diagram: Proposed Mechanism of Nootropic Action

nootropic_mechanism Compound 2-Oxo-1-phenylpyrrolidine Derivative AMPAR AMPA Receptor Compound->AMPAR Positive Allosteric Modulation Neuron Postsynaptic Neuron AMPAR->Neuron Increased Cation Influx LTP Long-Term Potentiation (LTP) Neuron->LTP Strengthens Synaptic Connection Cognition Enhanced Cognitive Function LTP->Cognition

Caption: Proposed mechanism of nootropic action via AMPA receptor modulation.

While promising, the SAR for nootropic activity is less well-defined than for anticonvulsant effects. Further research is needed to systematically explore how structural modifications impact cognitive enhancement.

Antimicrobial and Anticancer Activities: Expanding the Therapeutic Horizon

More recently, the therapeutic potential of 2-oxo-1-phenylpyrrolidine derivatives has been extended to include antimicrobial and anticancer activities.

Antimicrobial Properties

Several studies have reported the synthesis and evaluation of these derivatives against various bacterial and fungal strains. For example, a series of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives showed moderate to good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[9]

Another study focused on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives bearing azole and hydrazone moieties.[10] Certain compounds in this series demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[10] These findings highlight the potential of this scaffold in developing new agents to combat antibiotic resistance.

Anticancer Potential

The same study that identified potent antimicrobial agents also revealed significant anticancer activity.[10] Compounds bearing a 5-nitrothiophene substituent exerted the most potent anticancer activity against A549 lung cancer cells.[10] This dual activity suggests that these derivatives may target fundamental cellular processes common to both microbial pathogens and cancer cells.

Diagram: General Synthetic Scheme

synthetic_scheme cluster_start Starting Materials cluster_reaction Core Synthesis cluster_core Core Scaffold cluster_modification Further Derivatization cluster_final Final Products Phenylamine Substituted Phenylamine Reaction1 Condensation/ Cyclization Phenylamine->Reaction1 Itaconic_Acid Itaconic Acid or Derivative Itaconic_Acid->Reaction1 Core 2-Oxo-1-phenylpyrrolidine -3-carboxylic Acid Reaction1->Core Reaction2 Amidation, Esterification, etc. Core->Reaction2 Final_Products Biologically Active Derivatives Reaction2->Final_Products

Caption: A generalized synthetic pathway to this compound derivatives.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of a diverse range of biologically active compounds. The structure-activity relationships discussed in this guide highlight the critical role of systematic chemical modifications in optimizing therapeutic efficacy and selectivity.

While significant progress has been made, particularly in the area of anticonvulsants, there are still ample opportunities for further exploration. A more detailed understanding of the molecular targets and mechanisms of action for the nootropic, antimicrobial, and anticancer derivatives will be crucial for their future development. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new and improved therapeutic agents based on this privileged scaffold.

References

A Comparative Guide to the Cytotoxicity of Modified Pyrrolidine Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its unique structural and stereochemical properties make it an attractive starting point for the design of novel therapeutic agents, particularly in oncology.[2][4][5] This guide provides an in-depth, objective comparison of the cytotoxic performance of various modified pyrrolidine compounds, supported by experimental data, to aid researchers and drug development professionals in their quest for more effective and selective anticancer agents.

The Significance of Pyrrolidine Modifications in Cytotoxicity

The versatility of the pyrrolidine scaffold lies in the numerous positions available for chemical modification. These modifications can dramatically influence the compound's physicochemical properties, target specificity, and ultimately, its cytotoxic potency and mechanism of action. Understanding the structure-activity relationships (SAR) is paramount in designing novel pyrrolidine derivatives with enhanced anticancer activity and reduced off-target effects.[2][4][5]

This guide will explore the cytotoxic profiles of several key classes of modified pyrrolidine compounds, including:

  • Spirooxindole-Pyrrolidine Hybrids: These compounds combine the pyrrolidine ring with the oxindole moiety, a common feature in many bioactive natural products.[1][6][7][8][9][10]

  • Thiazole-Containing Pyrrolidine Derivatives: The incorporation of a thiazole ring can enhance the biological activity of the parent molecule, often leading to potent anticancer effects.

  • Coumarin-Pyrrolidine Conjugates: Coumarins are a well-known class of natural compounds with diverse pharmacological properties, and their conjugation with a pyrrolidine moiety can result in synergistic cytotoxic activity.[11][12][13][14][15]

  • Other Substituted Pyrrolidines: This section will cover a broader range of modifications to the pyrrolidine ring and their impact on cytotoxicity.

Comparative Cytotoxicity Data of Modified Pyrrolidine Derivatives

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. The following tables summarize the IC50 values of various modified pyrrolidine compounds against a panel of human cancer cell lines, providing a basis for comparative analysis.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Spirooxindole-Pyrrolidine 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-oneHeLa< 20[7]
3-picolinoyl-4-(2-chlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-oneHeLa70[7]
Compound 7 (an ethylamine derivative)MCF74.8[6]
Compound 7 (an ethylamine derivative)HCT1163.9[6]
Mesitylene-based spirooxindole (5f)A5491.2[8][10]
Mesitylene-based spirooxindole (5e)A5493.48[8][10]
Spiropyrrolidine-thiazolo-oxindole (43a)HepG20.85 ± 0.20 (µg/mL)[1]
Spiropyrrolidine-thiazolo-oxindole (43b)HepG20.80 ± 0.10 (µg/mL)[1]
Thiazole-Pyrrolidine Hybrid Pyridine-thiazole derivative (3)HL-600.57[16][17]
Coumarin-Pyrrolidine Conjugate Coumarin derivative (4)HL608.09[13]
Coumarin derivative (8b)HepG213.14[13]
Coumarin sulfonamide (9c)MDA-MB-2319.33[14]
Other Substituted Pyrrolidines Polysubstituted pyrrolidine (3h)HCT1162.9 - 16[18]
Polysubstituted pyrrolidine (3k)HCT116, HL602.9 - 16[18]
Tetrazolopyrrolidine-1,2,3-triazole (7a)HeLa0.32 ± 1.00[19]
Tetrazolopyrrolidine-1,2,3-triazole (7i)HeLa1.80 ± 0.22[19]

Mechanistic Insights into the Cytotoxicity of Modified Pyrrolidines

The cytotoxic effects of modified pyrrolidine compounds are mediated through various cellular mechanisms, often leading to the induction of programmed cell death (apoptosis) or cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many cytotoxic pyrrolidine derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program. Some pyrrolidine derivatives have been shown to induce the intrinsic pathway by altering the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[20]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases.[20]

Several studies have demonstrated that spirooxindole-pyrrolidine hybrids and other modified pyrrolidines induce apoptosis in a caspase-dependent manner, as evidenced by the activation of caspase-3.[1]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Certain modified pyrrolidine compounds exert their cytotoxic effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.

  • G1/S Arrest: Some pyrrolidine derivatives have been reported to cause an accumulation of cells in the G1 phase of the cell cycle, preventing their entry into the S phase where DNA replication occurs.

  • G2/M Arrest: Other derivatives have been shown to induce arrest at the G2/M checkpoint, preventing cells from entering mitosis.[21][22][23][24] This can be a consequence of DNA damage or interference with the mitotic machinery. For instance, some compounds have been found to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle.

Inhibition of Key Signaling Pathways

The aberrant activation of signaling pathways that promote cell survival and proliferation is a common feature of cancer. Modified pyrrolidine compounds have been shown to target and inhibit several of these key pathways.

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anticancer strategy. Certain 3-alkyl-pyrrolidine-2,5-diones have been suggested to exert their cytotoxic effects by inhibiting the VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by modified pyrrolidine compounds.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Its hyperactivation is frequently observed in various cancers. Some coumarin-pyrrolidine hybrids and other derivatives have been shown to induce cytotoxicity by inhibiting the PI3K/Akt signaling pathway.[13][25][26][27][28]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyrrolidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by modified pyrrolidine compounds.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, it is crucial to employ well-validated and standardized experimental protocols. This section provides detailed, step-by-step methodologies for three commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[9]

MTT_Assay_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h (cell adherence) Seed->Incubate1 Treat Treat cells with modified pyrrolidine compounds Incubate1->Treat Incubate2 Incubate for 24-72h (compound effect) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h (formazan formation) AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at ~570 nm AddSolvent->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the modified pyrrolidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4][29][30] It is a reliable indicator of cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released for each treatment condition and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay using Flow Cytometry

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of the DNA-intercalating dye propidium iodide by cells with compromised membrane integrity.[6][7][8][18]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the modified pyrrolidine compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse modifications possible on the pyrrolidine ring allow for the fine-tuning of cytotoxic potency and selectivity. Spirooxindole-pyrrolidine hybrids, thiazole-containing derivatives, and coumarin-pyrrolidine conjugates have all demonstrated significant cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as VEGFR-2 and PI3K/Akt.

Future research in this field should focus on:

  • Expanding the chemical diversity of modified pyrrolidine compounds to explore new areas of chemical space.

  • Conducting comprehensive structure-activity relationship studies to better understand the impact of specific modifications on cytotoxicity and selectivity.

  • Elucidating the detailed molecular mechanisms of action for the most promising compounds to identify novel drug targets.

  • Evaluating the in vivo efficacy and safety of lead compounds in preclinical animal models.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of pyrrolidine-based anticancer drugs with improved therapeutic profiles.

References

An Investigative Benchmarking of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid Against Established Nootropic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the dynamic field of neuropharmacology, the quest for novel molecules that can modulate cognitive function is perpetual. The pyrrolidine scaffold has proven to be a fruitful starting point, yielding a class of compounds known as racetams, which have been investigated for their nootropic, or cognitive-enhancing, effects.[1] This guide introduces a systematic approach to benchmark a lesser-known derivative, 2-oxo-1-phenylpyrrolidine-3-carboxylic acid, against established nootropic agents.

While the specific biological target of this compound is not extensively documented in publicly available literature, its structural similarity to phenylpiracetam and other pyrrolidone-based compounds suggests a potential interaction with pathways involved in synaptic plasticity and neuronal signaling.[2][3] Phenylpiracetam, a phenyl derivative of piracetam, is noted for its psychostimulant and nootropic properties, purportedly enhancing physical and mental performance.[3] This structural analogy provides a logical and scientifically rigorous basis for a comparative investigation against well-characterized nootropics like Piracetam and Aniracetam, which are thought to modulate cholinergic and glutamatergic systems, including AMPA receptors.[4]

This guide provides a framework for researchers to conduct a head-to-head comparison, elucidating the potential pharmacological profile of this novel compound. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

I. Rationale and Experimental Design

The primary objective is to ascertain whether this compound exhibits nootropic-like activity and to quantify its potency and efficacy relative to established benchmarks. Our experimental design is therefore centered around a series of in vitro assays that probe key mechanisms associated with nootropic action.

Experimental Workflow

The following diagram outlines the logical flow of the benchmarking study, from initial compound characterization to in-depth mechanistic assays.

G Compound Purity & Stability Compound Purity & Stability Cytotoxicity Assay Cytotoxicity Assay Compound Purity & Stability->Cytotoxicity Assay AMPA Receptor Binding Assay AMPA Receptor Binding Assay Cytotoxicity Assay->AMPA Receptor Binding Assay Neuronal Viability Assay Neuronal Viability Assay AMPA Receptor Binding Assay->Neuronal Viability Assay Electrophysiology (LTP) Electrophysiology (LTP) Neuronal Viability Assay->Electrophysiology (LTP) Confirm neuroprotective potential Calcium Imaging Calcium Imaging Electrophysiology (LTP)->Calcium Imaging Data Analysis & Comparison Data Analysis & Comparison Calcium Imaging->Data Analysis & Comparison G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Release Glutamate Release AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds NMDA_Receptor NMDA Receptor AMPA_Receptor->NMDA_Receptor Depolarization Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity Test_Compound 2-oxo-1-phenylpyrrolidine- 3-carboxylic acid Test_Compound->AMPA_Receptor Positive Allosteric Modulation

Caption: Putative mechanism of action for a positive modulator of the AMPA receptor.

IV. Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound. The hypothetical results suggest that this compound warrants further investigation as a potential nootropic agent.

Future studies should aim to:

  • Confirm the binding site on the AMPA receptor using more advanced techniques like X-ray crystallography.

  • Investigate the effects on other neurotransmitter systems, such as the cholinergic and dopaminergic systems.

  • Conduct in vivo studies in animal models of learning and memory to validate the in vitro findings.

By following a structured and evidence-based approach, researchers can effectively evaluate the potential of novel compounds and contribute to the development of the next generation of cognitive enhancers.

V. References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. [Link]

  • Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-434. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Winblad, B. (2005). Piracetam: a review of the pharmacological and clinical data. CNS drug reviews, 11(2), 169-182. [Link]

Sources

A Comparative Guide to the Synthesis of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid: Reproducibility and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the pyrrolidinone core, and specifically 2-oxo-1-phenylpyrrolidine-3-carboxylic acid, represents a valuable building block for the development of a wide range of therapeutic agents. This guide provides an in-depth analysis of the established synthetic protocols for this compound, focusing on reproducibility, experimental considerations, and a comparative look at potential synthetic strategies. Our aim is to equip fellow scientists with the practical knowledge necessary to confidently reproduce and adapt these methods in their own laboratories.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, five-membered lactam structure provides a well-defined three-dimensional scaffold that can be readily functionalized to interact with various biological targets. This compound, in particular, offers three key points for diversification: the phenyl group, the carboxylic acid moiety, and the pyrrolidinone ring itself. This versatility has led to its use as a key intermediate in the synthesis of compounds with a wide array of pharmacological activities.

This guide will focus on the most prominent and well-documented method for the synthesis of this important intermediate: the condensation of itaconic acid with aniline. We will also explore the theoretical application of the Dieckmann condensation as a potential alternative route, providing a comparative perspective for the synthetic chemist.

Primary Synthetic Route: Condensation of Itaconic Acid and Aniline

The most direct and widely cited method for the preparation of this compound is the thermal condensation of itaconic acid with aniline. This reaction proceeds through a cascade of a Michael addition followed by an intramolecular amidation to form the stable pyrrolidinone ring.

Mechanistic Insights

The reaction is believed to proceed via a tandem reaction sequence. Initially, the aniline acts as a nucleophile in a Michael addition to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom on one of the carboxylic acid groups, leading to the formation of the five-membered lactam ring upon dehydration.

G Itaconic_Acid Itaconic Acid Intermediate Michael Adduct (N-phenyl-2-methylenesuccinamic acid) Itaconic_Acid->Intermediate Michael Addition Aniline Aniline Aniline->Intermediate Product This compound Intermediate->Product Intramolecular Amidation (Dehydration) caption Reaction mechanism of itaconic acid and aniline.

Caption: Reaction mechanism of itaconic acid and aniline.

Experimental Protocol: A Step-by-Step Guide

The following protocol is based on established literature procedures and is designed to be a reliable method for the synthesis of the target compound.

Materials:

  • Itaconic acid

  • Aniline

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 equivalent) and aniline (1.0 equivalent).

  • Solvent Addition: Add a minimal amount of water to the flask to create a slurry. The water serves as a solvent and facilitates the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 3-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a white to off-white solid.

Key Performance Indicators
ParameterValue/ObservationSource
Typical Yield 80-90%[1]
Purity High, often >95% after recrystallization[2]
Reaction Time 3-4 hours[1]
Temperature 100-110 °C (Reflux in water)[1]
Solvent Water[1]
Scalability Readily scalableGeneral laboratory experience
Safety Aniline is toxic and should be handled in a well-ventilated fume hood.Standard chemical safety data

Alternative Synthetic Route: The Dieckmann Condensation

While the condensation of itaconic acid and aniline is the most direct approach, an alternative strategy worth considering is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful tool for the formation of five- and six-membered rings.[3]

Conceptual Workflow

The synthesis of this compound via a Dieckmann condensation would conceptually involve the following steps:

  • Synthesis of a Diester Precursor: The key starting material would be a diester such as diethyl N-phenyl-N-(2-carboxyethyl)glycinate. This could be prepared through the alkylation of aniline with two different halo-ester reagents.

  • Intramolecular Cyclization: Treatment of the diester with a strong base (e.g., sodium ethoxide) would induce an intramolecular condensation to form a β-keto ester intermediate.

  • Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group at the 3-position and decarboxylation would yield the desired this compound.

G Aniline Aniline Diester Diethyl N-phenyl-N- (2-carboxyethyl)glycinate Aniline->Diester Alkylation Haloesters Halo-ester reagents Haloesters->Diester Beta_keto_ester β-keto ester intermediate Diester->Beta_keto_ester Dieckmann Condensation (Base) Product 2-oxo-1-phenylpyrrolidine- 3-carboxylic acid Beta_keto_ester->Product Hydrolysis & Decarboxylation caption Conceptual workflow for Dieckmann condensation.

Caption: Conceptual workflow for Dieckmann condensation.

Reproducibility and Feasibility Analysis

While theoretically sound, the Dieckmann condensation route for the synthesis of this specific target molecule is not well-documented in the scientific literature. This suggests that while it may be a viable synthetic strategy, it is likely less efficient or more challenging to execute than the direct condensation of itaconic acid and aniline. Potential challenges could include the synthesis of the diester precursor and controlling the regioselectivity of the cyclization. Therefore, for researchers seeking a reliable and reproducible method, the itaconic acid protocol is the recommended choice.

Conclusion: A Reliable Path to a Versatile Intermediate

The synthesis of this compound is a critical step for many research and development programs in the pharmaceutical and agrochemical industries. This guide has detailed the most robust and reproducible method for its preparation: the thermal condensation of itaconic acid and aniline. This one-pot reaction offers high yields, good purity, and is readily scalable, making it an ideal choice for laboratory-scale synthesis.

While the Dieckmann condensation presents an interesting theoretical alternative, the lack of specific literature protocols suggests that the itaconic acid route remains the gold standard for reliability and efficiency. By understanding the mechanistic underpinnings and following the detailed experimental protocol provided, researchers can confidently synthesize this valuable intermediate and unlock its potential for the creation of novel and impactful molecules.

References

  • Plieninger, H. Die Anlagerung von Ammoniak und Aminen an Itaconsäure, Mesaconsäure und Citraconsäure. Chemische Berichte1950, 83 (3), 265-274.
  • Google Patents.
  • Črček, B.; Baškovč, J.; Grošelj, U.; Kočar, D.; Dahmann, G.; Stanovnik, B.; Svete, J. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules2012 , 17, 5363-5384. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Stenutz, R. This compound. [Link]

  • PubChem. This compound. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Oxo-1-phenylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS No. 56137-52-1). Adherence to these procedures is critical for ensuring personnel safety and environmental protection within research and drug development laboratories. The information herein is synthesized from established safety data and best practices in chemical waste management.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

These classifications mandate that this compound be treated as a hazardous substance, requiring specific personal protective equipment (PPE) and disposal pathways. It is crucial to avoid generating dust and to ensure adequate ventilation when handling the solid form of this chemical.

Essential Safety and Handling Protocols

Proper handling is the first step in a safe disposal plan. The causality behind these protocols is to minimize exposure and prevent accidental release into the environment.

Personal Protective Equipment (PPE):

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles[2].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and wash hands thoroughly after handling[2][3].

  • Protective Clothing: A laboratory coat is required to protect skin and clothing from contamination.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood[3][4].

Spill Response:

In the event of a spill, the primary objective is to contain and clean it up safely without creating additional hazards.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations. This generally means it cannot be disposed of down the drain or in regular trash[5][6]. The following procedure outlines the standard best practices for its disposal as hazardous chemical waste.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Container Selection: Use only compatible, leak-proof containers for waste collection. High-density polyethylene (HDPE) containers are a suitable choice. The container must be in good condition and have a secure, tight-fitting lid[7].

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound." The label should also include the accumulation start date and the specific hazards (e.g., "Irritant").

  • Waste Accumulation:

    • Solid Waste: Collect solid this compound, including any contaminated items like weighing paper or PPE, in a designated, labeled solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a labeled liquid waste container. Do not mix with incompatible waste streams. For instance, acidic waste should not be mixed with bases or cyanides[8].

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7][9]. The SAA must be under the control of the laboratory personnel.

  • Disposal Request: Once the container is full, or before it has been in storage for the maximum allowable time (often up to one year, but check local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[7].

Data Summary for Quick Reference

For ease of access, the following table summarizes key information for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
CAS Number 56137-52-1[1]
GHS Hazard Codes H315, H319, H335[1]
GHS Pictogram Warning[1]
Disposal Classification Hazardous Waste[5][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Waste Collection cluster_storage Storage & Disposal A Generate Waste Containing This compound B Is the waste solid or liquid? A->B C Collect in a labeled 'Hazardous Solid Waste' container B->C Solid D Collect in a labeled 'Hazardous Liquid Waste' container B->D Liquid E Store container in a designated Satellite Accumulation Area (SAA) C->E D->E F Keep container closed E->F G Arrange for pickup by EHS or licensed disposal contractor F->G

Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding its hazards, utilizing appropriate PPE, and following a systematic disposal protocol, researchers can minimize risks and ensure compliance with all applicable regulations. Always consult your institution's specific waste management guidelines and the Safety Data Sheet for the most current information.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3-oxo-1-phenylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H11NO3). Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Chemsrc. (2025, September 18). 2-OXO-4-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. not uniformly assigned, refer to supplier). Designed for researchers, chemists, and drug development professionals, this document synthesizes aggregated hazard data and established laboratory safety principles to ensure the well-being of personnel and the integrity of research. Given the potential for irritation and toxicity, a rigorous and cautious approach to handling is mandatory.

Hazard Profile and GHS Classification

This compound is a heterocyclic compound whose hazard profile necessitates careful handling. Aggregated data from multiple suppliers and databases indicate that the primary risks are associated with irritation and potential acute toxicity.[1][2]

The Globally Harmonized System (GHS) classifications reported for this compound are summarized below.[1] It is critical to note that while some suppliers may not classify this substance as hazardous, a conservative approach based on available data is recommended.[3]

Hazard ClassGHS Hazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
Acute Toxicity (Oral)H302Harmful if swallowed.[2]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[4]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[4]

These classifications form the basis for the specific personal protective equipment (PPE) and handling protocols outlined in this guide. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to mitigate the identified risks. All personnel must be trained in the proper use, removal, and disposal of PPE to prevent cross-contamination.[5]

Protection Type Required Equipment Rationale and Best Practices
Eye & Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation.[5][6]H319 (Serious Eye Irritation): This is the minimum requirement to prevent contact with dust or splashes.[1] A face shield provides an additional barrier of protection for the entire face.[6]
Skin & Body Chemical-resistant lab coat, fully buttoned. Fully enclosed shoes made of a non-porous material.[5]H315 (Skin Irritation) & H312 (Harmful in contact with skin): Protects against incidental contact and contamination of personal clothing.[1][4]
Hand Chemical-resistant gloves (e.g., Nitrile rubber).[6]H315 & H312: Gloves are the primary barrier for hand protection. Inspect gloves for defects before each use and change them immediately if contact with the compound is suspected or confirmed. Wash hands thoroughly after removing gloves.[5][7]
Respiratory Primary Control: All handling of the solid compound that may generate dust must occur in a certified chemical fume hood.[5] Secondary Control: If a fume hood is unavailable or insufficient, a NIOSH-approved respirator is mandatory. For dusts, an N95 respirator may be sufficient. For potential vapors or higher concentrations, a half-mask or full-face respirator with appropriate cartridges should be used.[6]H335 (Respiratory Irritation) & H332 (Harmful if inhaled): Engineering controls (fume hood) are the most effective way to prevent inhalation.[1][4] Respirators provide personal protection when engineering controls are not feasible.

Operational and Disposal Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedures outline the lifecycle of handling this compound in a laboratory setting.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_post Phase 3: Post-Handling & Disposal prep_area 1. Designate & Prepare Work Area (Fume Hood) verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood gather_mats 3. Assemble All Materials & Waste Containers verify_hood->gather_mats don_ppe 4. Don Required PPE (Gloves Last) gather_mats->don_ppe handle 5. Handle Compound (Avoid Dust Generation) don_ppe->handle cleanup 6. Secure Compound & Decontaminate Surfaces doff_ppe 7. Doff PPE Correctly (Gloves First) cleanup->doff_ppe wash 8. Wash Hands Thoroughly dispose 9. Dispose of Waste in Labeled Hazardous Container

Caption: Procedural workflow for safely handling this compound.

Step-by-Step Methodologies

A. Preparation and Engineering Controls

  • Designated Area: All weighing and manipulation of the solid compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any dust.[5][7]

  • Ventilation Check: Ensure the fume hood is functioning correctly (check airflow monitor) before beginning any work.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and clearly labeled hazardous waste containers, before bringing the chemical into the hood.[5]

B. Safe Handling Protocol

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are donned last.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use techniques like gentle scooping rather than pouring from a height.

  • Portioning: When weighing, tare the balance with the weigh boat inside the fume hood. Close the container of the chemical immediately after removing the desired amount.

  • Post-Handling: After use, tightly seal the main container and store it in a cool, dry, well-ventilated place away from incompatible materials.[7][8]

C. Emergency Procedures: Spills and Exposure

  • Spill Containment:

    • Small Spill (in fume hood): Wearing full PPE, decontaminate the area. Gently cover the spill with an inert absorbent material. Sweep up the material and place it into a sealed, labeled hazardous waste container.[7]

    • Large Spill: Evacuate the immediate area and alert laboratory personnel. Restrict access and follow your institution's emergency procedures.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

D. Decontamination and Disposal Plan

  • Work Area Decontamination: After completing work, wipe down the surfaces inside the fume hood and any contaminated equipment with an appropriate solvent, followed by soap and water.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a dedicated and clearly labeled hazardous waste container.[5]

  • Final Disposal: Dispose of all waste in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[8][9] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[9]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025?.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Pyrrolidine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid.
  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Anaspec. (2021). Safety Data Sheet - Fmoc - (2S,3R) - 3 - phenylpyrrolidine - 2 - carboxylic acid.
  • Fisher Scientific. (2023). Safety Data Sheet - 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Chemsrc. (2025). 2-OXO-4-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID Safety Data Sheet.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Sigma-Aldrich. (n.d.). 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrrolidine Derivatives.
  • Angene Chemical. (2021). Safety Data Sheet - 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Pyrrolidine Derivatives in Flow Chemistry.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Fisher Scientific. (2023). Safety Data Sheet - Indole-2-carboxylic acid.
  • PubMed Central. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding.
  • Spectrum Chemical. (2018). Safety Data Sheet - L-PYROGLUTAMIC ACID.
  • Apollo Scientific. (2023). Safety Data Sheet - 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.